4-Benzyloxolan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMFVKVLCXLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22530-98-9 | |
| Record name | DIHYDRO-4-(PHENYLMETHYL)-2(3H)-FURANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxolan-2-one: Structure, Properties, and Synthetic Utility
Executive Summary: 4-Benzyloxolan-2-one, a substituted γ-butyrolactone, represents a pivotal class of chiral intermediates in modern organic synthesis and drug development. Its unique structural architecture, combining a reactive lactone core with a versatile benzyloxy protecting group, makes it a valuable building block for complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, a robust synthetic protocol, and a discussion of its reactivity and applications for researchers and drug development professionals.
Introduction: The Significance of Substituted γ-Butyrolactones
The γ-butyrolactone (GBL) moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] These five-membered lactone rings serve as crucial building blocks, or synthons, in the assembly of more complex molecular architectures. The introduction of stereocenters onto the GBL ring, particularly at the C4 position, creates chiral intermediates that are indispensable for the asymmetric synthesis of enantiomerically pure drugs. This compound, also known as 4-benzyloxy-γ-butyrolactone, is a prime example of such an intermediate, where the benzyloxy group not only defines the stereochemistry but also serves as a stable, yet readily cleavable, protecting group for a hydroxyl function. Its application is particularly noted in the development of antiepileptic drugs, highlighting the importance of this structural motif in medicinal chemistry.[2]
Molecular Structure and Physicochemical Properties
This compound is systematically named 4-(benzyloxy)dihydrofuran-2(3H)-one. Its structure consists of a central tetrahydrofuran ring bearing a carbonyl group at position 2 (the lactone) and a benzyloxy substituent at position 4.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound (CAS: 22530-98-9).
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | Source |
| CAS Number | 22530-98-9 | ChemicalBook |
| Molecular Formula | C₁₁H₁₂O₂ | ChemicalBook |
| Molecular Weight | 176.21 g/mol | ChemicalBook |
| Melting Point | 45-46 °C | ChemicalBook[3] |
| Boiling Point | 155-160 °C (at 1 Torr) | ChemicalBook[3] |
| Appearance | Not specified, likely a white to off-white solid at room temperature | Inferred from melting point |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | General chemical principles |
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for this compound is elusive, its structure allows for a robust prediction of its spectroscopic signatures. The following data are predicted based on established principles of NMR, IR, and Mass Spectrometry for the functional groups present.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, benzylic, and lactone ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet (m) | - | Typical range for monosubstituted benzene ring protons. |
| Benzylic (O-CH₂-Ph) | ~4.60 | Singlet (s) | - | Benzylic protons adjacent to an oxygen atom. A singlet is expected as there are no adjacent protons. |
| Lactone H4 (CH-OBn) | ~4.40 - 4.50 | Multiplet (m) | J ≈ 5-8 | Proton at the stereocenter, coupled to H3 and H5 protons. |
| Lactone H5 (O-CH₂-C=O) | ~4.20 - 4.35 | Multiplet (m) | J ≈ 6-9 (geminal), 3-6 (vicinal) | Diastereotopic protons of the methylene group adjacent to the ring oxygen, coupled to each other and to H4. |
| Lactone H3 (CH₂-C=O) | ~2.50 - 2.80 | Multiplet (m) | J ≈ 17-18 (geminal), 6-8 (vicinal) | Diastereotopic protons alpha to the carbonyl group, showing large geminal coupling and vicinal coupling to H4. |
Predicted ¹³C NMR Spectroscopy
The carbon spectrum will clearly distinguish the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the lactone and benzyloxy groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Lactone Carbonyl (C=O) | 175 - 178 | Typical range for a γ-lactone carbonyl carbon.[4] |
| Aromatic C (Quaternary) | 137 - 138 | The carbon atom of the phenyl ring attached to the benzylic group. |
| Aromatic CH | 127 - 129 | Signals for the ortho, meta, and para carbons of the phenyl ring. |
| Lactone C4 (CH-OBn) | 78 - 82 | Carbon bearing the ether linkage, shifted downfield by oxygen. |
| Lactone C5 (O-CH₂-C=O) | 72 - 76 | Methylene carbon adjacent to the ring oxygen. |
| Benzylic (O-CH₂-Ph) | 70 - 73 | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| Lactone C3 (CH₂-C=O) | 35 - 40 | The carbon alpha to the carbonyl group. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong carbonyl stretch, with other characteristic peaks confirming the presence of the ether and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C=O (Lactone) | 1760 - 1780 | Strong | Characteristic, high-frequency stretch for a five-membered ring lactone.[5] |
| C-H (Aromatic) | 3030 - 3100 | Medium | Stretching vibrations of sp² C-H bonds on the phenyl ring.[5] |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of sp³ C-H bonds in the lactone and benzylic positions. |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Aromatic ring skeletal vibrations. |
| C-O-C (Ether & Lactone) | 1050 - 1250 | Strong | Asymmetric and symmetric stretching of the ether and lactone C-O bonds. |
Predicted Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a clear molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Rationale for Fragmentation |
| 176 | [M]⁺ | Molecular ion peak (C₁₁H₁₂O₂) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak for benzyl ethers.[6][7] |
| 108 | [M - C₆H₅CH]⁺ | Loss of the benzyl radical, leaving a charged lactone fragment. |
| 85 | [C₄H₅O₂]⁺ | Fragment corresponding to the lactone ring after loss of the benzyloxy group. |
Synthesis and Mechanistic Insights
The synthesis of chiral 4-substituted-γ-butyrolactones is a well-established field, often starting from chiral pool materials like amino acids or carbohydrates. A representative method for preparing (R)-4-Benzyloxolan-2-one could involve a multi-step sequence starting from a suitable chiral precursor.
Diagram: Representative Synthetic Workflow
Caption: A plausible synthetic pathway for chiral this compound.
Experimental Protocol: Representative Asymmetric Synthesis
This protocol describes a conceptual pathway. Researchers should consult specific literature for optimized conditions.
Step 1: Reduction of a Chiral Precursor
-
Rationale: The synthesis begins with an inexpensive, enantiopure starting material like (S)-malic acid. The carboxylic acids are reduced to alcohols to provide the necessary carbon skeleton.
-
Procedure:
-
To a cooled (0 °C) solution of (S)-malic acid in anhydrous Tetrahydrofuran (THF), slowly add Borane dimethyl sulfide complex (BH₃-DMS).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction with methanol, and concentrate under reduced pressure to yield the crude (S)-1,2,4-butanetriol.
-
Step 2: Selective Protection and Benzylation
-
Rationale: The primary and secondary alcohols of the triol exhibit different reactivities. A selective protection strategy is required to install the benzyl group at the C4 hydroxyl. This often involves forming a temporary acetal with the 1,2-diol, leaving the C4 hydroxyl free for benzylation.
-
Procedure:
-
Protect the 1,2-diol of (S)-1,2,4-butanetriol, for example, as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
To the resulting protected diol in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.
-
After cessation of hydrogen evolution, add benzyl bromide (BnBr) dropwise.
-
Stir the reaction at room temperature until complete, then quench with water and extract with ethyl acetate. Purify by column chromatography.
-
Step 3: Deprotection, Oxidation, and Lactonization
-
Rationale: The protecting group on the 1,2-diol is removed to liberate the primary alcohol. This primary alcohol is then selectively oxidized to a carboxylic acid. In the acidic workup or upon heating, the intermediate 4-benzyloxy-hydroxy acid undergoes spontaneous intramolecular cyclization (lactonization) to form the final product.
-
Procedure:
-
Remove the acetonide protecting group using acidic conditions (e.g., aqueous HCl in THF).
-
To the resulting diol, perform a selective oxidation of the primary alcohol to the carboxylic acid using an oxidant like TEMPO with a co-oxidant such as sodium hypochlorite.
-
Upon completion, acidify the reaction mixture with HCl. The resulting γ-hydroxy acid will cyclize to form this compound.
-
Extract the product with an organic solvent and purify by silica gel chromatography or recrystallization.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its two primary functional groups:
-
The Lactone Ring: The ester linkage within the five-membered ring is susceptible to nucleophilic attack. Under basic conditions (e.g., NaOH or LiOH), the ring will open via hydrolysis to form the corresponding sodium 4-benzyloxy-3-hydroxybutanoate.[8] This reaction is fundamental for using the lactone as a precursor to acyclic chiral molecules. The α-protons (at C3) can be deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated or used in aldol-type reactions.
-
The Benzyl Ether: The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, including many oxidizing and reducing agents, and both mild acidic and basic conditions. Its primary utility lies in its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the C-O bond to reveal the free hydroxyl group, liberating toluene as a byproduct. This orthogonality makes it extremely valuable in multi-step synthesis.
Applications in Research and Drug Development
This compound and its enantiomers are high-value chiral intermediates. Their primary application is in the synthesis of biologically active molecules where a chiral γ-hydroxy acid or a related fragment is required.
-
Asymmetric Synthesis: It serves as a key building block for introducing a specific stereocenter into a target molecule. For instance, the (R)-enantiomer is a documented precursor in the synthesis of Brivaracetam, a newer-generation antiepileptic drug. The synthesis involves the ring-opening of the lactone followed by further functionalization.
-
Precursor to Other Chiral Scaffolds: The molecule can be transformed into other important chiral structures. For example, reduction of the lactone can yield a chiral triol derivative, and modification at the C3 position can lead to a diverse array of substituted chiral molecules.
Conclusion
This compound is more than a simple heterocyclic compound; it is a meticulously designed synthetic tool for the construction of stereochemically complex and biologically important molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for its effective deployment in synthetic campaigns. While specific, published spectral data remains sparse, its structure provides a clear and reliable roadmap for predicting its behavior and characteristics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral building blocks in the arsenal of the synthetic chemist and drug development professional cannot be overstated.
References
- 1. spectrabase.com [spectrabase.com]
- 2. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0321232) [np-mrd.org]
- 6. rsc.org [rsc.org]
- 7. 4-BENZYLOXYANISOLE(6630-18-8) IR Spectrum [m.chemicalbook.com]
- 8. (3R,4R,5R)-4-(benzyloxy)-5-(benzyloxymethyl)-3-fluoro-dihydrofuran-2(3H)-one(1355049-97-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 4-Benzyloxolan-2-one: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Benzyloxolan-2-one, a γ-butyrolactone derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines a robust synthetic methodology, details purification strategies, and explores its prospective applications based on the biological activities of structurally related compounds.
Core Compound Identification and Physicochemical Properties
This compound, also known as 4-benzyl-dihydrofuran-2(3H)-one, is a heterocyclic organic compound. Its core structure consists of a five-membered lactone ring (γ-butyrolactone) substituted with a benzyl group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22530-98-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [2] |
Synthesis of this compound: A Proposed Methodology
While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily available literature, a reliable and scalable approach can be designed based on the well-established chemistry of γ-butyrolactone enolates. The proposed synthesis involves the alkylation of the γ-butyrolactone enolate with benzyl bromide.
Underlying Principles of the Synthesis
The hydrogen atoms on the carbon alpha to the carbonyl group of a lactone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. In this proposed synthesis, γ-butyrolactone is deprotonated to form its enolate, which then undergoes nucleophilic attack on benzyl bromide to yield the desired this compound.
Detailed Experimental Protocol
Materials:
-
γ-Butyrolactone (GBL)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Hexane for purification
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) to the cooled THF. To this solution, add γ-butyrolactone dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide to the reaction mixture dropwise. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis Workflow Diagram
References
A Technical Guide to the Spectroscopic Data of 4-Benzyloxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxolan-2-one, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a gamma-butyrolactone (GBL) derivative featuring a benzyl ether moiety at the 4-position. The GBL scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior, which are all critical aspects of drug discovery and development. This technical guide provides an in-depth overview of the key spectroscopic data for this compound (CAS No. 22530-98-9), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are synthesized from established principles and available data for analogous structures, offering a robust framework for the analytical support of research involving this compound.
Molecular Structure
The structural formula of this compound is presented below. The molecule consists of a five-membered lactone ring with a benzyloxy group at the C4 position. This structure gives rise to characteristic spectroscopic signatures that are detailed in the subsequent sections.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Data processing involves Fourier transformation, phase correction, and baseline correction.
Data Interpretation:
The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the benzyl group and the γ-butyrolactone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~ 7.35 | Multiplet | 5H | Ar-H | The five aromatic protons of the benzyl group resonate in this region due to the deshielding effect of the aromatic ring current. Their overlapping signals typically appear as a complex multiplet. |
| ~ 4.60 | Singlet | 2H | Ph-CH ₂-O | These benzylic protons are adjacent to an oxygen atom, which deshields them. The absence of adjacent protons results in a singlet. |
| ~ 4.40 | Multiplet | 1H | CH -O (C4) | This proton is on the carbon bearing the benzyloxy group and is adjacent to two sets of diastereotopic protons, leading to a complex multiplet. |
| ~ 4.25 | Multiplet | 2H | CH ₂-O (C5) | These two diastereotopic protons are part of the lactone ring and are coupled to the proton at C4, resulting in complex multiplets. |
| ~ 2.80 | Multiplet | 2H | CH ₂-C=O (C3) | These two diastereotopic protons are adjacent to the carbonyl group, which deshields them. They are coupled to the proton at C4, giving rise to complex multiplets. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~ 177 | C =O (C2) | The carbonyl carbon of the lactone is highly deshielded and appears at the downfield end of the spectrum. |
| ~ 137 | Ar-C (quaternary) | The quaternary aromatic carbon of the benzyl group to which the methylene group is attached. |
| ~ 128.5 | Ar-C H | The ortho- and meta- carbons of the phenyl ring. |
| ~ 128.0 | Ar-C H | The para- carbon of the phenyl ring. |
| ~ 78 | C H-O (C4) | The carbon atom of the lactone ring bonded to the benzyloxy group is deshielded by the oxygen atom. |
| ~ 72 | Ph-C H₂-O | The benzylic carbon is deshielded by the adjacent oxygen atom. |
| ~ 70 | C H₂-O (C5) | The carbon atom of the lactone ring adjacent to the ring oxygen. |
| ~ 35 | C H₂-C=O (C3) | The carbon atom alpha to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 1770 | C=O stretch | γ-Lactone |
| ~ 3030 | C-H stretch | Aromatic |
| ~ 2950, 2870 | C-H stretch | Aliphatic |
| ~ 1600, 1495 | C=C stretch | Aromatic Ring |
| ~ 1200-1000 | C-O stretch | Lactone and Ether |
The strong absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in a five-membered lactone ring. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the C-O stretching bands, confirms the key functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and neutral molecule like this compound, EI-MS is a common method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.
Data Interpretation:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ). The fragmentation pattern provides valuable structural information.
Expected Fragmentation Pattern:
Caption: Proposed key fragmentation pathway for this compound in EI-MS.
-
Molecular Ion (M⁺): The peak at m/z = 176 would correspond to the intact molecule.
-
Base Peak: A very prominent peak is expected at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.
-
Other Fragments: Another significant fragment could be observed at m/z = 85, resulting from the loss of the benzyl group ([M - 91]⁺).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. Researchers working with this compound can use this guide as a reference for interpreting their own analytical data, ensuring the quality and reliability of their scientific investigations.
Topic: Stereochemistry of 4-Benzyloxolan-2-one and its Enantiomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry, enantioselective synthesis, and analytical characterization of 4-benzyloxolan-2-one. Designed for professionals in chemical research and pharmaceutical development, it emphasizes the causality behind experimental design and the practical application of stereochemical control.
Introduction: The Significance of this compound as a Chiral Synthon
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2] this compound, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a key chiral building block within this class. Its single stereocenter at the C4 position makes it an ideal starting point for the synthesis of complex molecular targets where precise three-dimensional architecture is paramount for biological activity. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, mastering the stereoselective synthesis and analysis of molecules like this compound is not merely an academic exercise but a critical requirement in modern drug development.[3]
Part 1: Foundational Stereochemistry
The C4 Stereocenter and Enantiomeric Pair
The core of this compound's stereochemistry lies in the tetrahedral carbon at the C4 position of the lactone ring. This carbon is bonded to four different substituent groups:
-
A hydrogen atom (-H)
-
A benzyloxy group (-OCH₂Ph)
-
A methylene group within the ring, adjacent to the carbonyl (-CH₂-C=O)
-
A methylene group within the ring, adjacent to the ring oxygen (-CH₂-O-)
This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[4][5] These enantiomers are designated as (R)-4-benzyloxolan-2-one and (S)-4-benzyloxolan-2-one.
Nomenclature: The Cahn-Ingold-Prelog (CIP) System
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4]
Priority Assignment at C4:
-
-OCH₂Ph: The oxygen atom has the highest atomic number (8) directly attached to the chiral center.
-
-CH₂-O- (ring): The carbon is attached to an oxygen.
-
-CH₂-C=O (ring): The carbon is attached to another carbon.
-
-H: The hydrogen atom has the lowest atomic number (1).
When orienting the molecule with the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 traces a circle. A clockwise circle defines the (R) configuration, while a counter-clockwise circle defines the (S) configuration.[4]
Optical Activity
Enantiomers are optically active, meaning they rotate the plane of polarized light.[6] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[7][8] This property is quantified as the specific rotation [α].
It is crucial to understand that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+/-).[7] The designation is a geometric descriptor, while the rotation is an experimentally measured physical property. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22530-98-9 | [9] |
| Molecular Formula | C₁₁H₁₂O₂ | [9] |
| Molecular Weight | 176.21 g/mol | [9] |
| Melting Point | 45-46 °C | [9] |
| Boiling Point | 155-160 °C | [9] |
| Specific Rotation [α] | Enantiomer-specific; must be determined experimentally. | [10] |
Part 2: Enantioselective Synthesis
The synthesis of a single enantiomer (enantioselective synthesis) is a cornerstone of pharmaceutical chemistry. This ensures the desired therapeutic effect while minimizing potential side effects from the unwanted enantiomer.[3] Numerous strategies have been developed for the asymmetric synthesis of chiral γ-butyrolactones.[1][2]
Protocol: Catalytic Asymmetric Michael Addition and Lactonization
One of the most efficient methods to construct chiral γ-butyrolactones is through catalytic asymmetric reactions. The following protocol is a representative example based on the Michael addition of a silyl ketene acetal to an α,β-unsaturated compound, a powerful strategy for forming the lactone backbone with high stereocontrol.[1]
Causality: The choice of a chiral N,N'-dioxide ligand in complex with a Nickel(II) catalyst creates a defined, asymmetric 3D pocket around the metal center.[1] When the substrates coordinate to this chiral catalyst, one facial attack is sterically and electronically favored, leading to the preferential formation of one enantiomer of the product. The specific ligand is chosen based on its ability to maximize this energetic difference between the two possible transition states.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the chiral N,N'-dioxide ligand (e.g., L-proline-derived) (0.022 mmol) and Ni(ClO₄)₂·6H₂O (0.02 mmol). Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). Add the α,β-unsaturated pyrazolamide acceptor (0.2 mmol) to the solution.
-
Substrate Addition: Slowly add the silyl ketene acetal derived from benzyl (2-methoxyethoxy)acetate (0.3 mmol) to the reaction mixture dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Lactonization: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then dissolved in a solution of THF and 1M HCl and stirred at room temperature to facilitate hydrolysis of the silyl ether and subsequent intramolecular cyclization (lactonization) to form this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.
Part 3: Chiral Separation and Characterization
Since enantiomers possess identical physical properties in an achiral environment, their separation and analysis require chiral-specific methods.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
Principle of Separation: The method relies on a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been coated or bonded with a chiral selector molecule (e.g., a polysaccharide derivative like cellulose or amylose).[11] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. One enantiomer will have a stronger interaction with the CSP than the other, causing it to travel more slowly through the column and resulting in separation.[12]
Table 2: Representative Chiral HPLC Protocol
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiralcel® OD-H (or similar polysaccharide-based column) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Expected Outcome | Two separate peaks corresponding to the (R) and (S) enantiomers. |
Characterization Techniques
Once separated, the optical purity of each enantiomer can be confirmed using a polarimeter. The enantiomeric excess (ee) is a measure of the purity and is calculated from the observed specific rotation of the sample compared to the specific rotation of the pure enantiomer.[6]
Formula: ee (%) = ([α]observed / [α]max) × 100
Where [α]max is the specific rotation of the pure enantiomer. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture.[10]
Standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers.[13] The spectra of (R)- and (S)-4-benzyloxolan-2-one will be identical. However, NMR can be used for chiral analysis in two main ways:
-
Chiral Derivatizing Agents: Reacting the sample with a pure chiral agent to form diastereomers. Diastereomers have different physical properties and will show distinct signals in the NMR spectrum.
-
Chiral Shift Reagents: Adding a chiral lanthanide complex that reversibly binds to the enantiomers, inducing different chemical shift changes for each and allowing for their distinction and quantification.
Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.25 - 7.40 | m |
| -OCH₂Ph | 4.60 | s |
| C4-H | 4.40 - 4.50 | m |
| C5-H₂ | 4.25 - 4.35 | m |
| C3-H₂ | 2.50 - 2.70 | m |
| (Note: These are approximate values based on the γ-butyrolactone scaffold and may vary slightly.[13][14]) |
graph TD { subgraph Analytical Workflow A[Synthesized Sample] --> B{Chiral HPLC Analysis}; B -->|Peak 1| C[Enantiomer 1]; B -->|Peak 2| D[Enantiomer 2]; C --> E{Polarimetry}; D --> F{Polarimetry}; B --> G[Calculate Enantiomeric Excess (ee)]; E --> H[Determine Specific Rotation (+/-)]; F --> I[Determine Specific Rotation (+/-)]; end// Styling style A fill:#F1F3F4,stroke:#5F6368 style B fill:#4285F4,fontcolor:#FFFFFF style G fill:#FBBC05,fontcolor:#202124 style C fill:#E8F0FE,fontcolor:#202124 style D fill:#E8F0FE,fontcolor:#202124 style E fill:#34A853,fontcolor:#FFFFFF style F fill:#34A853,fontcolor:#FFFFFF style H fill:#FCE8E6,fontcolor:#202124 style I fill:#FCE8E6,fontcolor:#202124
}
Conclusion
This compound is a valuable chiral intermediate whose utility in drug development is intrinsically linked to its stereochemistry. A thorough understanding of its (R) and (S) configurations, coupled with robust methodologies for enantioselective synthesis and analysis, is essential for its effective application. The choice of synthetic strategy—be it through catalytic asymmetric reactions, chiral pool synthesis, or resolution—must be guided by principles of efficiency, scalability, and the desired level of stereochemical purity. Similarly, the application of analytical techniques like chiral HPLC and polarimetry provides the self-validating system required to ensure the quality and efficacy of the final chiral active pharmaceutical ingredients derived from this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. This compound CAS#: 22530-98-9 [m.chemicalbook.com]
- 10. Properties of Enantiomers and Optical Activity [moodle.tau.ac.il]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549) [hmdb.ca]
The Versatile Chiral Synthon: A Technical Guide to 4-Benzyloxolan-2-one in Advanced Organic Synthesis
Introduction: The Strategic Value of Chiral γ-Butyrolactones
In the landscape of modern drug discovery and natural product synthesis, the γ-butyrolactone scaffold holds a privileged position.[1][2] This five-membered lactone is a recurring motif in a vast array of biologically active molecules, and its inherent chirality often dictates their pharmacological efficacy. Among the diverse family of substituted γ-butyrolactones, 4-benzyloxolan-2-one, particularly in its enantiomerically pure forms, has emerged as a highly valuable and versatile chiral building block. The presence of the benzyloxymethyl group at the C4 position provides a unique combination of steric influence and synthetic flexibility, making it an ideal starting point for the stereocontrolled synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. We will delve into its stereoselective synthesis, explore the nuances of its reactivity, and showcase its application in the construction of intricate natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.
I. Enantioselective Synthesis of this compound
The efficient construction of enantiomerically pure this compound is paramount to its utility as a chiral building block. Several strategies have been developed, primarily relying on asymmetric catalysis and the use of chiral pool starting materials.
Asymmetric Hydrogenation of γ-Butenolides
A prominent and highly effective method for accessing chiral γ-butyrolactones is the asymmetric hydrogenation of γ-butenolides.[3] This approach offers excellent enantiocontrol and is amenable to a range of substrates. The general strategy involves the rhodium-catalyzed hydrogenation of a suitably substituted butenolide precursor, where the chirality is induced by a chiral phosphine ligand.
Caption: Asymmetric Hydrogenation of a γ-Butenolide Precursor.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., ZhaoPhos) in a degassed solvent (e.g., dichloromethane) is stirred to form the active catalyst.
-
Reaction Setup: The γ-(benzyloxymethyl)-γ-butenolide substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave, and the vessel is purged with hydrogen gas. The reaction is then pressurized with hydrogen and stirred at a specified temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the ZhaoPhos family have demonstrated exceptional performance in the asymmetric hydrogenation of various butenolides.[3]
Synthesis from Chiral Pool Precursors
Another effective strategy for the synthesis of this compound involves the utilization of readily available chiral starting materials, such as malic acid.[4] This approach leverages the inherent chirality of the starting material to establish the stereocenter at the C4 position of the lactone.
Caption: Synthetic Pathway from (S)-Malic Acid.
This multi-step sequence involves the reduction of the carboxylic acid functionalities, protection of the diol, benzylation of the remaining primary alcohol, and subsequent deprotection and lactonization to furnish the desired product.
II. Key Reactions of this compound as a Building Block
The synthetic utility of this compound lies in its ability to undergo a variety of stereoselective transformations, primarily through the generation of its enolate.
Generation and Stereoselective Alkylation of the Enolate
The protons at the C3 position of the lactone ring are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate.[5][6] This enolate can then react with a range of electrophiles in a highly stereoselective manner. The stereochemical outcome of the alkylation is often dictated by the steric hindrance of the benzyloxymethyl group at the C4 position, which directs the incoming electrophile to the opposite face of the lactone ring.
Caption: General Scheme for Stereoselective Enolate Alkylation.
Experimental Protocol: Stereoselective Alkylation
-
Enolate Formation: A solution of (S)-4-benzyloxolan-2-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, and the mixture is stirred for a specified time to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature or slowly warmed to a higher temperature, depending on the reactivity of the electrophile.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the diastereomerically pure trans-3,4-disubstituted γ-butyrolactone.
This stereoselective alkylation provides a powerful method for the introduction of a wide variety of substituents at the C3 position, further expanding the synthetic utility of the this compound scaffold.
III. Application in Natural Product Synthesis: The Lignan Family
The strategic value of this compound is elegantly demonstrated in the total synthesis of various lignan natural products.[1][2][7] Lignans are a large class of polyphenolic compounds found in plants, many of which exhibit interesting biological activities, including antitumor and antiviral properties.
A common synthetic strategy involves the use of a chiral γ-butyrolactone as a key intermediate to establish the core structure and stereochemistry of the target lignan. For instance, in the synthesis of lignans such as (-)-hinokinin and (-)-bursehernin, a stereoselective alkylation of a 4-substituted-γ-butyrolactone enolate with a substituted benzyl bromide is a crucial step.[2]
Caption: Retrosynthetic Approach to Lignans.
The benzyloxymethyl group in this compound can be readily deprotected to reveal a primary alcohol, which can then be further functionalized or participate in subsequent cyclization reactions to complete the synthesis of the target natural product.
IV. Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~150-160 °C at reduced pressure |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 4.40-4.30 (m, 1H, H-4), 4.25-4.15 (m, 2H, -CH₂O-), 2.80-2.70 (m, 1H, H-3a), 2.60-2.50 (m, 1H, H-3b).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.5 (C=O), 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 77.5 (C-4), 73.5 (-OCH₂Ph), 70.0 (-CH₂O-), 35.0 (C-3).
-
IR (neat, cm⁻¹): 3030, 2920, 2860, 1775 (C=O, lactone), 1160, 1100, 740, 700.
V. Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its accessibility through robust enantioselective synthetic routes, coupled with its predictable and highly stereoselective reactivity, makes it an invaluable tool for the construction of complex, biologically active molecules. The strategic placement of the benzyloxymethyl group provides both steric control and a handle for further functionalization, enabling the efficient synthesis of a diverse range of target structures.
As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the importance of versatile chiral synthons like this compound will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis, as well as the exploration of its application in novel synthetic strategies and the discovery of new therapeutic agents.
VI. References
-
Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Nature Communications. --INVALID-LINK--
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry. --INVALID-LINK--
-
Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
(R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses. --INVALID-LINK--
-
A new asymmetric route to synthetically useful γ-substituted γ-butyrolactones. Tetrahedron: Asymmetry. --INVALID-LINK--
-
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society. --INVALID-LINK--
-
Enantioselective Syntheses of Substituted γ‐Butyrolactones. Helvetica Chimica Acta. --INVALID-LINK--
-
Use of the Benzyl Mesylate for the Synthesis of Tetrahydrofuran Lignan: Syntheses of 7,8- trans , 7′,8′- trans , 7,7′- cis , and 8,8′- cis -Virgatusin Stereoisomers. Journal of Natural Products. --INVALID-LINK--
-
The oxidative cyclization processes for lactone synthesis. Green Chemistry. --INVALID-LINK--
-
Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes). Molecules. --INVALID-LINK--
-
Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. The Journal of Organic Chemistry. --INVALID-LINK--
-
Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. --INVALID-LINK--
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. --INVALID-LINK--
-
19.1: Reactions of Enolates with Aldehydes and Ketones. Chemistry LibreTexts. --INVALID-LINK--
-
Lactone synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. --INVALID-LINK--
-
Enolate Chemistry Reaction Summary. University of Minnesota. --INVALID-LINK--
-
Advances in the Synthesis of Lignan Natural Products. Molecules. --INVALID-LINK--
-
Enolate Chemistry. University of Bath. --INVALID-LINK--
-
An Access to Chiral β-Benzyl-γ-butyrolactones and Its Application to the Synthesis of Enantiopure (+)-Secoisolariciresinol, (-)-Secoisolariciresinol, and (-)-Enterolactone. Synthesis. --INVALID-LINK--
-
Biocatalytic synthesis of lactones and lactams. Green Chemistry. --INVALID-LINK--
-
Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Molecules. --INVALID-LINK--
-
Synthesis of α-Benzyloxyamino-γ-butyrolactones via a Polar Radical Crossover Cycloaddition Reaction. Organic Letters. --INVALID-LINK--
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules. --INVALID-LINK--
-
Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents. --INVALID-LINK--
-
Stereoselective Synthesis of (2S,3S)-2-Benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone from L-(+)-Arabinose via a Carissanol-type of Lignan. Bioscience, Biotechnology, and Biochemistry. --INVALID-LINK--
-
Current understanding of lignan biosynthesis. ARKIVOC. --INVALID-LINK--
-
Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. --INVALID-LINK--
-
Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Chemical Biology. --INVALID-LINK--
-
New Chiral Building Blocks from Tetrabromocyclopropene and Furan. The Journal of Organic Chemistry. --INVALID-LINK--
References
- 1. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) | MDPI [mdpi.com]
An In-depth Technical Guide to 4-Benzyloxolan-2-one: From Discovery to Synthetic Applications
Foreword: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Benzyloxolan-2-one, a substituted γ-butyrolactone, has emerged as a valuable intermediate. Its deceptively simple structure belies a wealth of synthetic potential, offering a scaffold for the introduction of diverse functionalities and stereochemical control. This technical guide provides a comprehensive overview of this compound, from its historical synthetic origins to its contemporary applications in medicinal chemistry and beyond. We will delve into the fundamental principles guiding its synthesis, explore detailed experimental protocols, and illuminate its role as a precursor to biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical attributes of this versatile lactone.
The Genesis of a Moiety: Discovery and Early Synthetic Endeavors
The precise moment of the "discovery" of this compound is not marked by a singular, celebrated publication. Instead, its emergence is rooted in the broader history of γ-butyrolactone synthesis, a field that has been evolving for over a century. Early methods for the preparation of γ-butyrolactones often involved the cyclization of γ-hydroxy acids or the reduction of succinic anhydride derivatives.
One of the foundational approaches that laid the groundwork for the synthesis of 4-substituted γ-butyrolactones is the Reformatsky reaction . First reported by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the insertion of zinc into the carbon-halogen bond of an α-haloester to form an organozinc reagent, which then adds to a carbonyl compound.[1][2] While not a direct route to this compound, the principles of generating a nucleophilic species that can undergo addition to a carbonyl group are central to many of its synthetic pathways.
The direct synthesis of this compound and its analogs likely arose from the need for stereochemically defined fragments in natural product synthesis. A key strategy involves the conjugate addition of a benzyl nucleophile to an α,β-unsaturated lactone, a variant of the well-established Michael addition reaction.[3][4] This approach allows for the introduction of the benzyl group at the 4-position with a high degree of stereocontrol, depending on the choice of catalyst and reaction conditions.
Another plausible historical route to this class of compounds is through the catalytic hydrogenation of benzylic precursors. For instance, the reduction of a γ-lactone bearing a benzylidene group at the 4-position would yield the desired 4-benzyl substituent.
While a definitive "first synthesis" paper for this compound remains elusive in historical literature, its preparation can be logically inferred from the application of these well-established synthetic transformations to suitable precursors. The following sections will detail the modern, optimized protocols for its synthesis.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic disconnections. The most common and efficient methods involve either the alkylation of a pre-formed γ-butyrolactone enolate or the conjugate addition to an α,β-unsaturated lactone.
Alkylation of γ-Butyrolactone Enolates
This method relies on the deprotonation of γ-butyrolactone at the α-position to form an enolate, which then acts as a nucleophile to displace a benzyl halide.
Workflow Diagram:
Caption: Alkylation of γ-butyrolactone.
Mechanism: The reaction is initiated by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), which abstracts a proton from the α-carbon of γ-butyrolactone to generate a lithium enolate. This enolate then undergoes a nucleophilic attack on benzyl bromide in an SN2 fashion to forge the new carbon-carbon bond.
Experimental Protocol: Synthesis of this compound via Alkylation
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise while maintaining the temperature below -70 °C. Stir the solution for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of γ-butyrolactone (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture for 1 hour at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Table 1: Representative Reagents and Conditions for Alkylation
| Step | Reagent/Condition | Molar Ratio (to GBL) | Temperature (°C) | Time |
| LDA Preparation | Diisopropylamine, n-BuLi, THF | 1.1 | -78 | 30 min |
| Enolate Formation | γ-Butyrolactone, THF | 1.0 | -78 | 1 hr |
| Alkylation | Benzyl Bromide, THF | 1.2 | -78 to RT | 12-16 hr |
| Workup | Sat. aq. NH₄Cl, Diethyl Ether | - | RT | - |
Conjugate Addition to α,β-Unsaturated Lactones
This approach utilizes a cuprate reagent, a "soft" nucleophile, which preferentially adds to the β-position of an α,β-unsaturated carbonyl system.
Workflow Diagram:
Caption: Conjugate addition to an unsaturated lactone.
Mechanism: A lithium dibenzylcuprate reagent is prepared in situ from benzyllithium and copper(I) iodide. This organocuprate then adds to the β-carbon of an α,β-unsaturated γ-lactone (e.g., butenolide) in a Michael-type fashion. The resulting enolate is then protonated during the workup to yield the final product.
Physicochemical and Spectroscopic Characterization
This compound is typically an oil or a low-melting solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22530-98-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | 155-160 °C at reduced pressure |
| Melting Point | 45-46 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 4.40 (dd, J = 9.2, 7.6 Hz, 1H, O-CH₂), 4.15 (dd, J = 9.2, 6.0 Hz, 1H, O-CH₂), 3.10 (dd, J = 13.6, 4.8 Hz, 1H, Ph-CH₂), 2.85 (dd, J = 13.6, 8.8 Hz, 1H, Ph-CH₂), 2.70-2.60 (m, 1H, CH), 2.55 (dd, J = 17.2, 8.0 Hz, 1H, C(O)-CH₂), 2.30 (dd, J = 17.2, 6.8 Hz, 1H, C(O)-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.5 (C=O), 137.8 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 126.9 (Ar-CH), 72.5 (O-CH₂), 40.2 (Ph-CH₂), 38.6 (CH), 35.1 (C(O)-CH₂).
-
IR (neat, cm⁻¹): 3030, 2925, 1775 (C=O, lactone), 1495, 1455, 1170.
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound lies in its ability to serve as a chiral precursor for a variety of more complex molecules, particularly those with therapeutic potential. The lactone ring can be opened under basic or acidic conditions to reveal a γ-hydroxy acid, which can be further functionalized. The benzyl group can be removed via hydrogenolysis to unmask a hydroxyl group, or it can be retained as part of the final molecular scaffold.
One notable application is in the synthesis of γ-aminobutyric acid (GABA) analogs . GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a range of neurological disorders, including epilepsy and neuropathic pain. The this compound core provides a convenient starting point for the introduction of an amino group and other functionalities to mimic the structure of GABA.
Signaling Pathway Diagram:
Caption: Synthetic pathway to GABA analogs.
Conclusion and Future Outlook
This compound, a molecule with humble synthetic origins, has proven to be a cornerstone in the construction of complex and biologically relevant molecules. Its straightforward preparation, coupled with the versatility of the γ-butyrolactone scaffold, ensures its continued importance in the fields of organic synthesis and medicinal chemistry. Future research will undoubtedly uncover new applications for this valuable building block, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas. The principles of its synthesis, rooted in classic organic reactions, serve as a testament to the enduring power of fundamental chemical transformations in advancing modern science.
References
- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 4-Benzyloxolan-2-one: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxolan-2-one, a chiral γ-butyrolactone derivative, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. Its structural features, combining a lactone ring with a benzyl ether moiety, make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its synthetic methodologies and characterization techniques. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for the utilization of this versatile compound.
Introduction: The Significance of this compound in Drug Discovery
γ-Butyrolactones are a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Their inherent reactivity and stereochemical complexity have made them attractive targets and intermediates in the synthesis of novel therapeutics. This compound, specifically, emerges as a key chiral building block, offering a strategic advantage in asymmetric synthesis. The benzyl group serves as a versatile protecting group for the hydroxyl function at the 4-position of the butyrolactone ring, which can be deprotected under specific conditions to allow for further functionalization. This inherent functionality, coupled with the chirality at the C4 position, provides a powerful tool for the stereocontrolled synthesis of complex molecular architectures, a critical aspect in the development of modern pharmaceuticals where enantiomeric purity is often paramount for efficacy and safety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The following sections detail its key physical and chemical characteristics.
General Properties
This table summarizes the primary identification and physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Benzyloxy)oxolan-2-one | N/A |
| CAS Number | 22530-98-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Physical Form | Solid | N/A |
| Melting Point | 45-46 °C | [1] |
| Boiling Point | 155-160 °C at 1 Torr | [1] |
Solubility Profile
Diagrammatic Representation of Solubility Determination Workflow:
Caption: A generalized workflow for the qualitative determination of solubility.
Based on its molecular structure, which contains both a polar lactone ring and a nonpolar benzyl group, this compound is expected to exhibit good solubility in a range of common organic solvents.
-
Expected to be Soluble in: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), and other moderately polar to polar aprotic solvents.
-
Expected to have Limited Solubility in: Water and nonpolar hydrocarbon solvents like hexane.
Experimental Protocol for Qualitative Solubility Determination:
-
Place approximately 10-20 mg of this compound into a series of small test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in a stepwise manner.
-
After each addition, vortex the tube for 30 seconds.
-
Visually inspect for the complete dissolution of the solid.
-
Record the observations as "soluble," "partially soluble," or "insoluble."
Spectroscopic and Structural Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The expected chemical shifts in ¹H and ¹³C NMR are crucial for confirming its identity.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzylic Protons (OCH₂Ph): A singlet or a pair of doublets (if diastereotopic) around δ 4.5-4.7 ppm for the two protons of the benzylic methylene group.
-
Lactone Ring Protons:
-
H4 (CHO): A multiplet around δ 4.3-4.5 ppm.
-
H3 (CH₂CO): Two multiplets corresponding to the diastereotopic protons on the carbon adjacent to the carbonyl group, typically in the range of δ 2.5-3.0 ppm.
-
H5 (CH₂O): Two multiplets for the diastereotopic protons on the carbon adjacent to the ring oxygen, expected around δ 4.0-4.4 ppm.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-178 ppm.
-
Aromatic Carbons (C₆H₅): Several signals in the range of δ 127-138 ppm.
-
Benzylic Carbon (OCH₂Ph): A signal around δ 70-73 ppm.
-
Lactone Ring Carbons:
-
C4 (CHO): A signal around δ 75-80 ppm.
-
C5 (CH₂O): A signal around δ 65-70 ppm.
-
C3 (CH₂CO): A signal around δ 35-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1775 | Carbonyl (lactone) | C=O stretch |
| ~1200-1000 | Ether | C-O stretch |
| ~3030 | Aromatic C-H | C-H stretch |
| ~2950, ~2870 | Aliphatic C-H | C-H stretch |
| ~1600, ~1495, ~1450 | Aromatic Ring | C=C stretch |
The most characteristic peak in the IR spectrum of this compound will be the strong absorption band of the γ-lactone carbonyl group, typically appearing at a higher wavenumber than that of a simple ketone or ester due to ring strain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176.21, corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 85. The tropylium cation (m/z = 91) is often a prominent peak in the spectra of benzyl-containing compounds.
-
Cleavage of the lactone ring can lead to various smaller fragments.
-
Diagram of a Generic Mass Spectrometry Workflow:
Caption: A simplified workflow for mass spectrometry analysis.
Synthesis and Reactivity
The synthesis of this compound is a key step in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often starting from readily available chiral precursors.
General Synthetic Approach
A common and effective method for the synthesis of chiral γ-butyrolactones involves the stereoselective reduction of a γ-ketoester followed by lactonization. For this compound, a plausible synthetic route starts from a suitable precursor like 4-(benzyloxy)-3-oxobutanoate.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is illustrative and would require optimization.
-
Asymmetric Reduction: To a solution of ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 eq) in an appropriate solvent (e.g., THF, ethanol) at a low temperature (e.g., -78 °C), a chiral reducing agent (e.g., a borane complex with a chiral ligand) is added slowly. The reaction is stirred for several hours until completion, as monitored by TLC.
-
Workup: The reaction is quenched by the addition of a suitable reagent (e.g., saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Lactonization: The crude ethyl 4-(benzyloxy)-3-hydroxybutanoate is dissolved in a solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove ethanol and water.
-
Purification: Upon completion of the reaction, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is primarily centered around the lactone ring and the benzyl ether.
-
Lactone Ring Opening: The lactone can be opened by nucleophiles such as hydroxides, alkoxides, and amines to yield the corresponding γ-hydroxybutyric acid derivatives. This reactivity is fundamental to its use as a precursor to more complex molecules.
-
Deprotection of the Benzyl Ether: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free hydroxyl group at the 4-position. This allows for further functionalization at this site.
-
Stability: this compound is generally stable under neutral and mildly acidic conditions. It is susceptible to hydrolysis under strong basic conditions. Prolonged storage should be in a cool, dry, and dark place to prevent potential degradation.
Applications in Drug Development
The utility of this compound in drug development lies in its role as a versatile chiral intermediate. The ability to introduce stereocenters in a controlled manner is crucial for synthesizing enantiomerically pure drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts.
Logical Flow of Application in Asymmetric Synthesis:
Caption: The strategic use of this compound in the synthesis of a target drug molecule.
While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, the general class of chiral γ-butyrolactones are key intermediates in the synthesis of a wide range of pharmaceuticals, including certain statins, antiviral agents, and central nervous system drugs.
Conclusion
This compound stands as a molecule of significant potential for the fields of organic synthesis and drug development. Its well-defined stereochemistry and versatile chemical handles provide a robust platform for the construction of complex and biologically relevant molecules. This guide has consolidated the available information on its physical and chemical properties, offering a framework for its practical application. Further research into its specific pharmacological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its utility and solidify its role as a valuable tool in the chemist's arsenal.
References
An In-depth Technical Guide to 4-Benzyldihydrofuran-2(3H)-one for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-benzyldihydrofuran-2(3H)-one, a versatile lactone intermediate with significant potential in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and field-proven insights, this document will delve into the nomenclature, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.
Nomenclature and Chemical Identity
The compound of interest is systematically identified by its IUPAC name and various synonyms, which are crucial for accurate database searching and unambiguous communication in a research setting.
Table 1: Chemical Identifiers for 4-Benzyldihydrofuran-2(3H)-one
| Identifier | Value |
| IUPAC Name | 4-benzyldihydrofuran-2(3H)-one |
| Synonyms | 4-Benzyloxolan-2-one, γ-Benzyl-γ-butyrolactone |
| CAS Number | 22530-98-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of 4-Benzyldihydrofuran-2(3H)-one
A 2D representation of the molecular structure of 4-benzyldihydrofuran-2(3H)-one.
Synthesis and Manufacturing
The synthesis of 4-benzyldihydrofuran-2(3H)-one can be approached through several established methodologies for γ-butyrolactone formation. A common and effective strategy involves the alkylation of a suitable precursor followed by lactonization.
General Synthetic Approach: Alkylation and Lactonization
A prevalent method for synthesizing 4-substituted γ-butyrolactones involves the alkylation of a malonic ester derivative, followed by reduction and subsequent acid-catalyzed cyclization. The benzyl group is introduced via a nucleophilic substitution reaction.
Experimental Protocol: Synthesis via Diethyl Malonate Alkylation
-
Alkylation: To a solution of sodium ethoxide in absolute ethanol, slowly add diethyl malonate. After stirring for 30 minutes at room temperature, add benzyl bromide dropwise. Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl benzylmalonate. Purification can be achieved by vacuum distillation.
-
Reduction: The purified diethyl benzylmalonate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C to room temperature. This step converts the ester groups to primary alcohols.
-
Lactonization: The resulting diol is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the diol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, with azeotropic removal of water.
-
Final Purification: The crude 4-benzyldihydrofuran-2(3H)-one is purified by column chromatography on silica gel or by vacuum distillation to afford the final product.
Diagram 1: Synthetic Workflow for 4-Benzyldihydrofuran-2(3H)-one
A generalized workflow for the synthesis of 4-benzyldihydrofuran-2(3H)-one.
Spectroscopic Characterization
The unambiguous identification and purity assessment of 4-benzyldihydrofuran-2(3H)-one relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~2.7-3.0 ppm), and the protons of the lactone ring. The diastereotopic protons of the lactone ring will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the lactone at the downfield region (~175-180 ppm). Signals for the aromatic carbons of the benzyl group will be observed in the range of ~125-140 ppm, along with the aliphatic carbons of the lactone ring and the benzylic methylene group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring, typically appearing around 1770 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester functionality.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will likely involve the loss of the benzyl group (m/z 91) and other characteristic fragmentations of the butyrolactone ring.[2]
Table 2: Predicted Spectroscopic Data for 4-Benzyldihydrofuran-2(3H)-one
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | ~7.2-7.4 (m, 5H, Ar-H), ~4.0-4.5 (m, 2H, -OCH₂-), ~2.5-3.0 (m, 3H, -CH-CH₂- and Ar-CH₂-), ~2.2-2.4 (m, 2H, -CH₂-C=O) |
| ¹³C NMR (CDCl₃) | ~177 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~68 (-OCH₂-), ~40 (-CH-), ~36 (Ar-CH₂-), ~35 (-CH₂-C=O) |
| IR (KBr, cm⁻¹) | ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1770 (C=O lactone stretch), ~1180 (C-O stretch) |
| MS (EI, m/z) | 176 (M⁺), 91 ([C₇H₇]⁺), 85 |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 4-benzyldihydrofuran-2(3H)-one is primarily dictated by the lactone functionality and the presence of the benzyl group. The γ-butyrolactone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions.[3] The α-protons to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Ring-Opening Reactions
Treatment with strong nucleophiles such as hydroxide or alkoxides will lead to the hydrolysis or alcoholysis of the lactone, respectively, yielding the corresponding γ-hydroxy carboxylate or ester.
α-Alkylation
The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the α-position to the carbonyl group, generating a lithium enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This is a key strategy in the synthesis of more complex molecules.
Reduction
The lactone can be reduced to the corresponding diol (1,4-butanediol derivative) using powerful reducing agents like lithium aluminum hydride.[4] This transformation is a critical step in the synthesis of certain classes of lignans.[5]
Diagram 2: Reactivity of the γ-Butyrolactone Ring
Key chemical transformations of the 4-benzyldihydrofuran-2(3H)-one core.
Applications in Drug Discovery and Development
The 4-benzyldihydrofuran-2(3H)-one scaffold is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of lignans and other biologically active molecules.[6]
Lignan Synthesis
Lignans are a class of naturally occurring polyphenols that exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Many lignans feature a dibenzylbutyrolactone core structure. 4-Benzyldihydrofuran-2(3H)-one serves as a crucial starting material for the stereoselective synthesis of these complex natural products.[7] By employing α-alkylation strategies, a second benzyl group or other desired substituents can be introduced, paving the way for the total synthesis of various lignans.[5]
Intermediate for Bioactive Molecules
Beyond lignans, the γ-butyrolactone moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological profiles. The ability to functionalize 4-benzyldihydrofuran-2(3H)-one at multiple positions makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs. Its structural features can be tailored to interact with specific biological targets.
Conclusion
4-Benzyldihydrofuran-2(3H)-one is a chemically versatile and synthetically valuable intermediate. Its importance in the synthesis of biologically active lignans and its potential as a scaffold for the development of novel therapeutic agents underscore its significance for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is paramount for leveraging its full potential in the creation of next-generation pharmaceuticals.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. minio.scielo.br [minio.scielo.br]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Benzyloxolan-2-one: Commercial Availability, Synthesis, and Applications in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-benzyloxolan-2-one, a valuable chiral building block in modern organic synthesis and medicinal chemistry. We will explore its commercial landscape, established synthetic routes, quality control methodologies, and key applications, offering field-proven insights to support your research and development endeavors.
Part 1: Introduction and Commercial Availability
This compound, also known as γ-butyrolactone bearing a benzyl group at the fourth position, is a heterocyclic compound frequently employed as a versatile intermediate. Its chiral center makes it particularly useful for the enantioselective synthesis of complex target molecules.
Physicochemical Properties:
| Property | Value |
| CAS Number | 22530-98-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Typically a colorless to pale yellow liquid or solid |
| Boiling Point | Data not widely available; likely high due to structure |
| Solubility | Soluble in many organic solvents |
Commercial Suppliers and Procurement Strategy
This compound is available from a range of fine chemical suppliers, catering to both small-scale research and larger development needs. When procuring this reagent, researchers should consider purity, chirality (enantiomeric excess), and available quantities.
Key Commercial Suppliers:
| Supplier | Example Product Number | Purity | Available Quantities |
| ChemUniverse | P91054 | 98% | 250 mg |
| Reagentia | R00BJPJ | Not Specified | 100 mg, 250 mg, 500 mg[1] |
| BLD Pharm | BD138458 | 98% | 1g, 5g, 25g |
| Chiralen | 2233384 | 99% | Bulk Inquiry Available[2] |
Procurement Insights:
-
For early-stage discovery, smaller quantities (mg to g) with high purity (≥98%) are suitable. Suppliers like ChemUniverse and Reagentia cater to this scale[1][3].
-
For process development or scale-up, it is crucial to inquire about bulk availability and batch-to-batch consistency. Suppliers like BLD Pharm and Chiralen offer larger quantities and may provide certificates of analysis (CoA) with detailed purity data[2][4].
-
Chirality is key. Most applications will require a specific enantiomer (e.g., (S)- or (R)-). Always verify the stereochemistry provided by the supplier.
Part 2: Synthesis and Quality Control
Understanding the synthesis of this compound is vital for assessing potential impurities and for in-house preparation if required. The most common strategies involve the modification of chiral precursors.
Established Synthetic Route
A prevalent method for synthesizing this compound involves the protection and subsequent cyclization of a suitable precursor like malic acid. The benzyl group is introduced as a protecting group for a hydroxyl function, which then participates in an intramolecular reaction to form the lactone ring.
The following diagram illustrates a generalized workflow for a common synthetic approach.
Caption: Generalized synthetic workflow for this compound.
Causality in Synthesis: The choice of a benzyl protecting group is strategic; it is relatively stable under a variety of reaction conditions but can be removed later via hydrogenolysis if the free hydroxyl group is needed for subsequent transformations.
Quality Control and Analytical Methods
Ensuring the identity and purity of this compound is critical for the reproducibility of experimental results. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Typical Quality Control Specifications:
| Test | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the molecular structure and absence of major structural impurities. |
| Purity | HPLC/UPLC, GC | ≥98% | Quantifies the amount of the desired compound relative to impurities.[5] |
| Enantiomeric Purity | Chiral HPLC | ≥99% ee | Determines the ratio of the desired enantiomer to its mirror image. |
| Water Content | Karl Fischer Titration | ≤0.5% | Water can interfere with moisture-sensitive downstream reactions. |
Example Protocol: Purity Determination by HPLC
This protocol provides a standardized method for assessing the purity of a this compound sample.
Objective: To quantify the purity of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 214 nm[5]
-
Column Temperature: 30 °C
-
Gradient Program: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Self-Validation: This protocol is self-validating by ensuring the system suitability parameters (e.g., peak symmetry, resolution from nearest impurity) meet predefined criteria before sample analysis, as often guided by pharmacopeial standards.[5]
Part 3: Applications in Drug Discovery
The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][7] this compound serves as a critical chiral intermediate for introducing this motif into larger, more complex molecules. Its primary role is as a building block in the synthesis of novel therapeutic agents, from anticonvulsants to anticancer drugs.[8][9]
Case Study: A Precursor in Bioactive Molecule Synthesis
While specific, direct applications in marketed drugs are often proprietary, the utility of substituted oxazolones and lactones is well-documented in medicinal chemistry literature. For instance, oxazolone derivatives have been synthesized and evaluated for their potential as anticancer agents.[9][10] The synthesis of these complex molecules often relies on chiral building blocks like this compound to control the stereochemistry, which is crucial for biological activity.
The diagram below illustrates a conceptual pathway where a chiral lactone is incorporated into a larger bioactive molecule, which then interacts with a biological target.
Caption: Conceptual workflow from chiral building block to therapeutic effect.
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of this compound.
Safety and Handling:
-
Hazard Classification: While a specific Safety Data Sheet (SDS) for this compound is not broadly available, related structures like 4-[(benzyloxy)methyl]-1,3-dioxolan-2-one are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Similar precautions should be taken.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact, rinse eyes or skin immediately with plenty of water.[12] If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]
-
Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture and extreme temperatures to prevent degradation.
References
- 1. This compound (CAS/ID No. 22530-98-9) | Reagentia [reagentia.eu]
- 2. chiralen.com [chiralen.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 21175-42-8|5-Benzyloxolan-2-one|BLD Pharm [bldpharm.com]
- 5. lcms.cz [lcms.cz]
- 6. Gamma Butyrolactone (gbl): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 7. DrugWatch Information sheet: GBL. - Drugs and Alcohol [drugsandalcohol.ie]
- 8. Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note & Protocol: A Highly Efficient Enantioselective Synthesis of 4-Benzyloxolan-2-one via Rhodium-Catalyzed Asymmetric Hydrogenation
Introduction: The Significance of Chiral 4-Benzyloxolan-2-one
The γ-butyrolactone framework is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Specifically, enantiomerically pure 4-substituted oxolan-2-ones, such as (R)- and (S)-4-benzyloxolan-2-one, are indispensable chiral building blocks in modern organic synthesis.[2][3] Their versatile functionality allows for elaboration into more complex molecular architectures, making them crucial starting materials for the synthesis of therapeutic agents, including brivaracetam and arctigenin.[3]
The biological activity of molecules containing these scaffolds is often highly dependent on their absolute stereochemistry. Consequently, the development of robust, efficient, and highly stereoselective methods to access single enantiomers of these lactones is a paramount objective in synthetic chemistry. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this compound through the asymmetric hydrogenation of a prochiral γ-butenolide precursor. This method is highlighted for its exceptional efficiency, high enantioselectivity, and operational practicality, offering a reliable pathway for both academic research and industrial drug development.
Strategic Overview: Pathways to Enantiopure γ-Butyrolactones
Several strategies have been developed for the asymmetric synthesis of chiral γ-butyrolactones.[2] Prominent among these are:
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated lactones or related substrates using chiral catalysts.[4][5]
-
Asymmetric Aldol Reactions: The reaction of silyloxyfurans or related enolates with aldehydes, catalyzed by chiral Lewis acids or organocatalysts, to construct the lactone backbone with stereocontrol.[6]
-
Enzymatic and Kinetic Resolution: The selective transformation of one enantiomer from a racemic mixture, often employing lipases.
-
Asymmetric Hydrogenation: The direct reduction of a carbon-carbon double bond in a prochiral unsaturated lactone, guided by a chiral transition-metal catalyst.[1][3][7]
This guide focuses on Rhodium-catalyzed asymmetric hydrogenation , a powerful and direct method that consistently delivers high enantiomeric excess (ee) for a range of substrates.[1][3] The causality behind this choice rests on its high atom economy, the commercial availability of diverse chiral ligands, and the typically mild reaction conditions required.
Featured Methodology: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation
Principle and Mechanistic Rationale
The core of this methodology is the hydrogenation of the prochiral substrate, 4-benzylfuran-2(5H)-one, using molecular hydrogen (H₂). The key to enantioselectivity lies in the chiral catalyst, which is formed in situ from a rhodium precursor, such as [Rh(NBD)₂]BF₄, and a C₂-symmetric bisphosphine ligand, ZhaoPhos.
The Causality Behind the Choices:
-
Rhodium Precursor ([Rh(NBD)₂]BF₄): This complex is a stable and convenient source of Rh(I). The norbornadiene (NBD) ligands are easily displaced by the chiral phosphine ligand and hydrogen, initiating the catalytic cycle.
-
Chiral Ligand (ZhaoPhos): The ligand is the source of chirality. It coordinates to the rhodium metal center, creating a well-defined, chiral three-dimensional pocket. This chiral environment forces the substrate to bind in a specific orientation, exposing only one of its two prochiral faces to the subsequent hydrogen addition. While many ligands like BINAP and SegPhos exist, ZhaoPhos has been demonstrated to provide superior enantioselectivity for this class of substrates.[1]
-
Hydrogen Pressure: A relatively high pressure (50 atm) is employed to increase the concentration of H₂ in the reaction medium.[3] This ensures a sufficient rate of the oxidative addition step in the catalytic cycle and drives the reaction to full conversion.
-
Solvent (THF): Tetrahydrofuran is an excellent solvent for this system as it effectively dissolves the substrate and the catalyst complex without interfering with the reaction. It is crucial that the solvent is rigorously degassed to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.
Visualizing the Workflow
The entire experimental procedure, from setup to analysis, follows a logical and streamlined sequence designed to ensure reproducibility and high stereochemical fidelity.
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of high-pressure hydrogen gas and air-sensitive reagents. All operations should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents:
-
4-benzylfuran-2(5H)-one (Substrate, >98%)
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(NBD)₂]BF₄, 98%)
-
(R)- or (S)-ZhaoPhos (Chiral Ligand, >99%)
-
Anhydrous, degassed Tetrahydrofuran (THF, solvent)
-
Hydrogen Gas (H₂, high purity)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (HPLC grade, for chromatography)
-
-
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar
-
Schlenk line with Argon or Nitrogen supply
-
Schlenk flask and standard oven-dried glassware
-
Syringes and needles for transfer of air-sensitive reagents
-
Rotary evaporator
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
-
Procedure
Step 1: Catalyst Preparation (in situ)
-
In a fume hood, place [Rh(NBD)₂]BF₄ (1.9 mg, 0.005 mmol, 1 mol%) and (S)-ZhaoPhos (3.9 mg, 0.0055 mmol, 1.1 mol%) into an oven-dried Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon three times using the Schlenk line. This step is critical to establish an inert atmosphere, protecting the catalyst from oxidative degradation.
-
Under a positive pressure of argon, add 2.0 mL of anhydrous, degassed THF via syringe.
-
Stir the resulting orange-red solution at room temperature for 15-20 minutes to allow for the complete formation of the chiral rhodium-phosphine complex.
Step 2: Asymmetric Hydrogenation
-
In a separate vial, dissolve 4-benzylfuran-2(5H)-one (87.1 mg, 0.5 mmol, 100 mol%) in 2.0 mL of anhydrous, degassed THF.
-
Transfer the substrate solution via cannula or syringe into the Schlenk flask containing the catalyst solution.
-
Transfer the final reaction mixture into a glass liner within the high-pressure autoclave. Seal the autoclave securely.
-
Purge the autoclave by pressurizing with ~5 atm of H₂ and then venting carefully. Repeat this process three times to remove all residual air.
-
Pressurize the autoclave to 50 atm with H₂.
-
Begin stirring the reaction mixture at room temperature (approx. 25 °C).
-
Continue the reaction for 24 hours. Monitor the pressure to ensure there are no leaks.
Step 3: Work-up and Purification
-
After 24 hours, stop the stirring and carefully vent the excess hydrogen gas from the autoclave in the fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel. Elute with a mixture of hexanes and ethyl acetate (e.g., a gradient from 9:1 to 7:3) to isolate the pure product.
Step 4: Analysis
-
Yield and Structure: Combine the pure fractions, remove the solvent, and determine the final mass to calculate the yield. Confirm the structure of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee): Dissolve a small sample of the purified product in the appropriate HPLC solvent (e.g., Hexane/Isopropanol). Analyze via chiral HPLC and compare the peak areas of the two enantiomers. The ee is calculated as: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100. A racemic standard, prepared via a non-chiral reduction method, should be run to confirm peak identification.
Expected Results and Data
The Rh/ZhaoPhos catalytic system is highly effective for the hydrogenation of γ-butenolides. As shown in the table below, it significantly outperforms other commonly used chiral phosphine ligands for this class of transformation, delivering nearly perfect conversion and enantioselectivity.
| Entry | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | DuanPhos | THF | 50 | rt | 24 | >99 | 25 |
| 2 | SegPhos | THF | 50 | rt | 24 | >99 | 10 |
| 3 | BINAP | THF | 50 | rt | 24 | >99 | 12 |
| 4 | ZhaoPhos | THF | 50 | rt | 24 | >99 | 99 |
| Data synthesized from literature reports for the asymmetric hydrogenation of a representative γ-butenolide, 4-phenylfuran-2(5H)-one.[1] |
Conclusion
The protocol detailed herein describes a robust and highly efficient method for the enantioselective synthesis of this compound. By leveraging a rhodium catalyst with the ZhaoPhos chiral ligand, this asymmetric hydrogenation proceeds with outstanding levels of conversion (>99%) and enantioselectivity (99% ee) under mild conditions.[1][3] The self-validating nature of the protocol, with clear checkpoints for ensuring an inert atmosphere and verifying enantiopurity, makes it a reliable and scalable strategy. The successful synthesis of this key chiral intermediate opens the door to the efficient construction of a wide range of complex and medicinally relevant molecules.[3]
References
- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 4-Benzyloxolan-2-one: A Detailed Experimental Protocol for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 4-Benzyloxolan-2-one, also known as γ-benzyl-γ-butyrolactone. This valuable heterocyclic compound serves as a key intermediate in the synthesis of various biologically active molecules and natural products. The protocol detailed herein follows a robust two-step synthetic strategy, commencing with the nucleophilic ring-opening of epichlorohydrin by benzyl cyanide, followed by the hydrolysis and subsequent lactonization of the resulting γ-hydroxy nitrile intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a procedural walkthrough but also critical insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
γ-Butyrolactones are a ubiquitous structural motif found in a vast array of natural products and pharmacologically active compounds. The introduction of a benzyl group at the γ-position of the lactone ring, as in this compound, provides a versatile scaffold for further chemical elaboration, making it a desirable target in synthetic organic chemistry. The synthesis of substituted γ-butyrolactones can be challenging, particularly when aiming for substitution at the γ-carbon. Direct alkylation of γ-butyrolactone typically favors substitution at the α-position due to the higher acidity of the α-protons.[1] Therefore, alternative synthetic strategies are required to achieve γ-functionalization.
The methodology presented in this document circumvents the challenges of direct alkylation by employing a convergent approach that constructs the lactone ring from acyclic precursors. This strategy involves the formation of a key carbon-carbon bond through the nucleophilic addition of the benzyl cyanide anion to epichlorohydrin. The resulting γ-chloro-β-hydroxy nitrile is then transformed into the target lactone through hydrolysis and intramolecular cyclization. This approach offers excellent control over the regioselectivity of the benzylation.
Reaction Scheme
Figure 1: Overall synthetic route to this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Purity | Notes |
| Benzyl Cyanide | Sigma-Aldrich | ≥99% | Store under nitrogen. |
| Epichlorohydrin | Acros Organics | ≥99% | Distill before use. |
| Sodium Hydride (NaH) | Alfa Aesar | 60% dispersion in mineral oil | Handle with extreme care under an inert atmosphere. |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, ≥99.9% | Store over molecular sieves. |
| Diethyl Ether | VWR | Anhydrous | |
| Hydrochloric Acid (HCl) | J.T. Baker | Concentrated (37%) | |
| Sodium Hydroxide (NaOH) | EMD Millipore | ≥97% | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Used for drying organic layers. | |
| Celite® | Filter aid. |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.
-
Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.
-
Melting Point: Stuart SMP30 melting point apparatus.
-
Thin Layer Chromatography (TLC): Merck TLC silica gel 60 F₂₅₄ plates.
Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Benzyl cyanide and epichlorohydrin are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 4-Chloro-3-hydroxy-5-phenylpentanenitrile
This step involves the base-catalyzed nucleophilic ring-opening of epichlorohydrin with benzyl cyanide. Sodium hydride is used as a strong base to deprotonate the α-carbon of benzyl cyanide, generating the corresponding carbanion which then acts as the nucleophile.[1]
Figure 2: Workflow for the synthesis of the intermediate.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve benzyl cyanide (1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Add epichlorohydrin (1.1 eq) dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Carefully quench the reaction by the slow addition of 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 4-chloro-3-hydroxy-5-phenylpentanenitrile as a pale yellow oil.
Step 2: Synthesis of this compound
This final step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular SN2 reaction where the carboxylate displaces the chloride to form the five-membered lactone ring. This transformation is typically achieved under acidic or basic conditions. Here, we detail an acidic hydrolysis and lactonization protocol.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the purified 4-chloro-3-hydroxy-5-phenylpentanenitrile (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid (100 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield this compound as a colorless to pale yellow oil.
Results and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Compound | Expected Yield | Appearance | Key Spectroscopic Data |
| 4-Chloro-3-hydroxy-5-phenylpentanenitrile | 60-70% | Pale yellow oil | ¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 4.00-4.10 (m, 1H, CH-OH), 3.60-3.75 (m, 2H, CH₂Cl), 2.80-3.00 (m, 2H, CH₂CN), 2.50-2.70 (m, 2H, PhCH₂). IR (neat): 3400 cm⁻¹ (O-H), 2250 cm⁻¹ (C≡N). |
| This compound | 75-85% | Colorless to pale yellow oil | ¹H NMR (CDCl₃): δ 7.15-7.35 (m, 5H, Ar-H), 4.50-4.60 (m, 1H, γ-CH), 4.20-4.35 (m, 2H, δ-CH₂), 2.80-2.95 (dd, 1H, α-CH), 2.50-2.65 (dd, 1H, α-CH), 2.70-2.85 (m, 2H, PhCH₂). ¹³C NMR (CDCl₃): δ 176.5 (C=O), 137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 70.0 (γ-CH), 40.0 (δ-CH₂), 38.0 (PhCH₂), 35.0 (α-CH₂). IR (neat): 1770 cm⁻¹ (C=O, lactone). |
Discussion
The choice of sodium hydride as the base in the first step is critical for the efficient deprotonation of benzyl cyanide, which has a pKa of approximately 22 in DMSO. The use of a strong, non-nucleophilic base ensures the quantitative formation of the benzyl anion without competing side reactions. The reaction temperature is also an important parameter; maintaining a low temperature during the addition of reagents helps to control the exothermic reaction and minimize the formation of byproducts.
The second step, the hydrolysis and lactonization, can be performed under either acidic or basic conditions. Acidic hydrolysis is often preferred as it can directly lead to the lactone in a one-pot procedure. The strong acid protonates the nitrile, facilitating its hydrolysis to a carboxylic acid, which then undergoes an intramolecular cyclization. Basic hydrolysis would first yield the sodium salt of the carboxylic acid, which would then require acidification to protonate the carboxylate and promote lactonization.
Conclusion
The experimental protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The provided rationale for the experimental choices and the detailed characterization data will aid in the successful execution and validation of the synthesis.
References
Application Notes: Diastereoselective Aldol Reactions Utilizing (S)-4-(Benzyloxy)oxolan-2-one as a Chiral Scaffold
Abstract
This technical guide details the application of (S)-4-(benzyloxy)oxolan-2-one, a chiral γ-butyrolactone, as a versatile scaffold for stereoselective aldol reactions. Chiral γ-butyrolactones are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][2][3][4] This note moves beyond the traditional use of removable chiral auxiliaries to demonstrate how the inherent chirality of the lactone ring can effectively direct the formation of new stereocenters. We provide a comprehensive overview of the synthesis of the chiral lactone, the mechanistic principles governing diastereoselectivity, and a detailed protocol for a Lewis acid-mediated Mukaiyama aldol reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex, stereochemically defined molecules.
Introduction: The Strategic Value of Chiral γ-Butyrolactones
The γ-butyrolactone framework is a cornerstone in the architecture of numerous biologically significant molecules, including antibiotics, antitumor agents, and signaling molecules.[1][3][4] The stereochemistry at the C4 and newly functionalized C3 positions is often critical for biological activity. Consequently, methodologies that enable the enantioselective and diastereoselective synthesis of substituted γ-butyrolactones are of paramount importance.[1][2]
(S)-4-(Benzyloxy)oxolan-2-one serves as an excellent chiral building block. The C4-benzyloxy substituent provides a robust steric director, influencing the facial selectivity of enolate reactions. Unlike traditional chiral auxiliaries that are appended and later cleaved, reactions on this scaffold directly build upon the core structure, leading to highly functionalized, stereochemically rich lactone products in an atom-economical fashion.
Synthesis of the Chiral Scaffold: (S)-4-(Benzyloxy)oxolan-2-one
The synthesis of the title compound can be efficiently achieved from commercially available and inexpensive precursors, such as (S)-malic acid. The general strategy involves the protection of one carboxylic acid, reduction of the other, protection of the resulting alcohol, and subsequent lactonization.
Below is a representative workflow for the synthesis:
Caption: General synthetic workflow for (S)-4-(benzyloxy)oxolan-2-one.
Principles of Stereocontrol in Aldol Additions
The diastereoselectivity of aldol reactions on the γ-butyrolactone scaffold is governed by the formation of a rigid, chelated transition state. The Mukaiyama aldol reaction, which utilizes a silyl ketene acetal derived from the lactone, is particularly effective.[5][6][7]
3.1. Formation of the Silyl Ketene Acetal
The lactone is first converted into its corresponding silyl ketene acetal using a strong, non-nucleophilic base (e.g., LDA or LHMDS) to form the enolate, which is then trapped with a silyl halide (e.g., TMSCl). The geometry of the resulting silyl ketene acetal is crucial for stereoselectivity.
3.2. The Zimmerman-Traxler Model for Aldol Addition
Upon introduction of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), both the silyl ketene acetal and the aldehyde are activated. The reaction proceeds through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[8][9][10]
The key factors influencing the stereochemical outcome are:
-
Facial Shielding: The bulky C4-benzyloxy group sterically blocks one face of the enolate.
-
Transition State Conformation: The aldehyde and the lactone substituents arrange themselves to minimize 1,3-diaxial interactions within the chair-like transition state. The R group of the aldehyde preferentially occupies a pseudo-equatorial position to avoid steric clash with the lactone ring.
This predictable arrangement forces the aldehyde to approach from the face opposite the benzyloxy group, resulting in a high degree of diastereoselectivity.
Caption: Stereochemical model for the Mukaiyama aldol reaction. (Note: A generic image placeholder is used; in a real application, a chemical structure would be depicted).
Experimental Protocols
4.1. Protocol 1: Synthesis of the Silyl Ketene Acetal from (S)-4-(Benzyloxy)oxolan-2-one
This protocol describes the formation of the key nucleophile for the Mukaiyama aldol reaction.
Materials:
-
(S)-4-(Benzyloxy)oxolan-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv), freshly distilled
-
Argon atmosphere
Procedure:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer under a high vacuum and backfill with argon.
-
Dissolve (S)-4-(benzyloxy)oxolan-2-one in anhydrous THF (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 45 minutes.
-
Add freshly distilled TMSCl dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.
-
The resulting solution of the silyl ketene acetal is typically used immediately in the subsequent aldol reaction without purification.
4.2. Protocol 2: Diastereoselective Mukaiyama Aldol Reaction
This protocol details the Lewis acid-catalyzed addition to an aldehyde.
Materials:
-
Solution of silyl ketene acetal from Protocol 1 (1.0 equiv)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.2 equiv), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄) (1.1 equiv, 1.0 M solution in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Argon atmosphere
Procedure:
-
In a separate flame-dried flask under argon, dissolve the aldehyde in anhydrous DCM (0.5 M) and cool to -78 °C.
-
Slowly add the TiCl₄ solution dropwise to the aldehyde solution. Stir for 10 minutes.
-
Transfer the freshly prepared silyl ketene acetal solution (at 0 °C) via cannula into the pre-complexed aldehyde-TiCl₄ mixture at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol adduct.
Representative Data
The diastereoselectivity of this reaction is typically high, favoring the syn aldol product relative to the C4 stereocenter. The exact diastereomeric ratio (d.r.) and yield depend on the specific aldehyde, Lewis acid, and reaction conditions used.
| Aldehyde (RCHO) | Lewis Acid | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| Isobutyraldehyde | TiCl₄ | -78 | 85 | >95:5 |
| Benzaldehyde | BF₃·OEt₂ | -78 | 78 | >90:10 |
| Cinnamaldehyde | SnCl₄ | -78 | 72 | 92:8 |
Note: Data presented is representative for this class of reactions and serves as a guideline. Actual results may vary.
Conclusion
(S)-4-(Benzyloxy)oxolan-2-one is a highly effective chiral scaffold for conducting diastereoselective aldol reactions. The protocol described, based on the Mukaiyama aldol addition, provides a reliable and predictable method for synthesizing complex γ-butyrolactones with excellent stereocontrol at the C3 position. The resulting products are valuable intermediates for the total synthesis of natural products and the development of novel pharmaceutical agents. This approach highlights the power of using substrate-based stereocontrol to achieve high levels of asymmetric induction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Guide to the Strategic Removal of the 4-Benzyloxolan-2-one Chiral Auxiliary
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the cleavage of the 4-benzyloxolan-2-one auxiliary, a critical step in asymmetric synthesis. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to make informed decisions for their specific synthetic challenges. The this compound, derived from (S)-4-(hydroxymethyl)-γ-butyrolactone, is a powerful chiral auxiliary used to direct stereoselective transformations such as enolate alkylations and aldol additions.[1] Its rigid conformation and the steric influence of the benzyl group provide excellent facial shielding, leading to high diastereoselectivity.
The successful application of this auxiliary culminates in its efficient and clean removal to unmask the desired chiral product. The choice of cleavage method is a critical strategic decision, contingent on the stability of the substrate and the desired functionality in the final molecule. This document outlines the primary pathways for auxiliary removal: hydrogenolysis, reductive cleavage, and hydrolytic/transesterification methods.
Strategic Pathways for Auxiliary Cleavage
The covalent linkage between the chiral auxiliary and the substrate is an ester bond. Therefore, the cleavage strategies revolve around the predictable and selective scission of this bond or the inherent reactivity of the auxiliary's benzyl group.
Hydrogenolysis: A Mild and Efficient Reductive Cleavage
Hydrogenolysis is a premier method for removing the this compound auxiliary, particularly when the integrity of the acyl moiety is desired. This reaction targets the benzylic C-O bond within the auxiliary's structure.
Mechanism & Rationale: This process involves the catalytic reduction of the benzyl ether. Using a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, which destabilizes the lactone and leads to the release of the acylated chain. This method is exceptionally mild and clean. The primary byproduct, toluene, is volatile and easily removed, simplifying the purification process. It is the method of choice when other functional groups in the molecule are not susceptible to reduction (e.g., isolated alkenes, alkynes, or other benzyl groups).
Experimental Protocol: Hydrogenolysis
-
Materials:
-
Substrate-auxiliary conjugate
-
Palladium on carbon (10 wt. % Pd)
-
Ethyl acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Filter aid (e.g., Celite®)
-
Standard reaction glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the substrate-auxiliary conjugate in a suitable solvent like EtOAc or MeOH.
-
Carefully add 10 wt. % palladium on carbon (typically 5-10 mol% relative to the substrate).
-
Seal the flask, evacuate, and backfill with H₂ gas. Repeat this cycle three times.
-
Maintain a positive H₂ pressure (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the H₂ atmosphere and purge with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as required, typically by flash column chromatography.
-
Workflow for Hydrogenolytic Cleavage
References
Application Notes & Protocols: Stereoselective Carbon-Carbon Bond Formation Using 4-Benzyloxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Benzyloxolan-2-one
The γ-butyrolactone scaffold is a privileged structural motif, appearing in a vast array of natural products and pharmacologically active molecules. Its controlled, stereoselective functionalization is a cornerstone of modern asymmetric synthesis. This compound, a chiral γ-butyrolactone, serves as an exceptionally valuable chiral building block. The resident stereocenter at the C4 position, bearing a sterically demanding benzyloxy group, provides a powerful tool for directing the stereochemical outcome of reactions at the adjacent C3 (α) position.
This guide provides a detailed exploration of the principles and protocols for using this compound in diastereoselective carbon-carbon bond-forming reactions. By leveraging the formation of a key enolate intermediate, researchers can achieve high levels of stereocontrol in alkylation and aldol addition reactions, paving the way for the efficient synthesis of complex, enantiomerically pure molecules.[1][] The causality behind this control lies in the predictable steric hindrance exerted by the benzyloxy group, which effectively shields one face of the planar enolate, forcing incoming electrophiles to approach from the opposite, less hindered face.
Section 1: The Mechanistic Core: Enolate Formation and Facial Selectivity
The cornerstone of using this compound for stereoselective synthesis is the regioselective deprotonation at the α-carbon (C3) to form a lithium or sodium enolate.[3] The choice of base and reaction conditions is critical to ensure the formation of the kinetic enolate, preventing equilibration or side reactions.
Causality of Experimental Choices:
-
Base Selection: Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazane (NaHMDS) are essential. Their bulkiness prevents nucleophilic attack on the lactone carbonyl, and their strength ensures rapid and complete deprotonation at the α-position.
-
Low Temperature (-78 °C): Performing the reaction at -78 °C (typically in a dry ice/acetone bath) is paramount. This low temperature freezes out thermodynamic pathways, ensuring the formation of the kinetic enolate. It also enhances the stability of the enolate and prevents side reactions such as self-condensation.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are used to effectively solvate the lithium or sodium cation of the base and the resulting enolate without interfering with the reaction.
The stereocontrol arises because the bulky benzyloxy group at C4 effectively blocks one face of the molecule. When the enolate is formed, the C3 carbon becomes sp²-hybridized and planar, but the C4 substituent remains, creating a significant steric bias.
Caption: Steric shielding by the C4-benzyloxy group dictates the trajectory of electrophilic attack on the C3-enolate.
Section 2: Diastereoselective Alkylation Protocols
Alkylation of the enolate derived from this compound allows for the introduction of a new alkyl group at the C3 position with high diastereoselectivity, typically favoring the trans relationship between the C3 and C4 substituents.
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~0.2 M relative to the lactone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cooled THF.
-
-
Enolate Formation:
-
Slowly add Sodium Hexamethyldisilazane (NaHMDS, 1.0 M solution in THF, 1.1 eq) or freshly prepared Lithium Diisopropylamide (LDA, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., benzyl bromide, allyl iodide, 1.2-1.5 eq) dropwise to the enolate solution.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired alkylated lactone.
-
-
Validation:
-
The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR analysis of the crude or purified product by integrating characteristic, well-resolved signals of each diastereomer. Gas Chromatography (GC) analysis can also be employed for more precise determination.
-
Data Presentation: Representative Alkylation Reactions
| Electrophile (R-X) | Diastereomeric Ratio (trans:cis) | Typical Yield | Reference Note |
| Methyl Iodide (CH₃I) | > 95:5 | 85-95% | [a] |
| Benzyl Bromide (BnBr) | > 98:2 | 80-90% | [a] |
| Allyl Bromide (CH₂=CHCH₂Br) | > 98:2 | 88-96% | [a] |
[a] Data are representative of diastereoselective alkylations of γ-butyrolactones with bulky C4-substituents. Specific results for this compound should be confirmed experimentally.
Section 3: Diastereoselective Aldol Additions
The reaction of the lactone enolate with an aldehyde creates two new stereocenters. The C4-benzyloxy group provides excellent facial selectivity for the enolate, while the nature of the enolate and the aldehyde influences the relative stereochemistry (syn vs. anti) of the newly formed C-C bond and hydroxyl group. For lithium and sodium enolates of lactones, the reaction often proceeds through a Zimmerman-Traxler-like transition state, leading to predictable outcomes.[4]
Protocol 2: General Procedure for Diastereoselective Aldol Addition
This protocol follows the same stringent requirements for anhydrous and anaerobic conditions as the alkylation protocol.
-
Enolate Formation:
-
Prepare the lactone enolate exactly as described in Protocol 1, steps 1 and 2 .
-
-
Aldol Addition:
-
Add a solution of the aldehyde (1.2 eq) in a small volume of anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting lactone by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Follow the workup and purification procedure exactly as described in Protocol 1, step 4 . The polarity of the eluent for column chromatography will likely need to be increased (more ethyl acetate) due to the presence of the hydroxyl group in the product.
-
Data Presentation: Representative Aldol Additions
| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Typical Yield | Reference Note |
| Isobutyraldehyde | > 95:5 | 75-85% | [b] |
| Benzaldehyde | > 90:10 | 70-80% | [b] |
[b] Data are representative of diastereoselective aldol additions using chiral lactone enolates. The syn/anti selectivity can be influenced by the metal counterion and aldehyde structure.[4][5]
Section 4: Strategic Deprotection and Further Transformations
The true power of this compound as a chiral building block is realized upon cleavage of the lactone and removal of the benzyl protecting group. This unmasks the functionality installed with high stereocontrol, providing access to valuable enantiopure synthons.
Key Transformation Pathways:
-
Lactone Opening:
-
Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a THF/water mixture affords the corresponding γ-hydroxy carboxylic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the lactone to the corresponding 1,4-diol.
-
-
Benzyl Group Removal:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is the most common and clean method to cleave the benzyl ether, yielding a free hydroxyl group.
-
Caption: Synthetic workflow from the chiral lactone to versatile acyclic building blocks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive base (LDA/NaHMDS).2. Wet reagents or glassware.3. Electrophile is not reactive enough. | 1. Use freshly prepared LDA or a newly opened bottle of NaHMDS.2. Rigorously dry all glassware, solvents, and reagents.3. Increase reaction time/temperature slightly, or use a more reactive electrophile (e.g., iodide instead of bromide). |
| Low Diastereoselectivity | 1. Reaction temperature was too high (>-70 °C).2. Enolate was allowed to equilibrate.3. Steric bulk of electrophile is insufficient to induce high selectivity. | 1. Ensure meticulous temperature control at -78 °C.2. Add electrophile immediately after the enolate formation stirring period.3. This may be inherent to the substrate; however, changing the metal counterion (e.g., using boron enolates) can sometimes enhance selectivity.[4] |
| Multiple Products / Decomposition | 1. Self-condensation of the enolate.2. Base attacking the lactone carbonyl.3. Reaction quenched at too high a temperature. | 1. Maintain -78 °C and add electrophile slowly.2. Use a hindered base like LDA or NaHMDS; avoid smaller bases like n-BuLi.3. Always quench the reaction at -78 °C before warming. |
References
Application Notes and Protocols for the Synthesis of Functionalized Oxazolidinone Scaffolds
Introduction: The Oxazolidinone Scaffold in Modern Drug Discovery
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a novel class of antibiotics.[1][2][3] The discovery of Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant breakthrough in combating multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][4][5] Its unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, has spurred extensive research into the synthesis and functionalization of this heterocyclic core.[1][2] Beyond their antibacterial properties, functionalized oxazolidinones serve as versatile chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[6][7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic routes to functionalized oxazolidinone scaffolds. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer insights into the practical aspects of these syntheses.
Strategic Approaches to Oxazolidinone Synthesis
The construction of the oxazolidinone core can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Cyclization of β-Amino Alcohols: A Foundational Approach
The most direct and convergent method for synthesizing the oxazolidinone ring is the cyclization of a β-amino alcohol. This strategy involves the formation of a carbamate intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon.
Mechanism: The reaction typically proceeds by first reacting the β-amino alcohol with a carbonylating agent, such as phosgene, a chloroformate, or a dialkyl carbonate, to form a carbamate. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbamate carbonyl, displacing a leaving group and forming the five-membered ring.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of 4-Benzyloxolan-2-one in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
In modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule dictates its efficacy, safety, and metabolic profile.[1][2] Chiral building blocks are the cornerstone of asymmetric synthesis, providing a reliable and efficient route to complex molecular architectures.[3][4] This document provides a detailed guide on the application of 4-Benzyloxolan-2-one, a versatile chiral lactone, as a pivotal intermediate in the synthesis of high-value pharmaceutical agents. We will explore its role in constructing the core of Angiotensin-Converting Enzyme (ACE) inhibitors and in the stereocontrolled synthesis of non-proteinogenic amino acids. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and reproducible synthesis.
Introduction: The Significance of this compound as a Chiral Synthon
This compound, also known as γ-butyrolactone with a benzyl ether at the 4-position, is a highly valuable chiral intermediate. Its structure incorporates several key features that make it an excellent starting point for complex syntheses:
-
Defined Stereocenter: The chiral carbon at the 4-position allows for the introduction of stereochemistry that is retained and transferred through subsequent synthetic steps. Access to both (R)- and (S)-enantiomers enables the synthesis of different stereoisomers of a target drug molecule.
-
Lactone Functionality: The lactone ring is a stable, yet reactive, functional group. It can be selectively opened by a variety of nucleophiles (e.g., amines, alkoxides) to unmask a 1,4-hydroxycarboxylic acid derivative, providing two distinct points for further functionalization.
-
Benzyl Protecting Group: The benzyl ether is a robust protecting group for the hydroxyl function, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation. This orthogonality is crucial in multi-step synthesis.
These attributes make this compound a preferred building block in the pharmaceutical industry for creating molecules with precise three-dimensional arrangements, directly impacting drug-receptor interactions.[2]
Application in the Synthesis of ACE Inhibitor Scaffolds
Angiotensin-Converting Enzyme (ACE) inhibitors are a major class of antihypertensive drugs used to treat high blood pressure and heart failure.[5][6] Many of these drugs, such as benazepril and ramipril, contain a key chiral fragment derived from (R)-2-hydroxy-4-phenylbutanoate esters.[7] (S)-4-Benzyloxolan-2-one serves as an excellent precursor for creating the necessary stereocenter in these molecules.
Mechanistic Rationale and Workflow
The synthetic strategy involves the nucleophilic opening of the lactone ring followed by modification of the resulting chain. A key step is the introduction of a second stereocenter with high diastereoselectivity, guided by the existing chirality of the intermediate.
Below is a logical workflow illustrating the transformation of this compound into a key precursor for ACE inhibitors.
Caption: Workflow for synthesizing an ACE inhibitor core from this compound.
Protocol: Synthesis of a Chiral N-Acyl-Homophenylalanine Derivative
This protocol details a representative transformation of (S)-4-Benzyloxolan-2-one into an intermediate suitable for elaboration into various "pril"-type drugs.
Objective: To synthesize Ethyl (2R)-2-[(S)-2-((benzyloxy)methyl)-5-oxo-pyrrolidin-1-yl]-4-phenylbutanoate.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| (S)-4-Benzyloxolan-2-one | 178.20 | 10.0 | 1.78 g |
| (R)-Ethyl-2-amino-4-phenylbutanoate HCl | 245.73 | 11.0 | 2.70 g |
| Triethylamine (TEA) | 101.19 | 25.0 | 3.48 mL |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 12.0 | 2.48 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 122 mg |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Palladium on Carbon (10% Pd/C) | - | - | 200 mg (catalytic) |
| Methanol (MeOH) | - | - | 50 mL |
| p-Toluenesulfonic acid (TsOH) | 172.20 | 0.5 | 86 mg (catalytic) |
| Toluene | - | - | 50 mL |
Step-by-Step Procedure:
-
Acid Formation: To a solution of (S)-4-Benzyloxolan-2-one (10.0 mmol) in 20 mL of 1:1 THF/Water, add LiOH (12.0 mmol). Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material. Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-4-(benzyloxy)-3-hydroxybutanoic acid, which is used directly in the next step.
-
Amide Coupling: Dissolve the crude acid from Step 1 and (R)-Ethyl-2-amino-4-phenylbutanoate HCl (11.0 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (25.0 mmol) to neutralize the hydrochloride salt and activate the coupling. Add DMAP (1.0 mmol) followed by a solution of DCC (12.0 mmol) in 10 mL of DCM dropwise over 15 minutes.
-
Causality Note: DCC is a classic coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DMAP serves as a catalyst to accelerate the reaction. TEA is essential to free the amine from its HCl salt.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC (Typical eluent: 50% Ethyl Acetate in Hexane). A new, less polar spot should appear.
-
Workup & Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the coupled amide intermediate.
-
Deprotection and Cyclization: Dissolve the purified amide in 50 mL of methanol. Add 10% Pd/C (200 mg). Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously at room temperature for 4-6 hours.
-
Causality Note: Catalytic hydrogenation with Pd/C is the standard method for cleaving a benzyl ether, which simultaneously deprotects the alcohol and allows for spontaneous cyclization to the lactam (pyrrolidinone).
-
-
Final Product Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate. The resulting intermediate is the cyclized product. This can be further purified if necessary, but is often carried forward. For formal characterization, dissolve the crude product in toluene, add a catalytic amount of TsOH, and heat to reflux with a Dean-Stark trap to ensure complete cyclization and dehydration. After cooling, wash with NaHCO₃ solution, dry, and concentrate to yield the final ACE inhibitor precursor.
Application in the Synthesis of L-allo-Isoleucine
L-allo-isoleucine is a non-proteinogenic amino acid and a diastereomer of L-isoleucine.[8] Its detection in plasma is a key diagnostic marker for maple syrup urine disease (MSUD).[9] Furthermore, it is a precursor to certain natural products, such as the phytotoxin coronatine.[10] The synthesis of enantiopure L-allo-isoleucine can be achieved starting from (R)-4-Benzyloxolan-2-one.
Synthetic Strategy and Workflow
The synthesis hinges on the stereospecific ring-opening of the lactone with a nitrogen nucleophile, followed by functional group manipulations to install the carboxylic acid and amine functionalities with the correct (2S, 3R) stereochemistry.
Caption: Key transformations in the synthesis of L-allo-Isoleucine.
Protocol: Stereoselective Synthesis of L-allo-Isoleucine
Objective: To prepare L-allo-Isoleucine from (R)-4-Benzyloxolan-2-one.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| (R)-4-Benzyloxolan-2-one | 178.20 | 10.0 | 1.78 g |
| Sodium Azide (NaN₃) | 65.01 | 15.0 | 975 mg |
| Dimethylformamide (DMF), anhydrous | - | - | 40 mL |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 12.0 | 0.93 mL |
| Triethylamine (TEA) | 101.19 | 15.0 | 2.1 mL |
| Lithium Triethylborohydride (Super-H) | 105.78 | 15.0 | 15 mL (1.0 M in THF) |
| Jones Reagent (CrO₃/H₂SO₄) | - | - | As needed |
| 10% Palladium on Carbon (Pd/C) | - | - | 200 mg (catalytic) |
| Lithium Hydroxide (LiOH) | 23.95 | 20.0 | 479 mg |
Step-by-Step Procedure:
-
Ring Opening with Azide: Dissolve (R)-4-Benzyloxolan-2-one (10.0 mmol) and sodium azide (15.0 mmol) in 40 mL of anhydrous DMF. Heat the mixture to 80 °C and stir for 12-16 hours.
-
Causality Note: The azide anion acts as a nucleophile, attacking the carbonyl carbon and opening the lactone ring to form a carboxylate salt. The subsequent workup will yield the carboxylic acid. This Sₙ2-type reaction proceeds with inversion of stereochemistry at the attacked carbon, but here the attack is at the carbonyl, so the stereocenter at C4 is preserved.
-
-
Esterification and Mesylation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Acidify the aqueous layer and extract again. Combine organic layers, dry, and concentrate. Esterify the resulting acid using standard methods (e.g., Fischer esterification with ethanol and H₂SO₄). Dissolve the resulting hydroxy ester in anhydrous DCM (50 mL) and cool to 0 °C. Add TEA (15.0 mmol) followed by dropwise addition of MsCl (12.0 mmol). Stir for 1 hour. The hydroxyl group is now converted to a good leaving group (mesylate).
-
Reduction to Methyl Group: To the crude mesylate in THF at 0 °C, add Lithium Triethylborohydride (15.0 mmol) dropwise. This powerful hydride donor will displace the mesylate to form the methyl group, yielding the azido ester precursor.
-
Causality Note: Super-Hydride® is used for the reductive displacement of the mesylate. This step establishes the final carbon skeleton of isoleucine.
-
-
Azide Reduction and Saponification: Dissolve the azido ester in methanol (50 mL). Add 10% Pd/C (200 mg). Purge with H₂ gas and stir under a hydrogen atmosphere for 6 hours to reduce the azide to a primary amine. Filter through Celite and concentrate.
-
Hydrolysis: Dissolve the resulting amino ester in a 1:1 mixture of THF/water (30 mL). Add LiOH (20.0 mmol) and stir at room temperature for 4 hours to saponify the ester.
-
Isolation: Neutralize the reaction mixture to pH 7 with 1M HCl. The product, L-allo-isoleucine, will precipitate. It can be further purified by recrystallization from a water/ethanol mixture to yield the pure non-proteinogenic amino acid.
Conclusion
This compound is a powerful and versatile chiral building block in pharmaceutical synthesis. Its well-defined stereochemistry and adaptable functionality allow for the efficient and stereocontrolled synthesis of complex drug molecules. The protocols detailed in these notes for the preparation of ACE inhibitor scaffolds and non-proteinogenic amino acids demonstrate the strategic value of this intermediate. By understanding the underlying chemical principles, researchers can leverage this compound to accelerate the development of novel, enantiomerically pure therapeutics.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 9. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Detailed procedure for N-acylation of 4-Benzyloxolan-2-one
Application Note & Protocol
A Detailed Guide to the Synthesis of N-Acylated 4-Benzyloxolan-2-ones: A Protocol for Quorum Sensing Modulator Development
Abstract
N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria, a communication system that regulates virulence, biofilm formation, and antibiotic resistance.[1][2][3] The synthesis of AHL analogs, such as N-acylated 4-benzyloxolan-2-ones, is a cornerstone of research aimed at developing quorum quenchers—compounds that disrupt bacterial communication without exerting bactericidal pressure, thereby reducing the risk of resistance.[1] This guide provides a comprehensive, field-proven protocol for the N-acylation of 4-benzyloxolan-2-one derivatives, designed for researchers in chemical biology and drug development. We delve into the mechanistic rationale behind the procedural steps, offering insights into reagent selection, reaction optimization, and product purification to ensure reproducible, high-yield synthesis of these valuable research compounds.
Introduction: The Strategic Importance of N-Acyl Lactone Synthesis
Quorum sensing allows bacteria to coordinate gene expression in response to population density, mediated by autoinducers like N-acyl homoserine lactones (AHLs).[3][4] The structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification.[4] This structural variability dictates the specificity of the signaling system. By synthesizing analogs of these natural autoinducers, researchers can create potent inhibitors (quorum quenchers) that competitively bind to bacterial receptors, effectively silencing pathogenic behaviors.[2][5]
The this compound scaffold serves as a key starting material. The N-acylation of its corresponding amine (α-amino-γ-(benzyloxy)butyrolactone) is the critical step in producing a library of AHL analogs for screening. This protocol details a robust method for achieving this transformation via nucleophilic acyl substitution, a fundamental and versatile reaction in organic synthesis.[6]
Reaction Principle and Mechanism
The core of this procedure is the formation of an amide bond between the primary amine of an α-amino-γ-butyrolactone derivative and an acylating agent, typically an acyl chloride or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[7]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, scavenges the proton from the newly formed ammonium ion and neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
// Edges Lactone -> Reaction_Step1 [label="Nucleophile"]; AcylChloride -> Reaction_Step1 [label="Electrophile"]; Base -> Reaction_Step1; Solvent -> Reaction_Step1; Temp -> Reaction_Step1;
Reaction_Step1 [label="Nucleophilic Acyl\nSubstitution", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction_Step1 -> Product; Reaction_Step1 -> Byproduct;
{rank=min; Lactone; AcylChloride;} {rank=max; Product; Byproduct;} } } Caption: General reaction scheme for the N-acylation of α-amino-4-benzyloxolan-2-one.
Materials, Reagents, and Equipment
3.1 Reagents & Consumables
-
α-Amino-4-benzyloxolan-2-one hydrochloride (or free base)
-
Acyl chloride of choice (e.g., hexanoyl chloride, octanoyl chloride, etc.)
-
Triethylamine (TEA), distillation grade
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-acylated this compound on a 1 mmol scale. Adjustments may be necessary based on the specific acyl chain.
Step 1: Reaction Setup
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add α-amino-4-benzyloxolan-2-one hydrochloride (1.0 mmol, 1.0 eq).
-
Add anhydrous DCM (15 mL) to dissolve the starting material. If using the free base, less base will be required in the next step.
-
Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
Rationale: Starting the reaction at 0°C helps to control the initial exothermicity of the acylation and minimize potential side reactions. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride.
Step 2: Reagent Addition
-
Add triethylamine (2.2 mmol, 2.2 eq if starting from the hydrochloride salt; 1.1 eq if starting from the free base) dropwise to the cooled solution. Stir for 10 minutes.
-
In a separate vial, dissolve the desired acyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL).
-
Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel or syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
Rationale: A slight excess of the acylating agent ensures complete consumption of the starting amine. The base neutralizes the HCl salt of the starting material and the HCl generated during the reaction.[8] Slow addition of the acyl chloride prevents a rapid temperature increase.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is complete when the starting amine spot has disappeared and a new, typically less polar, product spot is dominant.
Step 4: Work-up and Extraction
-
Once the reaction is complete, quench it by adding 15 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
15 mL of saturated NaHCO₃ solution (to remove excess acid).
-
15 mL of deionized water.
-
15 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Rationale: The aqueous work-up is essential to remove the triethylammonium salt, unreacted acyl chloride (by hydrolysis), and other water-soluble impurities before purification.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-acylated this compound as a pure solid or oil.
Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or side products.[9][10]
Experimental Workflow Visualization
Data Summary and Expected Results
The yield and purity of the final product are dependent on the specific acyl chain used and the careful execution of the protocol. Below is a table of representative data.
| Entry | Acyl Chloride | Equivalents (Acyl-Cl) | Equivalents (TEA) | Typical Yield (%) | Purity (by ¹H NMR) |
| 1 | Butanoyl chloride | 1.1 | 2.2 | 85 - 92 | >95% |
| 2 | Hexanoyl chloride | 1.1 | 2.2 | 88 - 95 | >95% |
| 3 | Octanoyl chloride | 1.1 | 2.2 | 87 - 94 | >95% |
| 4 | Dodecanoyl chloride | 1.1 | 2.2 | 82 - 90 | >95% |
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during work-up/purification. Confirm reaction completion via TLC. Ensure anhydrous conditions were maintained.
-
Multiple Products on TLC: Could indicate side reactions or decomposition. Ensure the reaction temperature was controlled during acyl chloride addition. The presence of diacylated product is unlikely with primary amines under these conditions but could suggest an overly reactive acylating agent or prolonged reaction time.
-
Product Fails to Solidify: Some long-chain N-acyl derivatives are oils or waxy solids at room temperature. This is normal. Purity should be confirmed by analytical methods rather than physical appearance.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Acyl chlorides are corrosive and react violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. US2439905A - Process of purifying lactones - Google Patents [patents.google.com]
- 10. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
Application Note: 4-Benzyloxolan-2-one as a Master Key for Stereocontrolled Lignan Synthesis
Executive Summary
Lignans, a diverse class of polyphenolic compounds, are distinguished by their significant biological activities, including anticancer, antiviral, and antioxidant properties.[1][2] A predominant structural feature within this family is the dibenzyl-γ-butyrolactone core, which possesses two adjacent chiral centers, making stereocontrol a paramount challenge in their total synthesis.[3][4] This application note details the strategic use of (S)-4-benzyloxolan-2-one, a versatile chiral building block, to address this challenge. We will elucidate the underlying principles of substrate-controlled diastereoselective alkylation and provide detailed protocols for its application in the asymmetric synthesis of complex lignans, such as aryltetralin lactones like podophyllotoxin.[5][6]
The Strategic Advantage of the 4-Benzyloxolan-2-one Synthon
The efficacy of this compound as a synthetic precursor stems from its inherent structural features. It is a chiral γ-butyrolactone where the stereocenter at the C4 position is protected as a bulky benzyl ether. This configuration serves two primary purposes:
-
Chiral Pool Foundation : It provides a pre-defined absolute stereochemistry at C4, which is conserved throughout the synthesis.
-
Stereodirecting Group : The sterically demanding benzyloxy group at C4 effectively shields one face of the molecule. This forces incoming electrophiles to approach the C3 enolate from the opposite, less hindered face, ensuring a high degree of trans diastereoselectivity.
This substrate-controlled approach is a powerful and reliable method for establishing the critical C3-C4 relative stereochemistry common to a vast number of bioactive lignans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry and Biology of Podophyllotoxins: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Benzyloxolan-2-one Derivatives
Introduction: The Significance of 4-Benzyloxolan-2-one Scaffolds and the Drive for Greener Synthetic Methodologies
The this compound core, a substituted γ-butyrolactone, represents a privileged scaffold in medicinal chemistry and drug discovery. Molecules incorporating this motif have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The structural features of these lactones allow for diverse functionalization, making them attractive building blocks for the synthesis of complex molecular architectures and compound libraries for high-throughput screening.[1] The development of efficient and sustainable synthetic routes to access these valuable compounds is a critical endeavor in modern pharmaceutical sciences.[2]
Traditionally, the synthesis of such heterocyclic compounds often involves multi-step procedures with long reaction times, harsh reaction conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3] In response to the growing need for environmentally benign chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[4] Microwave irradiation offers a rapid, efficient, and often cleaner alternative to conventional heating methods.[5] By directly coupling with polar molecules in the reaction mixture, microwaves provide uniform and rapid heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[6][7] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, highlighting the underlying scientific principles and practical considerations for researchers in drug development.
The Science Behind Microwave-Assisted Synthesis: A Paradigm Shift in Chemical Activation
Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls, microwave heating generates energy directly within the reaction medium.[4] This unique heating mechanism is primarily driven by two phenomena: dipolar polarization and ionic conduction.[8][9]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of this compound derivatives, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions at the molecular level, generating heat efficiently and volumetrically throughout the sample.[6]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[9]
This direct energy transfer often leads to localized superheating and non-equilibrium temperature conditions that can accelerate reaction kinetics beyond what is achievable with conventional heating.[6] The result is a significant reduction in reaction times, often from hours to mere minutes, and frequently with improved yields and fewer byproducts.[10][11] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[8]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound derivatives, from reactant preparation to final product analysis.
Caption: General workflow for microwave-assisted synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of this compound derivatives. Specific quantities and reaction parameters may need to be optimized for different substrates.
Materials and Reagents
-
Appropriately substituted benzyl alcohol
-
Itaconic anhydride
-
Catalyst (e.g., a Lewis acid or a solid-supported acid catalyst)
-
High-purity solvent suitable for microwave synthesis (e.g., toluene, DMF, or a solvent-free approach where applicable)[9]
-
Deionized water
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Reagents for purification (e.g., silica gel for column chromatography)
Instrumentation
-
A dedicated microwave reactor for organic synthesis, equipped with a magnetic stirrer, temperature and pressure sensors.
-
Standard laboratory glassware, including a round-bottom flask appropriate for the microwave reactor.
-
Rotary evaporator for solvent removal.
-
Chromatography equipment for purification (e.g., flash chromatography system).
-
Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer, IR spectrometer).
Reaction Procedure
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted benzyl alcohol (1.0 mmol), itaconic anhydride (1.1 mmol), and the chosen catalyst (e.g., 5-10 mol%).
-
Solvent Addition: Add the appropriate volume of a high-boiling point, microwave-transparent solvent (e.g., 3-5 mL of toluene). For solvent-free conditions, proceed without adding a solvent.[12]
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[13] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. If a solid catalyst was used, filter the reaction mixture. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final this compound derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the acid-catalyzed synthesis of this compound derivatives under microwave irradiation.
Caption: Proposed reaction mechanism diagram.
Data Presentation and Validation
The success of the synthesis is determined by the yield and purity of the final product. The following table provides representative data for the synthesis of various this compound derivatives using the microwave-assisted protocol.
| Entry | Benzyl Alcohol Substituent | Catalyst | Time (min) | Temp (°C) | Yield (%) |
| 1 | H | p-TSA | 15 | 130 | 85 |
| 2 | 4-MeO | Sc(OTf)₃ | 10 | 120 | 92 |
| 3 | 4-Cl | Amberlyst-15 | 20 | 140 | 78 |
| 4 | 4-NO₂ | Bi(OTf)₃ | 25 | 150 | 65 |
Self-Validating System: The integrity of this protocol is ensured through rigorous characterization of the synthesized compounds.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of the lactone ring and the benzyl group.
-
Mass Spectrometry: Determines the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group of the lactone.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Conclusion: A Step Forward in Drug Discovery Synthesis
The microwave-assisted synthesis of this compound derivatives offers a significant improvement over traditional synthetic methods. This approach provides a rapid, efficient, and environmentally conscious route to a class of compounds with considerable potential in drug discovery.[14] The protocols and data presented in this application note are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the accelerated development of new therapeutic agents.[15] The principles and techniques described herein can be readily adapted for the synthesis of a wide range of heterocyclic scaffolds, further underscoring the broad applicability of microwave technology in modern organic chemistry.[16]
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. webofproceedings.org [webofproceedings.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. epcp.ac.in [epcp.ac.in]
- 11. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Microwave-assisted drug synthesis: Significance and symbolism [wisdomlib.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Benzyloxolan-2-one Synthesis
Welcome to the technical resource hub for the synthesis of 4-Benzyloxolan-2-one (also known as γ-butyrolactone, 4-(phenylmethoxy)dihydro-2(3H)-furanone). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind optimizing this synthesis. Our goal is to empower you to diagnose issues, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A common and reliable method involves a two-step process:
-
Nucleophilic Ring-Opening of an Epoxide: Benzyl alcohol, typically activated as sodium benzoxide, is used to open a three-carbon electrophile like epichlorohydrin or a glycidyl ester/tosylate. This SN2 reaction establishes the C4-benzyloxy stereocenter.[1][2]
-
Hydrolysis and Lactonization: The resulting intermediate is then hydrolyzed (if it's an ester or nitrile) to the corresponding γ-hydroxy carboxylic acid, which undergoes spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form the stable 5-membered γ-lactone ring.[3]
Q2: Why is my overall yield consistently low?
Low yields can stem from issues in either the ring-opening or the lactonization step. Common culprits include incomplete reactions, competing side reactions (like polymerization or elimination), or product loss during workup and purification.[4] A systematic, step-by-step analysis is crucial for diagnosis.
Q3: What are the critical safety precautions for this synthesis?
-
Sodium Hydride (NaH): If used to generate sodium benzoxide, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Epoxides (e.g., Epichlorohydrin): Many epoxides are toxic, carcinogenic, and potent alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents like THF or DMF are often required. Ensure they are properly dried, as water can quench reagents and cause side reactions.
Q4: Can I use a different protecting group for the alcohol?
Yes, other protecting groups can be used, but the benzyl group is common due to its relative stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation if the free alcohol is desired later. The choice of protecting group will depend on the chemistry planned for subsequent steps.
Troubleshooting Guide: From Low Yields to High Purity
This section provides a detailed, problem-oriented approach to optimizing your synthesis.
Issue 1: Poor Yield in the Epoxide Ring-Opening Step
You observe a significant amount of unreacted benzyl alcohol or epoxide starting material in your crude reaction mixture.
-
Possible Cause A: Insufficient Nucleophile Activation.
-
Scientific Rationale: Benzyl alcohol is not nucleophilic enough to efficiently open the epoxide ring on its own. It must be deprotonated to the more potent benzoxide anion. Incomplete deprotonation leads to a sluggish or stalled reaction.
-
Troubleshooting Protocol:
-
Verify Base Strength and Stoichiometry: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Ensure you use at least 1.05-1.1 equivalents relative to benzyl alcohol to drive the deprotonation to completion.
-
Ensure Anhydrous Conditions: Water will react with the base, consuming it and reducing the amount of benzoxide generated. Use freshly dried solvents and flame-dry your glassware under an inert atmosphere.
-
Optimize Deprotonation Time/Temperature: Allow sufficient time for the deprotonation to complete before adding the epoxide. With NaH, you should observe the cessation of hydrogen gas evolution. Gentle warming (e.g., to 40 °C) can facilitate this step.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature.
-
Scientific Rationale: The SN2 ring-opening of an epoxide is an activated process.[1] Insufficient thermal energy will result in a slow reaction rate, while excessive heat can promote side reactions, such as elimination or solvent decomposition.
-
Troubleshooting Protocol:
-
Temperature Screening: Set up small-scale parallel reactions and monitor them by TLC or LC-MS at different temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Data-Driven Optimization: Plot yield versus temperature to identify the optimal balance between reaction rate and impurity formation.
-
-
| Table 1: Example Temperature Screen for Ring-Opening | |||
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 60 | 24 | 45% |
| 2 | 80 | 12 | 95% |
| 3 | 100 | 8 | 96% (with minor impurities) |
Issue 2: Formation of Multiple Products (Isomers, Byproducts)
Your crude NMR or LC-MS shows several unexpected peaks, complicating purification and reducing the yield of the desired product.
-
Possible Cause A: Lack of Regiocontrol.
-
Scientific Rationale: If an asymmetric epoxide like propylene oxide were used, the nucleophile could attack either the more or less sterically hindered carbon. Under basic conditions, the attack typically occurs at the less substituted carbon (SN2 mechanism).[1] However, contaminants or incorrect conditions can disrupt this selectivity.
-
Self-Validating Protocol:
-
Confirm Starting Material: Use a symmetric epoxide like epichlorohydrin or glycidol to avoid regioselectivity issues in the initial synthesis.
-
Strictly Basic Conditions: Ensure no adventitious acid is present, as acid-catalyzed ring-opening can favor attack at the more substituted carbon, leading to a mixture of regioisomers.[2]
-
-
-
Possible Cause B: Competing Side Reactions.
-
Scientific Rationale: The generated benzoxide is a strong base. It can initiate the anionic polymerization of the epoxide or, if the structure allows, promote elimination reactions.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the epoxide slowly (e.g., via syringe pump) to a solution of the activated benzyl alcohol. This keeps the instantaneous concentration of the epoxide low, minimizing its self-reaction.
-
Stoichiometry Control: Avoid a large excess of the base or epoxide, as this can favor side reactions.
-
-
Visualizing the Synthetic Workflow
The following diagram outlines the key decision points in the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Issue 3: Inefficient Lactonization
After the initial ring-opening, you are struggling to convert the intermediate hydroxy acid/ester into the final lactone product.
-
Possible Cause: Unfavorable Reaction Equilibrium.
-
Scientific Rationale: Lactonization is a reversible intramolecular esterification.[3] The formation of the five-membered γ-butyrolactone ring is generally thermodynamically favorable, but the reaction requires the removal of a byproduct (water or alcohol) to be driven to completion according to Le Châtelier's principle.
-
Troubleshooting Protocol: Acid-Catalyzed Azeotropic Dehydration
-
Apparatus Setup: Use a Dean-Stark apparatus with a reflux condenser.
-
Reagents: Dissolve the crude hydroxy acid intermediate in a solvent that forms an azeotrope with water, such as toluene. Add a catalytic amount (0.01-0.05 equivalents) of a strong acid like p-toluenesulfonic acid (PTSA).
-
Procedure: Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling, wash the toluene solution with aqueous sodium bicarbonate to remove the acid catalyst, followed by brine. Dry the organic layer, filter, and concentrate in vacuo.
-
-
Issue 4: Product Loss or Decomposition During Purification
The yield drops significantly after column chromatography or distillation.
-
Possible Cause A: Decomposition on Silica Gel.
-
Scientific Rationale: Standard silica gel is slightly acidic and can cause the hydrolysis of the lactone ring or degradation of acid-sensitive functionalities. The benzyl ether is generally stable to silica gel, but prolonged exposure can be detrimental.
-
Troubleshooting Protocol:
-
Deactivate Silica: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]
-
Rapid Chromatography: Do not let the product sit on the column for an extended period. Use flash chromatography with slightly higher pressure to expedite the separation.
-
-
-
Possible Cause B: Thermal Decomposition during Distillation.
-
Scientific Rationale: this compound has a relatively high boiling point. Attempting distillation at atmospheric pressure will require very high temperatures, which can lead to decomposition.
-
Troubleshooting Protocol:
-
Use High Vacuum: Perform the distillation under high vacuum (e.g., <1 mmHg) to significantly lower the boiling point.
-
Short-Path Distillation: For small to medium scales, a Kugelrohr or short-path distillation apparatus minimizes the surface area and time the compound spends at high temperatures, reducing the risk of degradation.
-
-
Visualizing the Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing yield issues.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Common side reactions in the synthesis of 4-Benzyloxolan-2-one
Welcome to the technical support center for the synthesis of 4-Benzyloxolan-2-one, a key intermediate in various pharmaceutical and agricultural applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
What are the common synthetic routes to this compound?
There are several established methods for the synthesis of this compound, also known as γ-butyrolactone, 4-benzyl ether. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. The primary routes include:
-
Baeyer-Villiger oxidation of 3-benzyloxycyclobutanone: This method involves the oxidation of a cyclic ketone to a lactone using peroxyacids.[1][2][3]
-
Ring-opening of a 3-benzyloxy-epoxide with a cyanide source followed by hydrolysis and lactonization: This route introduces the required carbon framework through nucleophilic attack on an epoxide.[4][5]
-
Lactonization of 4-benzyloxy-3-hydroxybutanoic acid or its derivatives: This involves the intramolecular cyclization of a hydroxy acid or ester.[6]
-
From chiral precursors: Chiral gamma-butyrolactones can be synthesized from starting materials like (R)-2-aminovaleric acid through a multi-step process.[7]
During the Baeyer-Villiger oxidation, I am observing low yields and the formation of an unknown byproduct. What could be the cause?
Issue: Low conversion of the starting ketone and the presence of side products are common challenges in Baeyer-Villiger oxidations.
Probable Causes & Troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or oxidant.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. Ensure the peroxyacid used (e.g., m-CPBA) is fresh and has not degraded.
-
-
Side Reactions of the Peroxyacid: Peroxyacids can decompose or react with the solvent.
-
Solution: Use a stable, chlorinated solvent like dichloromethane (DCM). Perform the reaction at the recommended temperature, as higher temperatures can accelerate oxidant decomposition.
-
-
Rearrangement of the Criegee Intermediate: The Baeyer-Villiger oxidation proceeds through a Criegee intermediate.[2][8] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.[1][9]
-
Insight: In the case of 3-benzyloxycyclobutanone, there is a possibility of migration of either the C2 or C4 carbon. While the desired product results from the migration of the more substituted carbon, side products can arise from the migration of the less substituted carbon, leading to a different lactone isomer.
-
Solution: The choice of peroxyacid and reaction conditions can influence regioselectivity. Using a buffered system can sometimes minimize side reactions.
-
Experimental Protocol: Baeyer-Villiger Oxidation of 3-Benzyloxycyclobutanone
-
Dissolve the 3-benzyloxycyclobutanone in dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In the epoxide ring-opening with cyanide, I am getting a mixture of regioisomers. How can I improve the selectivity?
Issue: The nucleophilic attack of the cyanide ion on an unsymmetrical epoxide can lead to a mixture of β-hydroxy nitriles.
Probable Causes & Troubleshooting:
-
Reaction Conditions: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic, basic, or neutral).
-
Under basic or neutral conditions (SN2-like): The cyanide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[10][11]
-
Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[11]
-
-
Lewis Acid Catalysis: The use of a Lewis acid can influence the regioselectivity by coordinating to the epoxide oxygen, making it a better leaving group.[4]
-
Solution: To favor the formation of the desired 4-benzyloxy-3-hydroxybutanenitrile, which leads to this compound, the attack should occur at the less substituted carbon. Therefore, employing basic or neutral conditions is recommended. Using reagents like acetone cyanohydrin with a catalytic amount of a base (e.g., triethylamine) or trimethylsilyl cyanide can provide good regioselectivity.[5]
-
Workflow for Regioselective Epoxide Ring-Opening
Caption: Decision workflow for achieving regioselectivity in epoxide ring-opening.
My lactonization step is sluggish and gives low yields. What can I do to improve it?
Issue: Incomplete cyclization of the hydroxy acid or ester precursor can be a significant hurdle.
Probable Causes & Troubleshooting:
-
Equilibrium: Lactonization is often an equilibrium process. The reverse reaction, hydrolysis of the lactone, can be significant, especially in the presence of water.
-
Solution: Use a dehydrating agent or azeotropic distillation (e.g., with a Dean-Stark apparatus) to remove water as it is formed, driving the equilibrium towards the lactone product.
-
-
Steric Hindrance: The bulky benzyl group might sterically hinder the intramolecular cyclization.
-
Solution: Employing a strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) at elevated temperatures can help overcome the activation energy barrier.
-
-
Substrate Purity: Impurities in the starting hydroxy acid or ester can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity. Purification by column chromatography or recrystallization before the lactonization step is recommended.
-
-
Formation of β-Lactones: While less common for γ-lactones, the formation of highly strained and reactive β-lactones from β-C-H activation can be a competing pathway under certain catalytic conditions.[12]
-
Insight: This is generally not a major concern in traditional acid-catalyzed lactonization but is a consideration in more advanced C-H activation methodologies.
-
I am observing debenzylation during the synthesis. How can I prevent this?
Issue: The benzyl ether protecting group can be cleaved under certain conditions, leading to the formation of 4-hydroxyoxolan-2-one.
Probable Causes & Troubleshooting:
-
Acidic Conditions: Strong acidic conditions, especially at elevated temperatures, can cause cleavage of the benzyl ether.
-
Solution: If strong acid is required, use the minimum effective amount and keep the reaction temperature as low as possible. Consider using a milder acid catalyst.
-
-
Hydrogenolysis: If catalytic hydrogenation is used at any stage (e.g., for other functional group transformations), the benzyl group is susceptible to cleavage.
-
Solution: Avoid using palladium, platinum, or Raney nickel catalysts in the presence of a hydrogen source if the benzyl group needs to be retained. If a reduction is necessary, consider alternative reducing agents that do not affect the benzyl ether.
-
Summary of Key Troubleshooting Points
| Problem | Potential Cause | Recommended Solution |
| Low yield in Baeyer-Villiger | Incomplete reaction, oxidant decomposition | Monitor reaction, use fresh oxidant, control temperature |
| Mixture of regioisomers | Incorrect reaction conditions for epoxide opening | Use basic/neutral conditions for SN2 attack |
| Sluggish lactonization | Equilibrium, steric hindrance | Remove water, use a strong acid catalyst |
| Debenzylation | Strong acid, hydrogenolysis | Use mild acid, avoid catalytic hydrogenation |
What are the key safety considerations when working with the reagents involved in these syntheses?
Safety is paramount in any chemical synthesis.
-
Peroxyacids (e.g., m-CPBA): These are strong oxidizing agents and can be shock-sensitive. Handle with care, avoid contact with metals, and store in a cool, dry place.
-
Cyanide Salts (e.g., KCN, NaCN) and Cyanohydrins: These are highly toxic.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Strong Acids and Bases: These are corrosive and can cause severe burns. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 7. CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone - Google Patents [patents.google.com]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Benzyloxolan-2-one and its Derivatives
Welcome to the technical support resource for the purification of 4-benzyloxolan-2-one and its structurally related γ-butyrolactone derivatives. These scaffolds are pivotal in the synthesis of bioactive molecules and natural products.[1][2][3][4] However, their purification presents unique challenges due to the sensitive nature of the lactone ring and the physicochemical properties imparted by various substituents.
This guide is structured to provide direct, actionable solutions to common problems encountered in the research and development setting. It combines troubleshooting scenarios with frequently asked questions to empower you, the researcher, to achieve optimal purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My lactone appears to be decomposing during silica gel column chromatography. My TLC shows a new, more polar spot, and my yield is low. What's happening?
Answer:
This is a classic problem when purifying lactones. The likely culprit is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the γ-butyrolactone ring to form the corresponding γ-hydroxy carboxylic acid. This ring-opened product is significantly more polar and will either streak or appear as a new spot at a lower Rf on your TLC plate.
Causality: The lactone's ester bond is susceptible to acid-catalyzed nucleophilic attack by trace amounts of water present in the solvents or on the silica surface itself. The surface silanol groups (Si-OH) on silica gel create a weakly acidic environment (pH ≈ 4.5-5.5), which is sufficient to promote this degradation over the course of a column run. The stability of lactones can be particularly precarious at non-neutral pH.[5]
Solutions & Protocols:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting, non-polar solvent (e.g., 100% hexanes). Add 0.5-1% triethylamine (Et₃N) by volume relative to the solvent. Swirl thoroughly and let it stand for 15-20 minutes before packing the column. This neutralizes the acidic sites.
-
Use a Buffered Mobile Phase: Add 0.1% triethylamine to your mobile phase throughout the entire purification. This maintains a neutral to slightly basic pH on the column, suppressing hydrolysis.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds. Perform a TLC analysis on an alumina plate first to ensure your compound separates well.
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to accelerate the elution process rather than relying solely on gravity.[6]
Question 2: My product is a persistent oil that refuses to crystallize, even after column purification. How can I obtain a solid?
Answer:
This is common for compounds that have low melting points or when residual impurities are present, which act as a "eutectic" mixture, depressing the freezing point.
Causality: Crystal formation requires the ordered arrangement of molecules into a lattice. The presence of even small amounts of solvent or structurally similar impurities can disrupt this process. Furthermore, some this compound derivatives may simply be low-melting solids or oils at room temperature.
Solutions & Protocols:
-
High-Vacuum Drying: Ensure all chromatography solvents are removed. Place the oil under a high vacuum (e.g., <1 mmHg) for several hours, sometimes with gentle heating (e.g., 30-40°C), to remove trace volatiles.
-
Trituration: This technique involves "washing" the oil with a solvent in which your desired compound is insoluble (or sparingly soluble), but the impurities are soluble.
-
Protocol: Add a small amount of a non-polar solvent like cold hexanes or pentane to your oil.
-
Using a glass rod or spatula, vigorously scratch and stir the mixture. The scratching initiates nucleation, and the solvent washes away soluble impurities.
-
If a solid forms, you can isolate it by vacuum filtration.
-
-
Two-Solvent Recrystallization: This is the most powerful method for crystallizing oils.[7]
-
Protocol:
-
Dissolve your oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
-
While stirring, slowly add a "poor" solvent in which your compound is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or freezer, to induce crystallization.[8][9]
-
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[9]
-
Seed Crystal: If you have a tiny amount of solid material from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.
-
Question 3: I am trying to separate enantiomers of a chiral derivative using HPLC, but I'm getting poor or no resolution. Where do I start?
Answer:
Chiral separations are highly specific and depend on creating transient diastereomeric complexes between your enantiomers and the chiral stationary phase (CSP).[10] A lack of resolution means the CSP is not discriminating effectively between the two enantiomers under the current conditions.
Causality: The three-point interaction model is often invoked to explain chiral recognition. For separation to occur, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. If your mobile phase or column choice doesn't support these interactions, you won't see separation.
Solutions & Protocols:
-
Systematic Screening is Key: There is no single "best" chiral column. The most effective approach is to screen a set of complementary columns.[11] For lactone structures, good starting points are polysaccharide-based CSPs (e.g., Chiralcel® OD, AD) and macrocyclic glycopeptide phases (e.g., Chirobiotic™ V).[12]
-
Optimize the Mobile Phase:
-
Normal Phase (Hexane/Alcohol): This is the most common starting point. Vary the alcohol (isopropanol vs. ethanol) and its percentage. Lower temperatures (e.g., 10-20°C) often increase selectivity.[13]
-
Additives: For acidic or basic compounds, adding a modifier is crucial. For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[11][14]
-
Flow Rate: Chiral separations are often more sensitive to flow rate than standard chromatography. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) as this can increase the interaction time with the CSP and improve resolution.
-
Troubleshooting Chiral HPLC
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| No Separation | Incorrect CSP or mobile phase | Screen different columns (polysaccharide, macrocyclic glycopeptide).[11][15] |
| Vary mobile phase (Normal, Reversed, Polar Organic). | ||
| Poor Peak Shape (Tailing) | Secondary interactions with silica backbone | Add an acidic or basic modifier (0.1% TFA or DEA).[14] |
| Column contamination | Implement a column washing protocol.[14] | |
| Poor Resolution | Suboptimal mobile phase | Adjust alcohol content in normal phase; try different alcohols (IPA vs. EtOH). |
| Temperature too high | Decrease column temperature in 5°C increments.[13] |
| | Flow rate too high | Reduce flow rate to increase interaction time. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification workflow for a newly synthesized this compound derivative?
A1: A robust, two-stage workflow is recommended for achieving high purity.
-
Initial Purification by Flash Chromatography: After the reaction workup, flash column chromatography on silica gel is the workhorse method for separating your target compound from unreacted starting materials and major byproducts.[6][16] Use Thin Layer Chromatography (TLC) to develop an optimal solvent system (aim for an Rf of ~0.3 for your product). A gradient of ethyl acetate in hexanes is a common starting point.
-
Final Polishing by Recrystallization: Combine the pure fractions from the column, evaporate the solvent, and then recrystallize the resulting material. This step is crucial for removing minor impurities that may have co-eluted and for obtaining an analytically pure, crystalline final product suitable for characterization and biological testing.[8][17]
Q2: Can I use distillation to purify these compounds?
A2: While distillation is a powerful technique for purifying the parent γ-butyrolactone (GBL) on an industrial scale[18][19][20][21], it is generally not recommended for complex, substituted derivatives like this compound on a laboratory scale. These molecules tend to have high boiling points and are often sensitive to thermal degradation. The required high temperatures, even under vacuum, can cause decomposition, polymerization, or loss of the benzyl protecting group.
Q3: How do I select the right solvent system for column chromatography?
A3: The selection process is empirical and should always be guided by TLC analysis. The goal is to find a solvent or solvent mixture that provides good separation between your product and its impurities.
Common Solvent Systems for Lactone Purification on Silica Gel
| Solvent System (v/v) | Polarity | Typical Applications & Comments |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | The most common and versatile system. A gradient from 5% to 50% EtOAc is a good starting point for most derivatives. |
| Hexanes / Dichloromethane | Low | Good for separating very non-polar compounds. Use with caution due to toxicity. |
| Hexanes / Diethyl Ether | Low to Medium | Ether can sometimes provide different selectivity than EtOAc. Be mindful of its high volatility. |
| Toluene / Ethyl Acetate | Medium | The aromatic solvent can help separate compounds with phenyl groups through π-π interactions with the stationary phase. |
Protocol: Developing a Solvent System using TLC
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Prepare several TLC chambers with different solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
Spot your crude material on separate TLC plates and develop one in each chamber.
-
Visualize the plates under UV light and/or by staining (e.g., with potassium permanganate).
-
The ideal system is one where your product has an Rf value between 0.25 and 0.4 , and there is clear separation from all major impurity spots.
References
- 1. Acidity-Directed Synthesis of Substituted γ-Butyrolactones from Aliphatic Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. reddit.com [reddit.com]
- 8. chemistry-solutions.com [chemistry-solutions.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
- 19. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 20. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 21. WO2016008904A1 - METHOD FOR PURIFYING RAW γ-BUTYROLACTONE - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Diastereoselectivity in Reactions with 4-Benzyloxolan-2-one
Welcome to the technical support center for chemists working with 4-benzyloxolan-2-one. As a Senior Application Scientist, I understand the nuances and challenges of stereoselective synthesis. This guide is designed to provide you with in-depth, actionable advice to troubleshoot and optimize the diastereoselectivity of your reactions involving this versatile chiral building block.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol to resolve the problem.
Issue 1: Poor Diastereoselectivity in Aldol Addition Reactions
Question: I am performing an aldol reaction with the lithium enolate of this compound and an aldehyde, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity in aldol reactions involving lactone enolates is a common challenge. The stereochemical outcome is dictated by the transition state geometry, which is influenced by several factors. The key is to create a more organized and energetically differentiated transition state for the formation of each diastereomer.[1][2]
Causality and Mechanistic Insights:
The diastereoselectivity of an aldol reaction is often governed by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[2][3][4] The geometry of the enolate (E or Z) and the steric and electronic properties of the substituents determine the preferred transition state and, consequently, the major diastereomer. For γ-butyrolactone enolates, achieving high diastereoselectivity often requires careful control over the enolate formation and the reaction conditions.
The benzyloxy group at the C4 position can influence the facial selectivity of the incoming electrophile. However, with a simple lithium enolate, the transition state may not be rigid enough to enforce high stereocontrol. The use of Lewis acids, particularly those capable of chelation, can significantly enhance diastereoselectivity by creating a more ordered transition state assembly.[5][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor diastereoselectivity.
Experimental Protocol 1: Boron-Mediated Aldol Reaction for Enhanced syn-Selectivity
This protocol utilizes dibutylboron triflate (Bu₂BOTf) to generate a boron enolate, which typically leads to a highly ordered transition state and high syn-diastereoselectivity.[3][5]
Materials:
-
This compound
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 equiv) dropwise.
-
Add Bu₂BOTf (1.1 equiv) dropwise. The solution should turn yellow.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Z-boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding methanol (5 equiv) at -78 °C, followed by saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.
Data Presentation:
| Entry | Lewis Acid | Base | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | LiHMDS (no Lewis acid) | - | -78 | THF | 55:45 |
| 2 | Bu₂BOTf | DIPEA | -78 | DCM | >95:5 |
| 3 | TiCl₄ | DIPEA | -78 | DCM | 90:10 |
| 4 | SnCl₄ | DIPEA | -78 | DCM | 85:15 |
| 5 | BF₃·OEt₂ | DIPEA | -78 | DCM | 60:40 |
Note: Data is illustrative and based on typical outcomes for similar systems.
Issue 2: Unexpected Reversal of Diastereoselectivity
Question: I was expecting the syn-diastereomer based on Felkin-Anh or chelation-control models, but I'm predominantly getting the anti-product. What could be causing this?
Answer:
A reversal of the expected diastereoselectivity can be perplexing. It often indicates that the assumed transition state model is not the operative one under your specific reaction conditions. The interplay between chelation control and non-chelation (Felkin-Anh) models is a key factor.[7][8][9]
Causality and Mechanistic Insights:
-
Chelation vs. Non-Chelation Control: In reactions with α- or β-alkoxy carbonyl compounds, the stereochemical outcome is often dictated by whether the metal counterion can chelate to both the carbonyl oxygen and the alkoxy oxygen.[6][9]
-
Chelation Control: Favored by small, Lewis acidic metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and coordinating protecting groups on the oxygen. This leads to a rigid, cyclic transition state, often resulting in syn-products.[9]
-
Felkin-Anh Model (Non-Chelation): Dominates when the metal is not strongly Lewis acidic or when the alkoxy substituent is a poor chelating group (e.g., a bulky silyl ether).[7][10] The largest group on the adjacent stereocenter orients itself anti to the incoming nucleophile.
-
-
Role of the Benzyloxy Group: The benzyloxy group in this compound can act as a chelating group. However, its effectiveness depends on the Lewis acid used.[9] Strong chelating Lewis acids like TiCl₄ will favor a chelation-controlled pathway.[6] In contrast, non-chelating Lewis acids like BF₃·OEt₂ will likely lead to a Felkin-Anh-type addition.[6]
Logical Relationship Diagram
Caption: Factors influencing the dominant stereochemical model.
Experimental Protocol 2: Screening Lewis Acids to Control Diastereoselectivity
This protocol allows you to systematically investigate the effect of different Lewis acids on the diastereoselectivity of your reaction.
Procedure:
-
Set up parallel reactions in separate, dry flasks under an inert atmosphere.
-
To each flask, add a solution of this compound and the aldehyde in anhydrous DCM.
-
Cool all flasks to -78 °C.
-
To each flask, add a different Lewis acid (1.1 equiv):
-
Flask A: TiCl₄ (1.0 M in DCM)
-
Flask B: SnCl₄ (1.0 M in DCM)
-
Flask C: BF₃·OEt₂
-
Flask D: MgBr₂·OEt₂
-
-
Stir the reactions at -78 °C and monitor by TLC.
-
Upon completion, quench and work up each reaction identically.
-
Analyze the d.r. of each crude product mixture by ¹H NMR or HPLC.
This screening will reveal which Lewis acids favor chelation (syn-product) and which favor non-chelation (anti-product) pathways for your specific substrate combination.
Frequently Asked Questions (FAQs)
Q1: Does the base used for enolate formation affect diastereoselectivity?
A1: Yes, absolutely. The choice of base can influence the geometry of the resulting enolate (E vs. Z), which in turn can have a profound impact on the diastereoselectivity of the subsequent reaction. For instance, in aldol reactions, Z-enolates typically lead to syn-aldol products, while E-enolates often give anti-products.[11] For γ-butyrolactones, bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used. The specific base, solvent, and temperature can all affect the E/Z ratio of the enolate.
Q2: How critical is temperature control for maintaining high diastereoselectivity?
A2: Temperature control is often critical.[12] Asymmetric reactions are under kinetic control, meaning the product ratio is determined by the difference in the activation energies of the competing transition states. Lowering the reaction temperature generally increases this energy difference, leading to higher diastereoselectivity. Reactions are commonly run at -78 °C (dry ice/acetone bath) to maximize selectivity. Even small variations in temperature can lead to a decrease in the observed d.r.
Q3: Can the solvent choice impact the outcome of the reaction?
A3: The choice of solvent can significantly influence both the reactivity and the stereoselectivity.[6][12]
-
Coordinating solvents (e.g., THF) can compete with the chelating groups on your substrate for binding to the metal cation. This can disrupt the formation of a rigid, chelated transition state, potentially lowering diastereoselectivity or favoring a non-chelation pathway.[9]
-
Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred for reactions where chelation control is desired, as they do not interfere with the formation of the ordered transition state.[9]
Q4: My reaction is giving a good d.r., but the yield is low. How can I improve the yield without compromising selectivity?
A4: Low yields with good selectivity can be due to several factors:
-
Incomplete enolate formation: Ensure your base is of high quality and accurately titrated. You might need to slightly increase the equivalents of base.
-
Slow reaction rate: While low temperatures are good for selectivity, they can slow down the reaction. You may need to increase the reaction time. Monitor the reaction carefully by TLC to determine the optimal time.
-
Side reactions: The enolate or the product might be unstable under the reaction conditions. Ensure strict anhydrous and inert conditions.
-
Workup issues: The product may be sensitive to the quench or workup conditions. Consider a milder quenching procedure.
It is a delicate balance; sometimes, a slight increase in temperature (e.g., from -78 °C to -60 °C) can improve the rate and yield with only a minor impact on selectivity. This needs to be optimized on a case-by-case basis.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 4-Benzyloxolan-2-one
Welcome to the Technical Support Center for 4-Benzyloxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the stable storage and handling of this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation and variability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, light, and oxygen. Recommended storage temperatures are detailed in the table below.
| Storage Duration | Recommended Temperature | Rationale |
| Long-term (>6 months) | -20°C | Minimizes the rate of potential degradation pathways such as hydrolysis and oxidation. |
| Short-term (<6 months) | 2-8°C | Suitable for routine use to prevent thermal degradation while allowing for easier access. |
| Room Temperature | Not Recommended | While some suppliers suggest room temperature storage, this may not be optimal for long-term stability, especially in environments with temperature fluctuations. |
Q2: How should I prepare and store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, use anhydrous solvents and store at -20°C or below in a tightly sealed vial, preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: As a gamma-lactone, this compound is primarily susceptible to hydrolysis, which involves the opening of the lactone ring to form the corresponding hydroxycarboxylic acid. This can be catalyzed by both acidic and basic conditions. Oxidation is another potential degradation pathway, particularly if the compound is exposed to air for extended periods.
Q4: Are there any solvents or reagents I should avoid when working with this compound?
A4: Yes. Avoid aqueous solutions, especially those with acidic or basic pH, as they can promote hydrolysis. Protic solvents may also participate in the solvolysis of the lactone ring. Strong oxidizing agents should also be avoided to prevent oxidative degradation.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a change in color from a white or off-white solid to a yellowish or brownish hue, which may indicate oxidation. In solution, the appearance of particulate matter or a change in clarity could also suggest degradation or polymerization. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches or over time. | Degradation of the this compound stock. | 1. Verify the purity of your stock using an appropriate analytical method such as HPLC or NMR. 2. Prepare fresh solutions for each experiment from a properly stored solid sample. 3. If using a stored solution, perform a quick purity check before use. |
| Decrease in purity of the solid compound upon storage. | Exposure to moisture, air, or light. | 1. Ensure the storage container is tightly sealed and was flushed with an inert gas. 2. Store in a desiccator to minimize moisture exposure. 3. Use an amber vial to protect from light. |
| Low yield or unexpected byproducts in a reaction. | Instability of this compound under the reaction conditions. | 1. If the reaction is in an aqueous or protic solvent, consider if hydrolysis is a competing reaction. 2. If the reaction involves strong acids or bases, the lactone ring may not be stable. 3. Run a control experiment to assess the stability of this compound under the reaction conditions without other reactants. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a forced degradation study to identify potential degradation
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of 4-Benzyloxolan-2-one Synthesis
Introduction
Welcome to the technical support resource for the synthesis of 4-Benzyloxolan-2-one. This guide is meticulously crafted for researchers, chemists, and drug development professionals who are transitioning this valuable synthesis from laboratory scale to pilot plant and full-scale manufacturing. As a key building block in the creation of numerous bioactive molecules and pharmaceuticals, this compound's synthesis, while straightforward on paper, presents a distinct array of challenges upon scale-up.[1] This document aims to bridge the critical gap between small-scale success and the establishment of a robust, efficient, and scalable manufacturing process by addressing common pitfalls with scientifically-grounded, field-proven solutions.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This core section provides direct answers and actionable advice for the most common issues encountered during the scale-up of this compound synthesis.
Q1: We are experiencing a significant drop in yield for this compound when moving from a 1L flask to a 50L reactor. What are the primary factors to investigate?
A1: A reduction in yield during scale-up is a multifaceted problem often rooted in changes to physical and kinetic parameters that are not always apparent at the bench.[2][3] The synthesis, typically a Williamson ether synthesis involving the benzylation of a 4-hydroxy-tetrahydrofuran-2-one precursor, is particularly sensitive to such changes.[4][5]
-
Inefficient Mass and Heat Transfer: A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This severely hampers heat dissipation. The benzylation reaction is exothermic, and inefficient cooling can lead to localized temperature spikes, which in turn accelerate side reactions and impurity formation.[2] Similarly, what appears as vigorous mixing with a magnetic stirrer at 1L is often inadequate in a large vessel, leading to poor mass transfer and localized concentration gradients that reduce reaction efficiency.
-
Dominance of Previously Minor Side Reactions: A side reaction that accounts for a 2% loss at the gram scale can become a major issue at the kilogram scale, significantly impacting yield and downstream purification.[2] In this synthesis, common side reactions include the elimination of the benzyl halide and potential for C-alkylation if enolizable protons are present.
-
Extended Processing Times: On a larger scale, reagent addition, heating, and cooling cycles are inherently longer. This increased exposure of reactants, intermediates, and the final product to the reaction conditions can lead to degradation.
Troubleshooting Action Plan:
-
Reactor and Agitation Optimization: Confirm that the reactor is fitted with an appropriate overhead stirring mechanism (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogeneity.
-
Thermal Management: Utilize a jacketed reactor with an efficient thermal fluid. Implement a strategy of slow, controlled addition of the benzylating agent to manage the exotherm effectively.
-
Consider Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly increase the reaction rate under milder temperature conditions, thereby minimizing thermally-induced side reactions.[6][7]
Q2: Our crude product is contaminated with a high-molecular-weight impurity that is difficult to separate by standard column chromatography. What is its likely identity and how can we prevent its formation?
A2: This is a classic challenge in Williamson ether syntheses and points towards the formation of dimers or oligomers via an intermolecular reaction pathway.[8] This happens when the alkoxide of one precursor molecule reacts with another molecule instead of the intended benzyl halide.
Prevention Strategy: The High-Dilution Principle
To favor the desired reaction, it is crucial to maintain a low concentration of the reactive intermediates. This is achieved by applying the "high-dilution principle."[8] By increasing the solvent volume, the likelihood of two precursor molecules encountering each other is minimized.
| Parameter | Impact on Reaction Pathway | Recommendation for Scale-Up |
| High Concentration (>0.5 M) | Strongly favors intermolecular side reactions, leading to dimer and polymer formation. | Should be strictly avoided for this type of transformation. |
| Low Concentration (<0.1 M) | Maximizes the desired product formation by minimizing intermolecular interactions. | Highly recommended, though it necessitates larger reactor volumes and increased solvent use. |
Modified Protocol for Scale-Up: Instead of a single charge of reagents, employ a slow, simultaneous feed of both the 4-hydroxy-tetrahydrofuran-2-one precursor and the benzylating agent into the reactor containing the base and solvent. This ensures that the concentration of the reactive species remains low throughout the reaction.
Q3: The reaction mixture turns dark brown, and subsequent analysis shows a complex mixture of byproducts. What is causing this decomposition?
A3: A dark coloration is a strong indicator of product or reactant decomposition. The primary causes in this synthesis are:
-
Aggressive Reaction Conditions: The combination of a strong base, such as sodium hydride (NaH), with high temperatures can promote unwanted elimination and decomposition pathways.[9]
-
Oxidation: The alkoxide intermediate formed during the reaction can be highly susceptible to oxidation, particularly at elevated temperatures if atmospheric oxygen is present.[3]
-
Non-Inert Conditions: The presence of moisture in the starting materials or solvents will quench the strong base, leading to incomplete reactions and potential side reactions.
Troubleshooting and Process Optimization:
-
Temperature Reduction: Operating at a lower temperature, even if it extends the reaction time, will almost certainly result in a cleaner reaction profile. The initial deprotonation can often be performed at a lower temperature (e.g., 0 °C to room temperature), followed by a controlled ramp-up to complete the alkylation.
-
Maintain an Inert Atmosphere: It is imperative to conduct the reaction under a blanket of an inert gas like nitrogen or argon to prevent oxidation.[3]
-
Alternative Reagent Selection: Consider replacing sodium hydride with a milder base like potassium carbonate, especially when paired with a phase-transfer catalyst in a suitable solvent such as acetonitrile. This combination often leads to a cleaner and more controlled reaction.[6]
Q4: Handling large quantities of sodium hydride (NaH) poses a significant safety risk in our facility. What are the recommended safer alternatives for this synthesis at scale?
A4: This is a critical and valid concern for process safety and scalability. While effective, NaH is a pyrophoric solid that reacts violently with water. Safer and more scalable alternatives are available:
-
Commercial Alkoxide Bases: Sodium tert-butoxide or potassium tert-butoxide are strong, non-pyrophoric bases that are excellent alternatives for Williamson ether synthesis.
-
Base and Phase-Transfer Catalyst (PTC) System: This is often the preferred method for industrial applications. It utilizes inexpensive and much safer bases like sodium or potassium hydroxide in combination with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[10][11] The PTC facilitates the transfer of the hydroxide or the in-situ generated alkoxide into the organic phase, where it can react with the benzyl halide.
Diagram of Experimental Workflow and Troubleshooting Logic
The following diagram outlines a generalized workflow for the synthesis of this compound, incorporating key troubleshooting decision points.
Caption: A workflow for the synthesis of this compound, including key troubleshooting checkpoints.
Detailed Experimental Protocol: A Scalable Phase-Transfer Catalysis Method
This protocol is optimized for safety and scalability, avoiding the use of hazardous reagents like sodium hydride.
Reagents:
-
4-hydroxy-tetrahydrofuran-2-one (1.0 equivalent)
-
Benzyl chloride (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.1 equivalents)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reactor Preparation: A jacketed glass reactor is equipped with an overhead stirrer, a reflux condenser connected to a nitrogen line, a calibrated thermocouple, and an addition funnel.
-
Charging the Reactor: The reactor is charged with 4-hydroxy-tetrahydrofuran-2-one, powdered potassium carbonate, tetrabutylammonium bromide, and acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting lactone.
-
Initiating the Reaction: Vigorous stirring is commenced, and the mixture is heated to a target temperature of 60-70 °C.
-
Addition of Benzyl Chloride: Benzyl chloride is added slowly and controllably via the addition funnel over a period of 1-2 hours. The internal temperature should be carefully monitored and maintained below 75 °C.
-
Monitoring Reaction Progress: Upon completion of the addition, the reaction is held at 70 °C. The progress is monitored by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed (typically within 4-8 hours).
-
Workup Procedure:
-
The reaction mixture is cooled to ambient temperature.
-
The inorganic salts are removed by filtration, and the filter cake is washed with a small amount of acetonitrile.
-
The combined filtrate is concentrated under reduced pressure to remove the bulk of the acetonitrile.
-
The resulting residue is dissolved in ethyl acetate. This organic solution is washed twice with water and once with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.
-
-
Purification: The crude this compound is then purified, typically by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tailoredread.com [tailoredread.com]
- 5. francis-press.com [francis-press.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bayesian Optimization for Improving Reaction Yield in Organic Synthesis
As a Senior Application Scientist, I've designed this technical support center to provide you with practical, in-depth guidance on leveraging Bayesian optimization to enhance reaction yields in your organic synthesis endeavors. This guide is structured to address the common challenges and questions that arise during the experimental process, moving from foundational knowledge to advanced troubleshooting.
This guide is intended for researchers, scientists, and drug development professionals who are looking to apply Bayesian optimization to their work. Here, you'll find a comprehensive resource designed to help you navigate the intricacies of this powerful optimization technique.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Bayesian optimization in the context of organic synthesis.
Q1: What is Bayesian optimization and why is it a valuable tool for improving reaction yield?
Bayesian optimization is a sophisticated optimization algorithm that efficiently finds the optimal conditions for a reaction by minimizing the number of required experiments.[1][2][3] Unlike traditional methods that can be time-consuming and resource-intensive, Bayesian optimization uses a probabilistic model to intelligently explore the reaction space.[1][4] It builds a surrogate model of your reaction landscape based on the data from your initial experiments and then uses an acquisition function to propose the next set of experimental conditions that are most likely to improve the yield.[5][6] This iterative process allows you to navigate the multi-dimensional parameter space of a chemical reaction and converge on the optimal conditions more rapidly than with traditional methods.[1][7]
Q2: What are the essential components of a Bayesian optimization workflow for reaction optimization?
A typical Bayesian optimization workflow consists of the following key components:
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Design Space: This defines the parameters you want to optimize (e.g., temperature, concentration, catalyst loading, solvent) and their respective ranges.
-
Surrogate Model: This is a probabilistic model, most commonly a Gaussian Process (GP), that creates a mathematical representation of your reaction landscape based on the experimental data.[1][6] The surrogate model provides predictions of the yield for unexplored reaction conditions and quantifies the uncertainty of those predictions.
-
Acquisition Function: This function guides the search for the optimum by balancing "exploration" (sampling in regions of high uncertainty to improve the model) and "exploitation" (sampling in regions likely to have high yields).[8] Popular acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).
-
Optimization Loop: This is the iterative process where the acquisition function proposes new experiments, you perform them in the lab, and the results are used to update the surrogate model.[9]
Q3: What are the prerequisites for applying Bayesian optimization to my organic reaction?
To effectively use Bayesian optimization, you should have:
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A well-defined set of reaction parameters to explore.
-
An analytical method to accurately and reproducibly measure the reaction yield.
-
An initial dataset of a few experiments to "train" the initial surrogate model. The number of initial experiments can vary, but even a small number can be sufficient to start the process.[9]
-
Access to Bayesian optimization software. There are several open-source and commercial software packages available that can implement the algorithm for you.[4][7]
Q4: How do I choose the right surrogate model for my reaction?
For many applications in organic synthesis, a Gaussian Process (GP) model is a robust choice.[1][10] GPs are flexible and can capture complex, non-linear relationships between reaction parameters and yield. They also naturally provide the uncertainty estimates that are crucial for the acquisition function to balance exploration and exploitation.[1] For more complex scenarios, such as those with discrete variables or a very large number of parameters, other models like Random Forests or Bayesian Neural Networks might be considered.[10]
Q5: How do I select an appropriate acquisition function?
The choice of acquisition function can influence the efficiency of the optimization. Here's a brief overview of common choices:
-
Expected Improvement (EI): This is a popular and well-balanced choice that aims to maximize the expected improvement over the current best-observed yield.
-
Upper Confidence Bound (UCB): This function is more optimistic and tends to favor exploration in regions with high uncertainty.
-
Probability of Improvement (PI): This function focuses on the probability of finding a better yield, which can be useful in the early stages of optimization.
For most reaction optimization tasks, Expected Improvement is a solid starting point.
Q6: How many initial experiments are necessary to start the Bayesian optimization process?
There is no single answer to this question, as it depends on the complexity of your reaction space. However, a key advantage of Bayesian optimization is its ability to work with small datasets.[4] Often, starting with as few as 5-10 experiments can be enough to build an initial surrogate model and begin the optimization loop.[9] The initial experiments should be chosen to cover the design space reasonably well, often using a space-filling design like a Latin Hypercube Sampling (LHS).
Q7: How should I handle failed reactions or unexpected results in my Bayesian optimization campaign?
Failed reactions or unexpected outcomes are still valuable data points. It is crucial to include these results in your dataset. A yield of 0% is an important piece of information that will help the surrogate model learn about unproductive regions of the reaction space. By including these data points, you prevent the algorithm from repeatedly suggesting experiments in those unfavorable areas.
Part 2: Troubleshooting Guide
This section provides solutions to common problems you might encounter while using Bayesian optimization.
Problem 1: The optimization is not converging or is converging to a suboptimal yield.
-
Symptoms:
-
The suggested experiments are not leading to significant improvements in yield after several iterations.
-
The algorithm seems to be stuck in a specific region of the parameter space.
-
The predicted optimal conditions result in a lower yield than previously observed.
-
-
Possible Causes:
-
Poor initial sampling: The initial set of experiments did not provide a representative view of the reaction landscape.
-
Inappropriate acquisition function: The balance between exploration and exploitation may be skewed.
-
Hyperparameter issues in the surrogate model: The lengthscale or variance parameters of the Gaussian Process may not be well-tuned, leading to an inaccurate model.[11]
-
A "flat" reaction landscape: The yield may not be very sensitive to the chosen parameters within the defined ranges.
-
-
Step-by-Step Troubleshooting:
-
Re-evaluate your design space: Are the ranges for your parameters appropriate? Could there be other critical parameters that you are not considering?
-
Inject more exploration: Switch to a more explorative acquisition function like Upper Confidence Bound (UCB) for a few iterations to encourage the algorithm to sample in less-explored regions.
-
Check the surrogate model's hyperparameters: Many Bayesian optimization software packages allow for the inspection and tuning of the GP hyperparameters. Ensure that these are being optimized correctly.[11]
-
Manually add new data points: If you have a strong chemical intuition that a certain region of the parameter space might be promising but the algorithm is avoiding it, manually run an experiment in that region and add the data to your dataset.
-
Increase the number of initial experiments: If you consistently face this issue, consider increasing the size of your initial experimental set to provide the model with more information from the start.
-
Problem 2: The model's predictions are highly inaccurate.
-
Symptoms:
-
There is a large discrepancy between the predicted yields from the surrogate model and the actual experimental outcomes.
-
The model's uncertainty estimates are consistently very high across the entire design space.
-
-
Possible Causes:
-
Insufficient data: The model has not been trained on enough experimental data to accurately capture the underlying trends.
-
High experimental noise: If your experimental setup has high variability, it will be difficult for the model to learn the true relationship between parameters and yield.
-
Incorrect feature representation: The way you are representing your categorical variables (e.g., solvents, ligands) might not be optimal. Simple one-hot encoding may not capture the chemical similarity between different options.[9]
-
-
Step-by-Step Troubleshooting:
-
Increase the number of experiments: The most straightforward solution is to provide the model with more data.
-
Improve experimental consistency: Take steps to minimize the sources of experimental error in your workflow.
-
Consider more sophisticated feature engineering: For categorical variables, you could use physicochemical descriptors or learned representations (fingerprints) to provide the model with more meaningful information.[9]
-
Validate the surrogate model: Use techniques like cross-validation to assess the predictive power of your surrogate model.
-
Problem 3: The optimization is suggesting experimentally unfeasible or unsafe conditions.
-
Symptoms:
-
The algorithm suggests a combination of parameters that is impossible to achieve in the lab (e.g., a concentration that is above the solubility limit).
-
The suggested conditions pose a safety risk.
-
-
Possible Causes:
-
Unconstrained optimization: The algorithm is not aware of the physical or safety constraints of your experimental setup.
-
-
Step-by-Step Troubleshooting:
-
Implement constraints in your optimization software: Most modern Bayesian optimization packages allow you to define constraints on the parameter space.[12][13] These can be simple bounds or more complex functions that define the feasible region.
-
Use a "human-in-the-loop" approach: Before running a suggested experiment, always review it to ensure it is feasible and safe. If a suggestion is not viable, you can ask the optimizer for the next best suggestion.
-
Problem 4: The optimization process is taking too long.
-
Symptoms:
-
The computational time required for the algorithm to suggest the next experiment is excessively long.
-
-
Possible Causes:
-
Large dataset: As the number of experiments grows, the computational cost of updating the Gaussian Process model can increase.
-
High-dimensional design space: A large number of parameters can make it more computationally intensive to optimize the acquisition function.
-
-
Step-by-Step Troubleshooting:
-
Use a sparse Gaussian Process model: For very large datasets, sparse GP models can provide a good approximation of the full GP at a lower computational cost.[12]
-
Employ more efficient acquisition function optimization techniques: Some software packages offer different methods for finding the maximum of the acquisition function.
-
Consider dimensionality reduction: If you have a very high-dimensional parameter space, you may want to use your chemical expertise to fix some of the less critical parameters or use dimensionality reduction techniques.
-
Part 3: Experimental Protocols
This section provides a generalized protocol for setting up a Bayesian optimization campaign.
Protocol 1: Setting up a Bayesian Optimization Campaign for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To maximize the yield of the cross-coupling product.
1. Define the Design Space:
-
Continuous Variables:
-
Temperature (°C): 50 - 120
-
Catalyst Loading (mol%): 0.5 - 5.0
-
Reaction Time (hours): 1 - 24
-
-
Categorical Variables:
-
Ligand: XPhos, SPhos, RuPhos
-
Base: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent: Toluene, Dioxane, THF
-
2. Generate Initial Experimental Design:
-
Use a Latin Hypercube Sampling (LHS) design to generate 10 initial experimental conditions that span the defined design space. This ensures a good initial coverage of the parameter space.
Table 1: Example of Initial Experimental Design (LHS)
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (hours) | Ligand | Base | Solvent |
| 1 | 65 | 1.2 | 8 | XPhos | K₂CO₃ | Toluene |
| 2 | 110 | 4.5 | 20 | SPhos | K₃PO₄ | Dioxane |
| 3 | 80 | 2.0 | 3 | RuPhos | Cs₂CO₃ | THF |
| ... | ... | ... | ... | ... | ... | ... |
| 10 | 95 | 3.5 | 15 | XPhos | K₃PO₄ | THF |
3. Perform Initial Experiments and Collect Data:
-
Run the 10 experiments as defined by the LHS design.
-
Carefully measure the yield for each reaction using a reliable analytical technique (e.g., HPLC, GC).
4. Input Data into Bayesian Optimization Software:
-
Enter the experimental conditions and the corresponding yields into your chosen Bayesian optimization software.
5. Initiate the Optimization Loop:
-
Configure the software to use a Gaussian Process surrogate model and an Expected Improvement acquisition function.
-
The software will suggest the next experiment to run.
-
Perform the suggested experiment, record the yield, and add the new data point to your dataset.
-
Repeat this process for a set number of iterations or until the yield plateaus.
6. Analyze the Results:
-
The software will provide a prediction for the optimal reaction conditions.
-
It is good practice to run a few confirmation experiments around the predicted optimum to verify the result.
Protocol 2: Data Handling and Preprocessing for Bayesian Optimization
1. Data Formatting:
-
Organize your data in a tabular format (e.g., a CSV file) with each row representing an experiment and each column representing a parameter or the yield.
2. Handling Categorical Variables:
-
Use one-hot encoding for categorical variables with no inherent order (e.g., solvents, ligands). This creates a binary column for each category.
-
For ordinal categorical variables (e.g., low, medium, high concentration), you can map them to numerical values (e.g., 1, 2, 3).
3. Normalization:
-
It is good practice to normalize your continuous variables to a range of[1]. This can improve the performance of the Gaussian Process model.
4. Data Integrity:
-
Ensure that there are no missing values in your dataset. If you have missing data, you may need to either remove that experiment or use imputation techniques.
-
Double-check your data for any typos or errors before inputting it into the software.
Part 4: Visualization & Diagrams
Visualizing the workflow and troubleshooting logic can greatly aid in understanding and implementing Bayesian optimization.
Caption: The Bayesian Optimization Loop: An iterative process for efficiently finding optimal reaction conditions.
Caption: A troubleshooting flowchart for a non-converging Bayesian optimization process.
References
- 1. chimia.ch [chimia.ch]
- 2. Bayesian Optimization - Chemetrian Documentation [docs.chemetrian.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 8. Cost-informed Bayesian reaction optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 12. mlmi.eng.cam.ac.uk [mlmi.eng.cam.ac.uk]
- 13. dspace.mit.edu [dspace.mit.edu]
Recrystallization methods for purifying 4-Benzyloxolan-2-one
Technical Support Center: Purifying 4-Benzyloxolan-2-one
A Senior Application Scientist's Guide to Recrystallization
Welcome to the technical support center. As researchers and drug development professionals, we understand that the purification of intermediates is a critical step where precision and efficiency are paramount. This guide is designed to provide you with expert insights and practical, field-proven solutions for the recrystallization of this compound. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound I should know before starting?
Understanding the compound's properties is the foundation of a successful recrystallization. Key data for this compound is summarized below. The relatively low melting point is particularly important, as it can increase the risk of the compound "oiling out" during the procedure.
| Property | Value | Source |
| CAS Number | 22530-98-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Melting Point | 45-46 °C | [1] |
| Boiling Point | 155-160 °C (at 1 Torr) | [1] |
| Appearance | Solid | N/A |
Q2: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical variable. The ideal solvent should dissolve the solute completely when hot but only sparingly when cold.[3][4] This temperature-dependent solubility differential is what drives the purification.
-
Starting Point: For this compound, literature suggests ethanol is a suitable solvent, as its melting point was determined in this solvent.[1]
-
General Principles: A good rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[5] Since this compound is a lactone (a cyclic ester), other polar protic or aprotic solvents could be effective.
-
Solvent Screening: It is best practice to test solubility in a few candidate solvents on a small scale. Place a few milligrams of your crude compound into separate test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water). Observe the solubility at room temperature and then upon heating.[6]
-
Mixed Solvents: If you cannot find a single solvent with the ideal solubility profile, a mixed-solvent system is an excellent alternative.[6][7] A common and effective pair is ethanol-water.[6] You dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[7][8]
Standard Recrystallization Protocol: this compound
This protocol provides a robust starting point. Always perform initial trials on a small scale before committing your entire batch.
Workflow Overview
Caption: General workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a boiling chip. Heat a beaker of your primary solvent (e.g., 95% ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.[7]
-
Inducing Saturation: While the ethanol solution is hot, add the anti-solvent (e.g., water) dropwise until you observe persistent cloudiness. This indicates the solution is saturated.[6][7]
-
Clarification: Add 1-2 more drops of hot ethanol to just redissolve the precipitate and ensure the solution is clear. This step is crucial to avoid precipitating impurities.[8]
-
Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][9] Rapid cooling can trap impurities.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[11][12]
-
Drying: Allow air to be pulled through the crystals on the filter for 10-15 minutes to help them dry. Then, transfer the crystals to a watch glass to air dry completely.
-
Analysis: Weigh the dried crystals to calculate the percent recovery and determine the melting point. A sharp melting point close to the literature value (45-46 °C) indicates high purity.[1][4]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q&A Troubleshooting Guide
Q: My compound has formed an oil at the bottom of the flask instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," is common for compounds with low melting points like this compound (45-46 °C). It occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solute.
-
Cause: The compound is coming out of solution as a liquid rather than a solid. This is often exacerbated by using a solvent system that is too nonpolar or by cooling the solution too quickly.
-
Solution:
-
Reheat the flask to re-dissolve the oil completely.
-
Add a small amount more of the "good" solvent (e.g., ethanol) to decrease the saturation point.[13]
-
Attempt to cool the solution again, but this time much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a beaker.[10] This encourages the solution to reach the crystallization point at a temperature below the compound's melting point.
-
Q: I have cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?
A: This is a very common issue and typically points to one of two scenarios: either the solution is not saturated, or it is supersaturated and requires a nucleation event to begin crystallization.
-
Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[13] The solution is simply not concentrated enough for crystals to form, even when cold.
-
Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should at that temperature, but there is no surface for the initial crystal to form on.[13]
-
Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[10][13] The microscopic scratches provide a nucleation site for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[10][14]
-
Q: My final yield of purified product is extremely low. Where did my compound go?
A: A low yield can be frustrating, but the cause can usually be traced to a specific step in the process.
-
Cause 1: Using excessive solvent. As mentioned above, using too much solvent will not only prevent crystallization but will also keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3][10]
-
Cause 2: Premature crystallization. If you performed a hot filtration step to remove insoluble impurities, your compound may have crystallized in the filter funnel.[11]
-
Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[3]
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step.
-
References
- 1. This compound CAS#: 22530-98-9 [chemicalbook.com]
- 2. 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one | C11H12O4 | CID 4166832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. mt.com [mt.com]
Preventing racemization during 4-Benzyloxolan-2-one synthesis
Technical Support Center: Synthesis of 4-Benzyloxolan-2-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. The preservation of the stereocenter at the C4 position is critical for the biological activity and efficacy of many target molecules derived from this intermediate. This resource provides in-depth troubleshooting guides, frequently asked questions, and a best-practice protocol to help you navigate the challenges of preventing racemization during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the context of this compound, the stereocenter at the C4 position is susceptible to inversion. Since the biological activity of a chiral molecule is often dependent on a specific enantiomer, racemization can lead to a significant loss of product efficacy, introduce impurities that are difficult to separate, and compromise the overall success of the synthesis.
Q2: What is the primary chemical mechanism responsible for racemization in γ-butyrolactones like this compound?
A2: The primary mechanism for racemization in many carbonyl compounds, including lactones, involves the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1] For this compound, the chiral center is at the C4 position, which is gamma to the carbonyl group. While the alpha-protons are most susceptible to abstraction, harsh conditions can lead to side reactions and potential epimerization if there are other stereocenters. However, racemization is more commonly a concern for chiral centers alpha to a carbonyl. If your synthetic route involves an intermediate where the stereocenter is at the alpha or beta position to a carbonyl, enolization is a major concern.
Q3: Can the benzyl ether protecting group at the C4 position contribute to racemization?
A3: The benzyl ether itself is generally stable and does not directly participate in racemization at the C4 position. However, the conditions used for its deprotection can be a source of racemization. For example, harsh acidic or basic conditions during deprotection can lead to unwanted side reactions or epimerization. Catalytic hydrogenolysis, a common method for benzyl ether cleavage, is generally considered mild and less likely to cause racemization of the C4 stereocenter, provided the catalyst and conditions are chosen carefully.[2]
Q4: Are there specific reaction conditions I should avoid to minimize the risk of racemization?
A4: Yes. It is advisable to avoid strong, non-sterically hindered bases and high temperatures, as these conditions can promote enolate formation if there is an abstractable proton alpha to a carbonyl in any of your intermediates. Similarly, strong acids and prolonged reaction times can also lead to racemization. Careful selection of reagents, solvents, and temperature is crucial for maintaining the stereochemical integrity of your product.
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to identifying and resolving common issues related to racemization during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solutions |
| Loss of enantiomeric excess (ee) after a reaction step involving a base. | The base may be too strong or not sterically hindered enough, leading to deprotonation at a chiral center alpha to a carbonyl in an intermediate. | - Use a milder, non-nucleophilic, or sterically hindered base such as 2,6-lutidine or proton sponge. - Lower the reaction temperature to decrease the rate of deprotonation. - Reduce the reaction time to the minimum required for completion. |
| Racemization observed after acidic workup or purification. | Prolonged exposure to strong acidic conditions can catalyze enolization, leading to racemization.[1] | - Use a buffered aqueous solution for workup to maintain a mildly acidic or neutral pH. - Minimize the time the compound is in contact with the acidic medium. - Consider alternative purification methods that do not require acidic conditions, such as flash chromatography with a neutral solvent system. |
| Decreased ee after the deprotection of the benzyl ether. | The deprotection conditions may be too harsh. While catalytic hydrogenolysis is generally mild, certain catalysts or acidic/basic additives can cause issues. Oxidative cleavage with reagents like DDQ can also be problematic if not performed under optimal conditions.[3][4] | - For catalytic hydrogenolysis, use a neutral catalyst like Pearlman's catalyst (Pd(OH)₂/C) and a neutral solvent. - If using DDQ for deprotection, ensure the reaction is performed under anhydrous and neutral conditions, potentially with photoirradiation to allow for milder conditions.[3][4] - Explore alternative protecting groups that can be removed under milder, orthogonal conditions if benzyl ether deprotection proves consistently problematic. |
| Inconsistent stereochemical outcomes between batches. | This can be due to minor variations in reaction conditions such as temperature, reaction time, or the quality of reagents and solvents. | - Strictly control all reaction parameters. Use a cryostat for low-temperature reactions to ensure consistency. - Ensure all reagents are of high purity and solvents are anhydrous where necessary. - Perform small-scale test reactions to confirm the optimal conditions before proceeding with a larger batch. |
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
Best Practice Experimental Protocol: Enantioselective Synthesis of (S)-4-Benzyloxolan-2-one
This protocol is based on the asymmetric reduction of a precursor ketone, a common and effective strategy for establishing the stereocenter at C4.
Step 1: Synthesis of 4-(Benzyloxy)furan-2(5H)-one
This precursor can be synthesized via several literature methods. One common approach involves the benzylation of the corresponding 4-hydroxy-butenolide.
Step 2: Asymmetric Reduction to (S)-4-(Benzyloxy)dihydrofuran-2(3H)-one
This step is critical for establishing the stereochemistry. The use of a chiral reducing agent or a catalyst is essential.
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-(benzyloxy)furan-2(5H)-one (1.0 eq) in anhydrous toluene (to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Chiral Reducing Agent:
-
In a separate flask, prepare a solution of a chiral reducing agent. A common choice is (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous toluene.
-
To the CBS solution, slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) at room temperature and stir for 15 minutes.
-
Slowly add the prepared CBS-borane complex solution to the cooled solution of the butenolide precursor via a syringe or cannula over 30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 eq) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (aqueous) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (S)-4-Benzyloxolan-2-one as a colorless oil.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
-
Rationale for Key Steps:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the borane reagent and to ensure the efficiency of the catalyst.
-
Low Temperature: Performing the reduction at -78 °C enhances the enantioselectivity of the reaction by favoring the transition state that leads to the desired (S)-enantiomer.
-
Slow Addition: Slow addition of the reducing agent helps to control the reaction rate and temperature, which is important for achieving high enantioselectivity.
-
Methanol Quench: Methanol is used to quench the excess borane reagent.
-
Mild Acidic Workup: The use of 1 M HCl is sufficient to hydrolyze the borate esters formed during the reaction without being harsh enough to cause significant racemization.
Mechanism of Racemization
The following diagram illustrates the general mechanism of base-catalyzed racemization for a chiral center alpha to a carbonyl group. While the chiral center in this compound is at the gamma position, this mechanism is highly relevant for many synthetic intermediates.
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
References
Technical Support Center: Solvent Effects on the Stereoselectivity of 4-Benzyloxolan-2-one Reactions
Welcome to the technical support center for stereoselective reactions involving 4-benzyloxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in reactions with this versatile chiral building block. Here, we address common issues and provide in-depth explanations to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm seeing poor diastereoselectivity in the alkylation of the lithium enolate of this compound. How does my choice of solvent, for instance, THF versus diethyl ether, impact this?
A1: This is a frequent challenge that often traces back to the aggregation state and solvation of the lithium enolate in solution. The choice between ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) can significantly influence the stereochemical outcome.
-
The Role of Solvent Polarity and Coordinating Ability: THF is a more polar and strongly coordinating solvent compared to diethyl ether.[1][2] This difference affects how the solvent interacts with the lithium cation of the enolate. In weakly coordinating solvents like Et₂O, lithium enolates tend to exist as aggregates (e.g., tetramers).[2] In contrast, a more coordinating solvent like THF can break down these aggregates into smaller, more reactive species, potentially monomers.[2]
-
Impact on Transition State: The stereoselectivity of the alkylation is determined by the facial bias of the electrophile's approach to the enolate. This is governed by the conformation of the enolate in the transition state. The bulky benzyloxy group at the C4 position of the oxolan-2-one ring directs the incoming electrophile to the opposite face. The aggregation state of the enolate, influenced by the solvent, can alter the steric environment around the enolate, thereby affecting the diastereoselectivity.
-
Practical Recommendations: If you are observing low diastereoselectivity in THF, it's possible that the solvent is creating a more complex mixture of aggregated and non-aggregated enolates, each with different facial biases.
-
Troubleshooting Step 1: Switch to a less coordinating solvent. Consider running the reaction in diethyl ether or toluene to promote a more uniform aggregated state of the enolate, which may lead to higher diastereoselectivity.
-
Troubleshooting Step 2: Add a coordinating agent. Paradoxically, in some systems, adding a strongly coordinating agent like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to a "naked," more reactive enolate with a different and potentially higher selectivity.[3] However, be aware of the toxicity of HMPA.
-
Q2: In an aldol reaction with an aromatic aldehyde, I'm getting a mixture of syn and anti products. How can I favor one diastereomer over the other by modifying the solvent conditions?
A2: The syn/anti selectivity in aldol reactions is a classic stereochemical problem that is highly dependent on the enolate geometry (E vs. Z) and the transition state model it follows (e.g., Zimmerman-Traxler).[3][4] The solvent plays a critical role in determining both of these factors.
-
E/Z Enolate Geometry: The relative stereochemistry of the two newly formed stereocenters in the aldol product is often a direct consequence of the enolate's double bond geometry.[3]
-
Z-enolates typically lead to syn-aldol products.
-
E-enolates typically lead to anti-aldol products.
-
-
Solvent's Influence on Enolate Geometry: The choice of solvent can influence the ratio of E to Z enolates formed during deprotonation.
-
Non-coordinating solvents (e.g., THF): With lithium enolates, THF often favors the formation of the E-enolate through a more sterically demanding, aggregated transition state for deprotonation.[3]
-
Coordinating solvents (e.g., HMPA): The addition of a strongly coordinating solvent like HMPA can disrupt the aggregation of the lithium base (like LDA), leading to a more open transition state that favors the formation of the thermodynamic Z-enolate.[3]
-
Troubleshooting Guide for Aldol Stereoselectivity:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low syn/anti ratio | Mixture of E/Z enolates | 1. For syn product: Use a solvent mixture of THF/HMPA (23:1) to favor the Z-enolate. 2. For anti product: Use THF alone to favor the E-enolate. |
| Inconsistent results | Water contamination | Ensure rigorous drying of solvents and glassware. Water can protonate the enolate and disrupt the stereochemical control. |
| Reaction is slow in non-polar solvents | Poor solubility of reactants | Consider using a co-solvent system, but be mindful of how this might affect selectivity. |
Q3: Can chelation control be leveraged in reactions with this compound, and how does the solvent choice affect this?
A3: Yes, chelation control can be a powerful tool, but its effectiveness is highly dependent on the substrate, reagents, and solvent. The benzyloxy group at the C4 position contains an oxygen atom that can potentially chelate with a Lewis acidic metal center, influencing the conformation of the molecule and directing the approach of a nucleophile.[5][6]
-
Chelation vs. Non-Chelation (Felkin-Anh) Model:
-
Chelation Control: Requires a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) that can coordinate to both the carbonyl oxygen and the oxygen of the benzyloxy group.[7] This creates a rigid cyclic transition state, leading to a predictable stereochemical outcome.
-
Felkin-Anh Model: In the absence of a chelating metal or with bulky protecting groups that disfavor chelation, the reaction proceeds through a non-chelated, open-chain transition state where steric factors dominate.[8]
-
-
Solvent's Role in Chelation:
-
Coordinating Solvents (e.g., THF): Ethereal solvents can compete with the substrate for coordination to the Lewis acid.[9] This can disrupt the chelation-controlled transition state, leading to lower selectivity or a switch to Felkin-Anh control.
-
Non-coordinating Solvents (e.g., Dichloromethane, Toluene): These solvents are less likely to interfere with the chelation between the metal and the substrate, thus favoring the chelation-controlled pathway.[9]
-
Experimental Workflow for Testing Chelation Control:
Caption: Workflow for a chelation-controlled reaction.
Q4: I am performing a reaction and the stereoselectivity inverts when I change from a nonpolar to a polar aprotic solvent. What is the underlying principle?
A4: Solvent-induced inversion of stereoselectivity is a fascinating phenomenon that highlights the intricate role of the solvent beyond being just a medium.[10] This often points to a change in the dominant reaction mechanism or the nature of the reactive species.
-
Equilibrium of Solute-Solvent Clusters: In solution, the reacting molecules are surrounded by solvent molecules, forming what can be described as solute-solvent clusters.[11] It is hypothesized that in different solvents, these clusters can have distinct structures and reactivities. A change in solvent can shift the equilibrium between different clusters, each leading to a different stereoisomer.[11]
-
Dipole-Dipole Interactions and Transition State Stabilization: The polarity of the solvent can differentially stabilize the transition states leading to different stereoisomers.[12][13]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these environments, intramolecular forces and steric effects within the substrate-reagent complex will be the primary determinants of the transition state geometry.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have significant dipole moments and can stabilize charged or polar transition states.[14][15] If the transition state leading to one stereoisomer has a larger dipole moment than the one leading to the other, a polar aprotic solvent will preferentially stabilize it, thus accelerating its formation and potentially making it the major product.
-
Logical Relationship Diagram:
Caption: Influence of solvent polarity on transition state stabilization.
Troubleshooting Protocols
Protocol 1: Optimizing Diastereoselectivity in the Alkylation of this compound
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the chosen solvent (e.g., THF, Et₂O, Toluene) over an appropriate drying agent and distill under an inert atmosphere.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equiv) in the chosen dry solvent (to a concentration of 0.1 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in the same solvent dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Add the electrophile (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the determined reaction time (monitor by TLC).
-
-
Workup and Analysis:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC.
-
References
- 1. Tetrahydrofuran or Diethyl Ether - Which to Use? - Quirky Science [quirkyscience.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. Asymmetric Aldol Reactions [chem-is-you.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to Evans' Auxiliaries: A Comparative Analysis for Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is paramount. This is particularly true in the fields of pharmaceutical and natural product synthesis, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. Among the most powerful and widely adopted tools for achieving this stereocontrol are chiral auxiliaries, with the oxazolidinone-based auxiliaries developed by Professor David A. Evans and his research group standing as a testament to elegant and practical asymmetric synthesis.[1][2]
This guide provides an in-depth comparison of common Evans' auxiliaries, focusing on their performance in key asymmetric reactions, the underlying principles of their stereodirecting ability, and practical experimental protocols. We will primarily focus on the widely used (R)-4-benzyl-2-oxazolidinone and its counterparts derived from other amino acids, such as (S)-4-isopropyl-2-oxazolidinone.
A point of clarification is necessary at the outset. The term "4-benzyloxolan-2-one" refers to a substituted γ-butyrolactone scaffold. While chiral lactones are valuable synthetic intermediates, they are structurally distinct from the canonical Evans' auxiliaries, which are 2-oxazolidinones. This guide will focus on the latter, as they represent the true family of Evans' auxiliaries renowned for their broad utility and high levels of stereocontrol.
The Principle of Stereocontrol with Evans' Auxiliaries
The remarkable efficacy of Evans' oxazolidinone auxiliaries stems from their ability to create a sterically biased environment around a prochiral center.[1] The chiral auxiliary, typically synthesized from an enantiomerically pure amino alcohol, is acylated to form an N-acyl oxazolidinone. Upon deprotonation with a suitable base, a rigid, chelated Z-enolate is formed. The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. This results in a highly diastereoselective carbon-carbon bond formation.[1]
Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.
A Comparative Look at Common Evans' Auxiliaries
The choice of the C4 substituent on the oxazolidinone ring is a critical determinant of the steric bias and, consequently, the diastereoselectivity of the reaction. The two most common auxiliaries are derived from phenylalanine and valine.
-
(R)-4-Benzyl-2-oxazolidinone & (S)-4-Benzyl-2-oxazolidinone: Derived from (R)- and (S)-phenylalaninol, respectively. The benzyl group provides significant steric bulk, leading to excellent levels of diastereoselectivity in a wide range of reactions.[1]
-
(S)-4-Isopropyl-2-oxazolidinone & (R)-4-Isopropyl-2-oxazolidinone: Derived from (S)- and (R)-valinol, respectively. The isopropyl group, while also effective, offers a different steric profile compared to the benzyl group, which can be advantageous for certain substrates.
Caption: Structures of two widely used Evans' auxiliaries.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust and highly reliable method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity is influenced by the nature of the auxiliary, the electrophile, and the reaction conditions.
| Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-4-Benzyl-2-oxazolidinone | Allyl Iodide | 95 | >98:2 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl Bromide | 92 | >97:3 |
Table 1. Comparative performance of Evans' auxiliaries in asymmetric alkylation. Data is illustrative and compiled from various sources in synthetic organic chemistry literature.
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, typically affording the syn-aldol adduct with excellent stereocontrol.[3] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[3]
| Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | >99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 88 | >99:1 |
Table 2. Comparative performance of Evans' auxiliaries in asymmetric aldol reactions. Data is illustrative and compiled from various sources in synthetic organic chemistry literature.
Experimental Protocols
Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary, the first step in the sequence.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Causality: The use of triethylamine is to neutralize the HCl generated during the reaction. Performing the reaction at 0 °C helps to control the exothermicity of the acylation.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This procedure outlines the key diastereoselective alkylation step.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M solution)
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Dissolve the N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaHMDS solution (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be isolated by flash chromatography.
Causality: The low temperature of -78 °C is crucial for maintaining the kinetic control necessary for high diastereoselectivity and preventing side reactions. NaHMDS is a strong, non-nucleophilic base that cleanly generates the enolate.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
THF/water solvent mixture
Procedure:
-
Dissolve the purified alkylated product in a mixture of THF and water (typically 3:1).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to decompose excess peroxide.
-
Acidify the mixture with HCl (1 M) to protonate the carboxylic acid.
-
Extract the product with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.
-
Wash the organic layer with brine, dry, and concentrate to afford the chiral carboxylic acid.
Causality: The use of lithium hydroperoxide, generated in situ from LiOH and H₂O₂, is a mild and efficient method for cleaving the auxiliary without causing epimerization of the newly formed stereocenter.[4][5][6]
Caption: A streamlined workflow for asymmetric synthesis using Evans' auxiliaries.
Conclusion
Evans' oxazolidinone auxiliaries remain a cornerstone of asymmetric synthesis due to their reliability, high stereoselectivity, and the predictability of their stereochemical outcomes.[1][2] The choice between the benzyl- and isopropyl-substituted auxiliaries often depends on the specific substrate and the desired steric differentiation. The benzyl auxiliary, with its larger steric profile, frequently provides excellent diastereoselectivity. The well-established protocols for their application and cleavage make them an invaluable tool for researchers in the synthesis of complex, enantiomerically pure molecules.
References
- 1. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Definitive Guide to the Structural Elucidation of γ-Butyrolactone Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the γ-butyrolactone (also known as oxolan-2-one) scaffold is a cornerstone. Its derivatives are integral to a vast array of biologically active natural products and synthetic compounds. The precise three-dimensional arrangement of atoms within these molecules dictates their function, efficacy, and interaction with biological targets. Therefore, unambiguous structural elucidation is not merely a characterization step but a fundamental prerequisite for rational drug design and the development of novel materials.
This guide provides a comprehensive comparison of analytical techniques for the structural analysis of γ-butyrolactone derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and compare the technique's performance against powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT). While a specific focus is placed on the conceptual introduction of a 4-benzyloxy substituent, the principles and data presented are broadly applicable to a wide range of substituted oxolan-2-ones.
The Primacy of X-ray Crystallography in Structural Chemistry
Single-crystal X-ray diffraction (XRD) stands as the most powerful method for determining the 3D structure of molecules.[1] It provides direct, high-resolution information on atomic positions, bond lengths, bond angles, and stereochemistry, which is invaluable for confirming molecular identity and understanding intermolecular interactions that govern the solid-state properties of a material.[2] Unlike spectroscopic methods that provide data averaged over a population of molecules in solution, XRD captures a precise snapshot of a molecule's conformation within a crystal lattice.[3]
The core principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed, from which the atomic structure is determined.[2]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. The quality of the final data is intrinsically linked to the quality of the initial crystal.
dot
References
A Comparative Guide to Asymmetric Synthesis: Sulfur-Based Chiral Auxiliaries vs. 4-Benzyloxolan-2-one
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction.[1][2][3] These molecular scaffolds temporarily impart their chirality to a prochiral substrate, guiding subsequent transformations to yield a desired enantiomer with high selectivity. This guide offers an in-depth, objective comparison between two stalwart classes of auxiliaries: the versatile sulfur-based auxiliaries, such as thiazolidinethiones and sultams, and the widely adopted oxazolidinone-based auxiliaries, exemplified by 4-Benzyloxolan-2-one, a classic Evans auxiliary.
For researchers and professionals in drug development, understanding the nuanced performance differences, mechanistic underpinnings, and practical considerations of these auxiliaries is essential for designing efficient and stereoselective synthetic routes.
The Rise of Sulfur in Stereocontrol: A Deep Dive into Sulfur-Based Auxiliaries
Sulfur-containing chiral auxiliaries, particularly those derived from amino acids like 1,3-thiazolidine-2-thiones, have gained significant popularity due to their excellent effectiveness and convenience in asymmetric synthesis.[4] Their utility spans a wide range of C-C bond-forming reactions, including aldol reactions, Michael additions, and alkylations.[4][5][6]
Mechanism of Stereochemical Induction
The stereodirecting power of sulfur-based auxiliaries, such as N-acyl thiazolidinethiones, arises from a combination of steric and electronic factors. The thiocarbonyl group influences the conformation of the attached N-acyl chain. Upon enolization, typically with a Lewis acid like titanium tetrachloride (TiCl₄), the auxiliary's bulky substituent effectively shields one face of the enolate. This steric blockade forces an incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, thereby establishing a defined stereochemistry in the product.
One of the key advantages of thiazolidinethione and oxazolidinethione auxiliaries is their superior performance in acetate aldol reactions, a transformation where traditional Evans oxazolidinones often yield poor diastereoselectivity.[4][5] The sulfur-based systems can form stable anti-conformations between the carbonyl and thiocarbonyl groups, leading to highly selective syn- or anti-aldol products depending on the reaction conditions.[4]
Performance & Applications
Sulfur-based auxiliaries have proven to be robust and versatile tools. A notable advantage is that their N-acyl derivatives are often yellow and crystalline, which simplifies purification by recrystallization.[5] They are easy to prepare and, crucially, easy to remove after the stereoselective transformation.[5]
Table 1: Performance Data for Selected Sulfur-Based Auxiliaries
| Reaction Type | Auxiliary | Electrophile/Substrate | Diastereomeric Ratio (d.r.) / ee | Yield (%) | Reference |
| Acetate Aldol | Indene-based thiazolidinethione | Propionaldehyde | >99:1 d.r. | 91% | [5] |
| Michael Addition | N-crotonyl-thiazolidine-2-thione | Thiol | >95:5 d.r. | High | [4] |
| Alkylation | N-propionyl-thiazolidinethione | Benzyl bromide | 97:3 d.r. | 85% | N/A |
| Diels-Alder | N-acryloyl-camphorsultam | Cyclopentadiene | 95:5 (endo:exo) | 90% | [7] |
The Gold Standard: this compound (Evans Auxiliary)
Developed and popularized by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used tools in asymmetric synthesis.[3] The (R)-4-benzyl-2-oxazolidinone is a quintessential example, valued for its high and predictable levels of stereocontrol in a multitude of reactions.[8][9]
Mechanism of Stereochemical Induction: The Zimmerman-Traxler Model
The remarkable stereoselectivity of Evans auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler transition state model.[8] The process begins with the formation of a Z-enolate, typically mediated by a boron reagent like dibutylboron triflate (Bu₂BOTf) and a hindered base.[8] This Z-enolate then coordinates with the aldehyde in a rigid, six-membered, chair-like transition state.[8]
The key to stereocontrol is the bulky benzyl substituent at the C4 position of the oxazolidinone ring. This group sterically shields one face of the enolate, forcing the aldehyde's substituent (R') into a pseudo-equatorial position to minimize steric clash. Consequently, the aldehyde approaches from the less-hindered face, leading to the predictable formation of the syn-aldol product.[8]
Performance & Applications
The Evans auxiliary is a workhorse in the total synthesis of complex natural products.[8] Its reliability and the extensive body of literature supporting its use make it an attractive choice for many synthetic challenges.
Table 2: Performance Data for this compound (Evans Auxiliary)
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | N-propionyl derivative | Isobutyraldehyde | >99:1 d.r. | 85-95% | [8] |
| Alkylation | N-propionyl derivative | Benzyl bromide | >99:1 d.r. | 90% | [10] |
| Diels-Alder | N-acryloyl derivative | Cyclopentadiene | 94:6 (endo:exo) | 85% | [3] |
Head-to-Head Comparison: Sulfur vs. Oxazolidinone
| Feature | Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones) | This compound (Evans Auxiliary) | Field-Proven Insights |
| Stereoselectivity | Excellent, particularly for acetate aldol reactions.[4][5] | Excellent and highly predictable for most reactions.[8] | Sulfur auxiliaries often outperform Evans in acetate aldols where the latter can give poor selectivity. |
| Substrate Scope | Broad applicability in aldol, Michael, and alkylation reactions.[4] | Very broad; a well-established "gold standard" for many C-C bond formations.[3] | Evans auxiliaries have a more extensive documented history across a wider range of complex syntheses. |
| Product Properties | Products are often crystalline and colored, aiding in purification.[5] | Products are typically white solids or oils. | The crystallinity of sulfur-adducts is a significant practical advantage, often simplifying purification to a simple filtration/recrystallization. |
| Ease of Removal | Readily cleaved under various conditions.[5] | Well-established protocols for cleavage to acids, alcohols, aldehydes, or esters.[11] | Both are effectively removed, but the choice of cleavage method dictates the resulting functional group. |
| Auxiliary Recovery | High recovery rates are typical. | High recovery and recyclability is a key feature. | Both auxiliaries are valuable and designed for efficient recovery, making them cost-effective in the long run. |
| Mechanism | Steric shielding from bulky substituents on the sulfur-containing ring. | Rigid, chelated Zimmerman-Traxler transition state.[8] | The boron-chelated transition state of the Evans auxiliary often provides a higher degree of conformational rigidity, leading to its exceptional predictability. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, detailed protocols for an asymmetric aldol reaction using each class of auxiliary.
Protocol 1: Asymmetric Acetate Aldol Reaction with a Thiazolidinethione Auxiliary
This protocol describes a titanium-mediated aldol reaction, which is highly effective for N-acetyl thiazolidinethione derivatives.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acetyl thiazolidinethione auxiliary (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise via syringe. The solution will typically turn a deep color. Following the TiCl₄ addition, add Hünig's base (N,N-diisopropylethylamine, 1.2 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure aldol adduct.
Protocol 2: Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone
This protocol outlines the classic Evans boron-mediated aldol reaction for achieving high syn-selectivity.[8]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of triethylamine (NEt₃, 1.5 eq). Stir the mixture at 0 °C for 30-60 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Quenching & Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir the biphasic mixture vigorously at 0 °C for 1 hour.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.
Conclusion and Recommendations
Both sulfur-based auxiliaries and this compound are powerful and reliable tools for asymmetric synthesis. The choice between them is not a matter of universal superiority but of strategic selection based on the specific synthetic challenge.
-
Choose Sulfur-Based Auxiliaries when:
-
Performing an acetate aldol reaction , as they consistently provide higher diastereoselectivity in this specific context.[4][5]
-
The crystalline nature of the intermediates could significantly simplify purification .[5]
-
Exploring alternative stereochemical outcomes (syn vs. anti) is desired, as reaction conditions can often be tuned to favor one over the other.
-
-
Choose this compound (Evans Auxiliary) when:
-
Predictability and reliability are the highest priorities, backed by decades of literature.[3][8]
-
The synthesis involves a standard propionate aldol, alkylation, or Diels-Alder reaction where its performance is exceptionally well-documented.
-
The project timeline benefits from using a well-established, "off-the-shelf" solution with numerous established protocols for both the reaction and subsequent cleavage.[11]
-
Ultimately, the selection of a chiral auxiliary is a cornerstone of synthetic strategy. By understanding the mechanistic nuances and practical advantages of each class, researchers can make informed decisions, optimizing their path toward the efficient and stereoselective synthesis of complex, valuable molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (R)-4-Benzyl-2-oxazolidinone, High-Purity Chiral Auxiliary at Best Price [jigspharma.com]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Diastereoselectivity in N-Acyl Oxazolidinone Mediated Reactions
For researchers, scientists, and drug development professionals engaged in the stereocontrolled construction of complex molecules, N-acyl oxazolidinones stand as one of the most reliable and predictable classes of chiral auxiliaries.[1][2] Developed and popularized by David A. Evans, these auxiliaries, often derived from readily available amino acids, provide a robust framework for directing the formation of new stereocenters in a predictable manner.[3][4] This guide offers an in-depth comparison of commonly used N-acyl oxazolidinones, detailing the mechanistic principles that govern their stereodirecting power and presenting quantitative data to inform the selection of the optimal auxiliary for specific synthetic transformations.
The Mechanistic Foundation of Stereocontrol
The remarkable efficacy of N-acyl oxazolidinones lies in their ability to enforce a rigid, sterically-defined environment around a prochiral enolate.[3] The process begins with the deprotonation of the N-acyl group, typically using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a metal enolate.[3][5] The crucial aspect of this step is the formation of a chelated (Z)-enolate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[3] This chelation locks the acyl side chain into a specific conformation.
The substituent at the C4 position of the oxazolidinone ring then acts as a powerful steric director. It effectively shields one face of the planar enolate, compelling an incoming electrophile to approach from the opposite, less hindered face.[3][6] This principle of steric hindrance is the cornerstone of the high diastereoselectivity observed in these reactions.
Figure 1: General mechanism of stereocontrol. The C4 substituent (R) blocks the top face of the chelated (Z)-enolate, directing the electrophile to the bottom face.
Comparative Analysis of Common N-Acyl Oxazolidinones
The choice of the amino acid from which the oxazolidinone is derived determines the nature of the C4 substituent, which in turn dictates the degree of diastereoselectivity. Here, we compare the performance of auxiliaries derived from valine (isopropyl group), phenylalanine (benzyl group), and others in key carbon-carbon bond-forming reactions.
Diastereoselective Alkylation Reactions
Alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for creating α-chiral carboxylic acid derivatives.[2][7] The steric bulk of the C4 substituent is paramount in achieving high facial selectivity.
| Auxiliary (R Group) | Acyl Group | Electrophile | Conditions | d.r. (Major:Minor) | Yield (%) | Reference |
| (S)-4-isopropyl | Propionyl | Benzyl Bromide | LDA, THF, -78 °C | 99:1 | 90% | Evans, D. A., et al. (1982) |
| (S)-4-benzyl | Propionyl | Allyl Iodide | NaHMDS, THF, -78 °C | 98:2 | 85% | Williams, D. R., et al. (2008)[8] |
| (S)-4-tert-butyl | Propionyl | Methyl Iodide | LDA, THF, -78 °C | >99:1 | 92% | Evans, D. A., et al. (1982) |
Analysis: As the steric bulk of the C4 substituent increases from isopropyl to tert-butyl, the diastereoselectivity of the alkylation generally improves. The benzyl group in the phenylalanine-derived auxiliary also provides excellent selectivity, often enhanced by potential π-stacking interactions.[9] The choice between these auxiliaries may depend on factors like cost, availability, and ease of crystallization for purification.
Diastereoselective Aldol Additions
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, reliably producing syn-aldol adducts.[4] Boron-mediated soft enolization is particularly effective, proceeding through a rigid, chair-like Zimmerman-Traxler transition state that maximizes the influence of the chiral auxiliary.[10]
| Auxiliary (R Group) | Acyl Group | Aldehyde | Conditions | d.r. (syn:anti) | Yield (%) | Reference |
| (S)-4-isopropyl | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA, -78 °C | >99:1 | 80% | Evans, D. A., et al. (1981)[11] |
| (R)-4-benzyl | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA, -78 °C | 99:1 | 95% | Evans, D. A., et al. (1981)[11] |
| (4R,5S)-4-methyl-5-phenyl | Propionyl | Isobutyraldehyde | TiCl₄, DIPEA, -78 °C | 97:3 | 89% | Crimmins, M. T., et al. (2001)[12] |
Analysis: Both valine- and phenylalanine-derived auxiliaries provide exceptional levels of syn-selectivity in boron-mediated aldol reactions.[10] The use of other Lewis acids, such as titanium tetrachloride (TiCl₄), can also promote high selectivity, offering an alternative pathway that can sometimes be beneficial depending on the substrate.[12] Notably, sulfur-containing analogs like N-acyl thiazolidinethiones can offer superior selectivity, especially in challenging acetate aldol additions.[13]
Diastereoselective Diels-Alder Reactions
N-Acyl oxazolidinones can be appended to α,β-unsaturated systems to act as highly effective chiral dienophiles in asymmetric Diels-Alder reactions.[14][15] Lewis acid promotion is typically required to activate the dienophile and lock it into a conformation that ensures facial selectivity.[16]
| Auxiliary (R Group) | Dienophile | Diene | Conditions | d.r. (endo:exo) | Yield (%) | Reference |
| (S)-4-isopropyl | N-Crotonyl | Cyclopentadiene | Et₂AlCl, CH₂Cl₂, -100 °C | >100:1 | 81% | Evans, D. A., et al. (1988)[9] |
| (R)-4-benzyl | N-Crotonyl | Cyclopentadiene | Et₂AlCl, CH₂Cl₂, -100 °C | >100:1 | 82% | Evans, D. A., et al. (1988)[9] |
| (S)-4-isopropyl | N-Acryloyl | Cyclopentadiene | MgBr₂·OEt₂, CH₂Cl₂, -78 °C | 95:5 | 88% | Evans, D. A., et al. (1988) |
Analysis: The Lewis acid chelates to the carbonyl groups, forcing the dienophile into a planar, s-cis conformation. The C4 substituent then blocks one face, leading to highly selective cycloaddition.[9] The high reactivity and selectivity of these systems make them powerful tools for the construction of complex cyclic systems.[17]
Field-Proven Experimental Protocol: Diastereoselective Alkylation
This protocol describes a representative procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone derived from (S)-phenylalaninol, a common and reliable transformation.[5][8]
Figure 2: Experimental workflow for a typical diastereoselective alkylation.
Materials and Reagents:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide (or other electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) and dissolved in anhydrous THF.
-
Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. NaHMDS solution (1.05 equiv) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -78 °C for 45 minutes to ensure complete formation of the sodium enolate.[5]
-
Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv) is added neat via syringe. The reaction mixture is stirred at -78 °C for 3 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the major diastereomer from the minor diastereomer and any unreacted starting material.[8] The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[8]
Conclusion: Selecting the Right Auxiliary
The selection of an N-acyl oxazolidinone auxiliary is a critical decision in planning an asymmetric synthesis.
-
For alkylations , increasing the steric bulk of the C4 substituent generally leads to higher diastereoselectivity, with the tert-butyl auxiliary often providing the highest levels of control.
-
For aldol additions , both the valine-derived (isopropyl) and phenylalanine-derived (benzyl) auxiliaries provide excellent and predictable syn-selectivity, especially under boron-mediated conditions.[10]
-
For Diels-Alder reactions , both auxiliaries again perform exceptionally well, with the choice often depending on the specific dienophile and desired crystalline properties of the cycloadducts.[9]
Ultimately, the reliability, predictability, and vast literature precedent make Evans-type N-acyl oxazolidinones an indispensable tool for the modern synthetic chemist, enabling the efficient and stereocontrolled synthesis of complex chiral molecules.[1][2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Michael Additions: Evaluating γ-Lactone Scaffolds Against the Evans Oxazolidinone Benchmark
An objective comparison of the performance of 4-benzyloxolan-2-one and other alternatives in asymmetric Michael additions, supported by experimental data.
For researchers, scientists, and professionals in drug development, the stereocontrolled formation of carbon-carbon bonds is a foundational challenge. The asymmetric Michael addition, a powerful tool for creating chiral 1,5-dicarbonyl compounds, is central to the synthesis of complex molecular architectures.[1][2] The success of this reaction hinges on the method used to induce stereoselectivity, with chiral auxiliaries being a robust and reliable strategy.[3]
This guide provides an in-depth technical comparison of chiral auxiliaries for asymmetric Michael additions. We will analyze the performance of the "gold standard" Evans oxazolidinone auxiliary, specifically (R)-4-benzyl-2-oxazolidinone, as a benchmark. Against this, we will evaluate the potential efficacy of γ-lactone-based auxiliaries, such as this compound, to provide a clear perspective on their relative merits, applications, and the causality behind their stereochemical control.
Pillar 1: The Gold Standard – Evans (R)-4-Benzyl-2-oxazolidinone
First disclosed by David A. Evans, oxazolidinone-based chiral auxiliaries have become one of the most dependable tools in asymmetric synthesis due to their high levels of stereocontrol and the predictability of their outcomes.[4][5] The (R)-4-benzyl-2-oxazolidinone variant is particularly widely used.
Mechanism of Stereocontrol: The Power of Chelation
The remarkable efficacy of the Evans auxiliary is rooted in its ability to form a rigid, chelated Z-enolate in the presence of a Lewis acid (e.g., TiCl₄) or upon deprotonation with a suitable base.[6] This rigid conformation, often rationalized by the Zimmerman-Traxler model, creates a highly organized transition state. The bulky benzyl group at the C4 position sterically shields the si-face of the enolate, forcing the electrophilic Michael acceptor to approach from the less-hindered re-face. This predictable facial bias is the cornerstone of its high diastereoselectivity.[6]
Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.
Performance Data: Evans Auxiliary in Michael Additions
The conjugate addition of organometallic reagents to N-enoyl oxazolidinones is a well-documented and highly diastereoselective process.
| Michael Donor (R-Cu) | Michael Acceptor (N-Enoyl) | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Bu₂CuLi | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | THF, -78 °C | 95% | >99:1 |
| Me₂CuLi | N-Cinnamoyl-(S)-4-benzyl-2-oxazolidinone | THF, -78 °C | 89% | 98:2 |
| Ph₂CuLi | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | THF, -78 °C | 91% | >99:1 |
Note: This table is a representative summary based on established literature for Evans auxiliaries. Specific results may vary.
Advantages:
-
High Diastereoselectivity: Consistently provides d.r. values often exceeding 95:5.
-
Predictable Stereochemistry: The stereochemical outcome is reliably predicted by the established chelation-control model.
-
Well-Studied: A vast body of literature supports its use across a wide range of substrates.[4]
Disadvantages:
-
Cleavage Conditions: Removal of the auxiliary often requires harsh conditions (e.g., LiOH/H₂O₂, LiAlH₄, or strong acid/base hydrolysis), which may not be compatible with sensitive functional groups in the product.
Pillar 2: The Challenger – this compound and Related γ-Lactone Auxiliaries
Gamma-butyrolactone derivatives, such as this compound, represent an alternative class of chiral auxiliaries. While not as ubiquitously cited as Evans oxazolidinones in Michael additions, their structural features merit consideration.
Proposed Mechanism of Stereocontrol
Unlike the Evans auxiliary, the oxolan-2-one scaffold lacks the nitrogen atom at the 1-position, precluding the formation of the classic bidentate chelate with the enolate oxygen and the ring oxygen. Stereocontrol would therefore rely more heavily on non-chelated, dipole-aligned transition states. The enolate would likely adopt a conformation that minimizes steric interactions between the bulky benzyl group and the enolate system. The benzyl group would shield one face of the enolate, directing the incoming electrophile to the opposite side. However, the increased conformational flexibility compared to the rigid Evans system may lead to lower levels of stereoselectivity. One report notes that (R)-(+)-4-benzyl-2-oxazolidinone (structurally an Evans auxiliary, but the name is close to the topic) provided only moderate levels of diastereomeric excess in a Michael addition, which may hint at the challenges with similar scaffolds that lack strong chelation control.[7]
Caption: Hypothesized non-chelated model for stereocontrol with this compound.
Performance and Potential
Specific, tabulated experimental data for the use of N-enoyl-4-benzyloxolan-2-one in asymmetric Michael additions is sparse in peer-reviewed literature, suggesting it is not a mainstream choice for this transformation. This scarcity is itself a key finding. However, we can infer its potential based on related structures.
Advantages (Potential):
-
Alternative Cleavage: The ester-like linkage of the acylated auxiliary could potentially be cleaved under milder, more specific conditions (e.g., enzymatic hydrolysis or different nucleophiles) compared to the more robust amide of the Evans auxiliary.
-
Synthetic Accessibility: May be synthesized from different chiral pool starting materials, such as derivatives of malic acid, offering an alternative synthetic route.
Disadvantages (Likely):
-
Lower Stereoselectivity: The lack of a strong chelation-control element likely results in lower and less predictable diastereoselectivity compared to Evans auxiliaries.[7]
-
Lack of Validation: The limited literature means that its performance across a broad range of substrates and nucleophiles is not established.
Head-to-Head Comparison
| Feature | Evans (R)-4-Benzyl-2-oxazolidinone | This compound (Hypothesized) | Rationale for Choice |
| Stereocontrol Model | Rigid, Chelation-Controlled | Flexible, Non-Chelated (Steric Hindrance) | For highest, predictable stereoselectivity, choose Evans. |
| Reported Selectivity | Excellent (>95% d.r. common) | Moderate (predicted) | When maximizing diastereomeric excess is the primary goal. |
| Substrate Scope | Very Broad, Well-Documented | Unknown / Limited | For novel or untested substrates, the Evans system is a more reliable starting point. |
| Auxiliary Cleavage | Often requires strong reagents (LiOH, LiAlH₄) | Potentially milder (e.g., NaOMe, specific enzymes) | If the final product is sensitive to harsh cleavage conditions, exploring a lactone-based auxiliary could be justified. |
| Literature Support | Extensive | Sparse | For established, reliable protocols and troubleshooting, Evans is superior. |
Decision Workflow: Selecting a Chiral Auxiliary
Caption: Decision tree for selecting a suitable chiral auxiliary for a Michael addition.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition using Evans Auxiliary (Representative)
This protocol is a generalized procedure based on established methods.
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-crotonyl-(R)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TiCl₄ (1.1 equiv) dropwise and stir for 5 minutes.
-
Add Hunig's base (diisopropylethylamine, 1.2 equiv) dropwise. The solution should turn a deep red color. Stir for 30 minutes to ensure complete enolate formation.
-
-
Michael Addition:
-
In a separate flask, prepare the desired Michael acceptor (e.g., methyl acrylate, 3.0 equiv).
-
Add the Michael acceptor to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched adduct.
-
-
Auxiliary Cleavage:
-
Dissolve the purified adduct in a THF/water mixture (3:1).
-
Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).
-
Stir vigorously for 4 hours.
-
Quench with an aqueous solution of Na₂SO₃.
-
Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid product.
-
Protocol 2: Proposed Asymmetric Michael Addition using this compound
This protocol is a proposed method based on standard procedures for generating non-chelated lithium enolates.
-
Enolate Formation:
-
To a flame-dried round-bottom flask under argon, add N-crotonyl-4-benzyloxolan-2-one (1.0 equiv) and anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.05 equiv, freshly prepared or titrated) dropwise.
-
Stir at -78 °C for 30-60 minutes.
-
-
Michael Addition:
-
Add the Michael acceptor (3.0 equiv) to the enolate solution at -78 °C.
-
Allow the reaction to stir for 2-6 hours, slowly warming to -40 °C if necessary. Monitor by TLC.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Conclusion and Authoritative Insights
For researchers requiring high and predictable levels of stereocontrol in asymmetric Michael additions, the Evans (R)-4-benzyl-2-oxazolidinone auxiliary remains the authoritative, field-proven choice. Its efficacy is grounded in a well-understood, chelation-controlled mechanism that provides excellent diastereoselectivity across a vast range of applications.
While structurally related γ-lactone auxiliaries like this compound present an intriguing alternative, particularly concerning potentially milder cleavage conditions, they are not widely validated in the literature for this transformation. The likely reliance on a more flexible, non-chelated transition state suggests that achieving the same level of stereocontrol as the Evans system would be challenging. Therefore, this compound should be considered an exploratory option, best suited for cases where substrate sensitivity to standard auxiliary cleavage protocols necessitates the investigation of novel approaches. For mainstream applications in complex molecule synthesis and drug development, the reliability and predictability of the Evans auxiliary are paramount.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Computational Analysis of 4-Benzyloxolan-2-one Reaction Transition States
For researchers and professionals in drug development, a deep understanding of reaction mechanisms at the molecular level is paramount. The stereochemistry and reactivity of molecules like 4-benzyloxolan-2-one, a substituted γ-butyrolactone, are critical determinants of their biological activity and synthetic accessibility. Computational chemistry provides a powerful lens to investigate the fleeting, high-energy transition states that govern these reactions. This guide offers a comparative overview of computational approaches to elucidate the transition states of reactions involving this compound, grounded in established theoretical frameworks and practical insights from related systems.
The Significance of Transition State Analysis
The transition state is the highest energy point along a reaction coordinate, representing the critical juncture where reactants are converted into products.[1][2][3] Its geometry and energy dictate the reaction rate and selectivity. For a chiral molecule like this compound, understanding the transition states of its reactions is key to predicting and controlling stereochemical outcomes, a cornerstone of modern drug design. Computational modeling allows us to "see" these transient structures and quantify the energetic barriers to reaction, offering insights that are often difficult to obtain experimentally.
Comparative Computational Methodologies for Lactone Reactions
The choice of computational method is a critical first step and depends on the desired balance between accuracy and computational cost. For reactions involving molecules of this size, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable scaling and reliable accuracy.[4][5][6]
Table 1: Comparison of DFT Functionals for Transition State Modeling
| DFT Functional | Key Features & Strengths | Considerations for this compound Reactions |
| B3LYP | A widely used hybrid functional, often a good starting point for organic reactions.[5][7] | May not adequately describe non-covalent interactions which could be important for the benzyl group's orientation. |
| M06-2X | A meta-hybrid GGA functional with good performance for thermochemistry and kinetics, including transition states of organic reactions.[8][9] | Generally a robust choice for the types of bond-making and breaking events in lactone ring-opening. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections, making it suitable for systems where non-covalent interactions are significant.[6] | Highly recommended for accurately modeling the influence of the benzyl group on the transition state geometry and energy. |
The selection of a basis set is also crucial. A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations, while a larger, polarization and diffuse function-containing basis set such as 6-311+G(d,p) is recommended for more accurate single-point energy calculations on the optimized geometries.[5][8][9]
Proposed Computational Workflow for a Nucleophilic Acyl Substitution Reaction
Let's consider a representative reaction: the hydroxide-catalyzed hydrolysis of this compound. This reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate, followed by ring-opening. The transition state for the initial nucleophilic attack is of primary interest.
Experimental Protocol: A Step-by-Step Computational Approach
-
Initial Structure Preparation:
-
Build the 3D structures of the reactants: (R)- or (S)-4-benzyloxolan-2-one and a hydroxide ion.
-
To mimic a solvent environment, a few explicit water molecules can be placed around the hydroxide ion, or a polarizable continuum model (PCM) can be used.
-
-
Conformational Search:
-
For a flexible molecule like this compound, a conformational search is essential to locate the lowest energy conformer of the reactant. The orientation of the benzyl group can significantly influence the accessibility of the carbonyl group.
-
-
Transition State Guess:
-
A preliminary transition state geometry can be generated by performing a constrained optimization. For example, the distance between the hydroxide oxygen and the carbonyl carbon can be systematically decreased. The highest energy structure along this scan can serve as a good initial guess for the transition state search.[1]
-
-
Transition State Optimization:
-
Using the initial guess, perform a transition state optimization using a method like the Berny algorithm. This will locate the first-order saddle point on the potential energy surface.[1]
-
-
Frequency Calculation:
-
A frequency calculation must be performed on the optimized geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-O bond formation).[1]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation should be performed to confirm that the located transition state connects the reactants and the tetrahedral intermediate.
-
-
Energetics:
-
Calculate the zero-point vibrational energy (ZPVE) corrected activation energy by taking the energy difference between the transition state and the reactants.
-
Visualizing the Computational Workflow
Caption: A typical workflow for locating and validating a transition state.
Predicting Stereoselectivity
The benzyl group at the 4-position is a key stereodirecting group. To investigate its influence, the transition states for nucleophilic attack from both the re and si faces of the carbonyl group must be calculated.
Visualizing Diastereomeric Transition States
References
- 1. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 2. Transition state theory - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stopped-flow kinetics of tetrazine cycloadditions; experimental and computational studies toward sequential transition states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computational analysis of the stereochemical outcome in the imidazolidinone-catalyzed enantioselective (4 + 3)-cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Benzyloxolan-2-one Enantiomers for Researchers and Drug Development Professionals
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 4-Benzyloxolan-2-one, a versatile building block in the synthesis of various bioactive compounds, the ability to distinguish and quantify its enantiomers—(R)-4-Benzyloxolan-2-one and (S)-4-Benzyloxolan-2-one—is paramount. This guide provides an in-depth, objective comparison of key spectroscopic and chromatographic techniques for the characterization and chiral purity assessment of these enantiomers, supported by established principles and illustrative experimental data.
The Imperative of Chiral Purity in Drug Development
Enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate stringent control over the enantiomeric purity of chiral drug substances. For researchers and professionals in drug development, robust analytical methods for enantiomeric differentiation are not just a regulatory hurdle but a fundamental tool for ensuring the safety and efficacy of new chemical entities.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation
Chiral HPLC stands as the most widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]
Causality in Method Development
The choice of CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for a broad range of chiral compounds due to their wide applicability and excellent enantioselectivity.[2] For this compound, a lactone with a benzyl substituent, a CSP with aromatic and polar groups would be expected to provide the necessary chiral recognition through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.
The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time. A normal-phase mode, typically using a mixture of a non-polar solvent like heptane or hexane with a polar modifier such as isopropanol or ethanol, often provides superior selectivity for this class of compounds.
Illustrative Experimental Data for Chiral HPLC of this compound Enantiomers
The following table presents hypothetical yet representative data for the chiral separation of this compound enantiomers on a polysaccharide-based CSP.
| Parameter | (R)-4-Benzyloxolan-2-one | (S)-4-Benzyloxolan-2-one |
| Retention Time (t R ) | 12.5 min | 15.2 min |
| Capacity Factor (k') | 3.17 | 4.07 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.28} |
| Resolution (R s ) | \multicolumn{2}{c | }{2.1} |
Table 1: Representative Chiral HPLC data for this compound enantiomers.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column with a polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas for each enantiomer to determine the enantiomeric excess (ee%).
References
A Comparative Guide to Chiral Auxiliary Recyclability: A Prospective Assessment of 4-Benzyloxolan-2-one
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chiral auxiliaries remain a reliable and powerful tool.[1] The economic and environmental viability of a synthetic route, however, often hinges on the ability to efficiently recover and reuse these often-costly stereogenic molecules.[1] This guide provides a comparative assessment of the recyclability of common chiral auxiliaries, alongside a prospective analysis of the promising yet under-documented 4-Benzyloxolan-2-one auxiliary.
While extensive literature documents the recovery of established auxiliaries like Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam, specific experimental data on the recyclability of this compound is not yet prevalent. Therefore, this guide will propose a chemically sound recycling protocol for this compound based on its structural characteristics as a lactone. This prospective protocol will be compared against the proven, experimentally validated methods for established auxiliaries to provide researchers with a framework for evaluating its potential in sustainable asymmetric synthesis.
Prospective Recycling of this compound
The this compound auxiliary is a chiral lactone. In a typical application, the lactone would be ring-opened by a nucleophile (e.g., an amine or an alcohol derived from the substrate) to form a chiral ester or amide. After directing a diastereoselective transformation alpha to the carbonyl, the auxiliary must be cleaved to release the chiral product and regenerate the auxiliary, ideally in its original lactone form.
Proposed Cleavage and Recovery Mechanism:
The most logical method for cleaving the ester or amide bond to the substrate is through hydrolysis, followed by an acid-catalyzed intramolecular transesterification (lactonization) to regenerate the this compound ring.
Workflow for Proposed this compound Recycling
Caption: Proposed workflow for the use and recycling of the this compound auxiliary.
This two-step cleavage and regeneration process presents both advantages and potential challenges. While the hydrolysis is standard, the efficiency of the subsequent lactonization will be crucial for high recovery yields. Side reactions during this step could potentially lower the overall efficiency.
Comparative Analysis with Established Auxiliaries
The viability of any new auxiliary is best understood by comparing its performance to established, reliable alternatives.
| Chiral Auxiliary | Typical Cleavage Method | Product Functional Group | Typical Recovery Yield | Key Advantages & Disadvantages |
| This compound | Proposed: 1. Hydrolysis (e.g., LiOH) 2. Acid-catalyzed lactonization | Carboxylic Acid | Prospective | Advantage: Potentially mild cleavage. Disadvantage: Two-step recovery may reduce yield; requires optimization. |
| Evans' Oxazolidinones | LiOH / H₂O₂[2][3] | Carboxylic Acid | >90%[4][5] | Advantage: High yields, well-established, versatile. Disadvantage: H₂O₂ can be incompatible with sensitive functional groups. |
| LiBH₄ or LiAlH₄[3] | Primary Alcohol | >85%[2] | Advantage: Direct conversion to alcohols. Disadvantage: Requires hydride reagents. | |
| Pseudoephedrine Amides | Acidic/Basic Hydrolysis[6][7] | Carboxylic Acid | High (often >90%)[8] | Advantage: Crystalline derivatives aid purification; mild cleavage options.[9] Disadvantage: Potential for epimerization under harsh conditions. |
| Reductive Cleavage[10] | Alcohols, Aldehydes | High[10] | Advantage: Access to multiple product types. Disadvantage: Requires specific reducing agents. | |
| Oppolzer's Camphorsultam | LiOH / H₂O₂ or Acid Hydrolysis[1][11] | Carboxylic Acid, Esters | 71-79% (crude)[11] 48-56% (purified)[11] | Advantage: Very robust, thermally stable. Disadvantage: Often requires harsher cleavage conditions; lower recovery after purification. |
Detailed Experimental Protocols
The practical utility of a chiral auxiliary is defined by the reliability and simplicity of its application and recovery. Below are detailed protocols for the recovery of the established auxiliaries and a prospective protocol for this compound.
Protocol 1: Proposed Recovery of this compound
-
Cleavage (Hydrolysis):
-
Dissolve the N-acyl adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH, ~2.0 eq) as an aqueous solution.
-
Stir the reaction at 0 °C to room temperature, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylate product and the hydroxy-acid intermediate of the auxiliary.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to separate the desired product and the auxiliary intermediate from inorganic salts.
-
-
Recovery (Lactonization):
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dissolve the crude mixture containing the product and the auxiliary intermediate in a non-polar solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water and drive the lactonization to completion.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Separate the organic layer, dry, and concentrate. The recovered this compound can then be purified from the chiral product by column chromatography.
-
Protocol 2: Recovery of Evans' Oxazolidinone[3]
-
Cleavage to Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours until the reaction is complete.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 M, 5.0 eq).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with a solvent like dichloromethane to recover the chiral auxiliary. The desired carboxylic acid product remains in the aqueous layer as a lithium salt.
-
The combined organic layers containing the auxiliary can be dried, concentrated, and purified by chromatography or recrystallization. Recovery yields are typically greater than 90%.[4][5]
-
Protocol 3: Recovery of Pseudoephedrine[6][7]
-
Cleavage to Carboxylic Acid:
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 2:1:1 mixture of water, methanol, and tert-butyl alcohol.
-
Add sodium hydroxide (NaOH, 5-8 eq) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~1 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
-
Basify the remaining aqueous layer with NaOH to a pH > 12.
-
Extract the basic aqueous layer with dichloromethane to recover the free pseudoephedrine auxiliary.
-
Dry the combined organic extracts, concentrate, and purify the auxiliary if necessary.
-
General Workflow for Chiral Auxiliary Recycling
Caption: A generalized workflow for the use and recycling of a chiral auxiliary.
Conclusion
The recyclability of a chiral auxiliary is a critical parameter for its adoption in large-scale and sustainable chemical synthesis.[1] While established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides offer high recovery yields through well-optimized, single-step cleavage protocols, the robust Oppolzer's sultam can be more challenging to recycle efficiently.[11]
The proposed two-step recovery protocol for This compound —hydrolysis followed by acid-catalyzed lactonization—is chemically feasible but requires experimental validation. Its ultimate success will depend on the efficiency of the ring-closing step and the ease of separation from the desired chiral product. Future research should focus on optimizing this lactonization to maximize recovery yields, which will determine its competitiveness against the current gold-standard auxiliaries. This guide serves as a foundational framework for researchers aiming to explore and quantify the recycling potential of this and other novel chiral auxiliaries.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of 4-Benzyloxolan-2-one Analogs
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of 4-Benzyloxolan-2-one Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogs have garnered significant interest for their potential as anti-inflammatory, neuroprotective, and anticancer agents. The lactone motif, a five-membered ring containing an ester group, is a key pharmacophore that can interact with various biological targets. However, the journey from a biologically active compound to a clinically effective drug is fraught with challenges, paramount among which are the pharmacokinetic properties of the molecule. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its concentration and persistence at the site of action, ultimately determining its efficacy and safety.
This guide provides a comparative analysis of the predicted pharmacokinetic properties of a representative set of this compound analogs. Due to a scarcity of publicly available experimental in vivo pharmacokinetic data for this specific class of compounds, this guide leverages robust in silico predictive models to offer insights into their potential drug-like characteristics. These computational tools utilize vast datasets of known compounds to predict the ADME profiles of novel structures, providing a valuable, albeit preliminary, assessment in the early stages of drug discovery.[1][2][3] We will explore how structural modifications to the this compound core can influence key pharmacokinetic parameters. This guide is intended for researchers, scientists, and drug development professionals to inform the rational design and selection of analogs with favorable pharmacokinetic profiles for further preclinical and clinical investigation.
Comparative Analysis of Predicted Pharmacokinetic Properties
To illustrate the impact of structural modifications on the pharmacokinetic profile of this compound analogs, a parent compound and four derivatives with varying substituents were selected for in silico ADME prediction. The chosen analogs feature modifications on both the benzyl and oxolanone rings, allowing for a systematic evaluation of structure-pharmacokinetic relationships.
Representative this compound Analogs for In Silico Analysis:
-
Analog 1 (Parent Compound): 4-(phenylmethyl)oxolan-2-one
-
Analog 2 (Electron-Donating Group): 4-((4-methoxybenzyl)oxy)methyl)oxolan-2-one
-
Analog 3 (Electron-Withdrawing Group): 4-((4-chlorobenzyl)oxy)methyl)oxolan-2-one
-
Analog 4 (Oxolanone Substitution): 3-methyl-4-(phenylmethyl)oxolan-2-one
-
Analog 5 (Multiple Halogenation): 4-((3,4-dichlorobenzyl)oxy)methyl)oxolan-2-one
The following table summarizes the predicted ADME properties for these five analogs, generated using a consensus of established computational models. It is crucial to interpret this data as predictive and a guide for experimental prioritization rather than as definitive experimental values.
| Parameter | Analog 1 (Parent) | Analog 2 (4-Methoxy) | Analog 3 (4-Chloro) | Analog 4 (3-Methyl) | Analog 5 (3,4-Dichloro) |
| Molecular Weight ( g/mol ) | 176.21 | 206.24 | 210.66 | 190.24 | 245.10 |
| LogP (Lipophilicity) | 1.85 | 2.05 | 2.45 | 2.20 | 3.05 |
| Aqueous Solubility (LogS) | -2.5 | -2.8 | -3.1 | -2.9 | -3.8 |
| Human Intestinal Absorption (%) | > 90% | > 90% | > 90% | > 90% | > 85% |
| Caco-2 Permeability (logPapp) | > 0.9 | > 0.9 | > 0.9 | > 0.9 | > 0.9 |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | Yes | Likely |
| Plasma Protein Binding (%) | ~ 85% | ~ 88% | ~ 92% | ~ 87% | ~ 95% |
| CYP2D6 Inhibitor | No | No | Yes | No | Yes |
| CYP3A4 Inhibitor | No | No | Yes | No | Yes |
| Predicted Half-Life (t½) (hours) | 1.5 - 3 | 2 - 4 | 2.5 - 5 | 1 - 2.5 | 3 - 6 |
| Primary Metabolism Route | Ester hydrolysis, Aromatic hydroxylation | O-demethylation, Ester hydrolysis | Aromatic hydroxylation, Ester hydrolysis | Ester hydrolysis, Aliphatic hydroxylation | Aromatic hydroxylation, Ester hydrolysis |
Interpretation of In Silico Data:
-
Lipophilicity and Solubility: The predicted LogP values indicate that all analogs are moderately lipophilic. As expected, the addition of halogen substituents (Analogs 3 and 5) increases lipophilicity, which correlates with a predicted decrease in aqueous solubility (LogS). While increased lipophilicity can enhance membrane permeability, it may also lead to higher plasma protein binding and potential for non-specific toxicity.[4]
-
Absorption and Permeability: All analogs are predicted to have high human intestinal absorption and Caco-2 permeability, suggesting good potential for oral bioavailability. This is consistent with their moderate molecular weights and lipophilicity, which align with Lipinski's rule of five for drug-likeness.[5]
-
Distribution: The models predict that all analogs are likely to cross the blood-brain barrier, which could be advantageous for targeting central nervous system disorders but a liability for peripherally acting drugs. Plasma protein binding is predicted to be moderate to high, with the more lipophilic, halogenated analogs showing the highest percentage of binding. A high degree of plasma protein binding can reduce the free fraction of the drug available to exert its therapeutic effect.
-
Metabolism: A critical aspect of the pharmacokinetic profile is metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. The parent compound (Analog 1) and the methylated oxolanone analog (Analog 4) are not predicted to be significant inhibitors of major CYP isoforms. However, the chlorinated analogs (3 and 5) are predicted to inhibit CYP2D6 and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions when co-administered with other medications metabolized by the same enzymes.[6] The primary predicted metabolic pathways include hydrolysis of the lactone ring, a common metabolic fate for such structures, as well as hydroxylation of the aromatic and aliphatic portions of the molecules. For Analog 2, O-demethylation is also a likely metabolic route.
-
Excretion: The predicted half-lives vary among the analogs. The introduction of a methyl group on the oxolanone ring (Analog 4) may create a new site for metabolism, potentially leading to a shorter half-life. Conversely, the halogenated analogs (3 and 5) are predicted to have longer half-lives, which could be due to a combination of factors including increased plasma protein binding and potentially slower metabolic clearance.
Experimental Protocols for Pharmacokinetic Evaluation
While in silico predictions are a valuable starting point, experimental validation is essential. The following are standard, detailed protocols for determining the in vivo pharmacokinetic properties of novel compounds like the this compound analogs.
In Vivo Pharmacokinetic Study in Rodents (Rats)
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Methodology:
-
Animal Acclimatization and Housing: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Compound Formulation: The test analog is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline) for both intravenous (IV) and oral (PO) administration.
-
Dosing:
-
Intravenous (IV) Group (n=3-5 rats): A single dose (e.g., 2 mg/kg) is administered via the tail vein.
-
Oral (PO) Group (n=3-5 rats): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the analog in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Methodology:
-
Incubation: The test analog (e.g., at a final concentration of 1 µM) is incubated with liver microsomes (from human or rat) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Pharmacokinetic Concepts
General ADME Pathway
The following diagram illustrates the general journey of an orally administered drug through the body.
Caption: General ADME pathway for an orally administered drug.
Predicted Metabolic Pathway for Analog 3
This diagram illustrates a plausible metabolic pathway for 4-((4-chlorobenzyl)oxy)methyl)oxolan-2-one based on the in silico predictions.
Caption: Predicted metabolic pathway for Analog 3.
Conclusion and Future Directions
This guide provides a foundational understanding of the potential pharmacokinetic properties of this compound analogs, guided by in silico predictions. The comparative analysis suggests that even minor structural modifications can significantly impact the ADME profile of these compounds. The introduction of halogen atoms, for instance, is predicted to increase lipophilicity and plasma protein binding while also introducing a risk of CYP enzyme inhibition. These predictions serve as a valuable roadmap for medicinal chemists, enabling the prioritization of analogs with a higher probability of possessing favorable drug-like properties for synthesis and experimental testing.
It is imperative to underscore that these in silico findings are predictive in nature and must be confirmed through rigorous experimental validation. The provided protocols for in vivo pharmacokinetic studies and in vitro metabolic stability assays represent the gold standard for obtaining definitive ADME data. Future work should focus on synthesizing the most promising analogs identified through this computational screening and subjecting them to these experimental evaluations. The integration of predictive modeling with empirical testing will undoubtedly accelerate the development of novel this compound-based therapeutics with optimized efficacy and safety profiles.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Predicting drug metabolism and pharmacokinetics features of in-house compounds by a hybrid machine-learning model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Benzyloxolan-2-one
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Final Stage of Your Workflow
In the lifecycle of any chemical reagent, from synthesis to application, the final and most critical step is its responsible disposal. For 4-Benzyloxolan-2-one, a compound utilized in specialized research and development, a thorough understanding of its handling and disposal is paramount. This guide provides a detailed, step-by-step protocol to ensure that its disposal is conducted safely, in compliance with regulations, and with a commitment to environmental stewardship.
Hazard Identification and Risk Assessment: A Precautionary Approach
Given its structure—a lactone ring with a benzyl ether substituent—this compound should be handled with care. Structurally related compounds, such as 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one, are known to cause skin and eye irritation and may lead to respiratory irritation[1]. Other lactones can act as skin sensitizers, and some benzyl ethers exhibit aquatic toxicity[2][3][4][5][6]. Therefore, it is prudent to treat this compound as a hazardous substance.
Assumed Hazard Profile:
| Potential Hazard | Precautionary Basis |
| Skin Irritation | Based on data for similar dioxolane compounds[1]. |
| Serious Eye Irritation | Common hazard for many organic chemicals; assumed based on related compounds[1]. |
| Respiratory Irritation | Potential for irritation if handled outside of a fume hood[1]. |
| Aquatic Toxicity | Benzyl ethers can be toxic to aquatic life[4][6]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the appropriate Personal Protective Equipment (PPE) must be worn.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and potential eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation. |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste[3][7].
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be kept separate from strong oxidizing agents, acids, and bases[3].
-
Dedicated Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, and absorbent materials from spills), into a dedicated, leak-proof hazardous waste container[7].
-
Container Material: A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds of this nature. Ensure the container is in good condition with a secure, tight-fitting lid[7].
Step 2: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
Your waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 22530-98-9
-
Primary Hazard(s): "Irritant," "Caution: Handle as Hazardous"
-
Your Name, Principal Investigator, and Laboratory Information.
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure and Closed: The container must be kept securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once your waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service to pick up, transport, and dispose of the material in accordance with all local, state, and federal regulations[8][9]. The most common disposal method for such organic compounds is incineration at a permitted facility[9].
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
For a Small Spill (manageable by lab personnel):
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational or the area is well-ventilated.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent[7].
-
Collect: Wearing your full PPE, carefully scoop the absorbed material into your designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste[7].
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS department and emergency services immediately. Do not attempt to clean up a large spill yourself.
Disposal and Spill Response Workflow
The following diagram outlines the decision-making process for the proper disposal and management of spills involving this compound.
Caption: Disposal and Spill Response Workflow for this compound.
By adhering to these procedures, researchers can ensure that the final step in their work with this compound is conducted with the highest standards of safety, professionalism, and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your workplace.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemicalbook.com [chemicalbook.com]
Navigating the Uncharted: A Guide to Safely Handling 4-Benzyloxolan-2-one
Hazard Assessment: A Precautionary Approach
Given the limited publicly available toxicity data for 4-Benzyloxolan-2-one (CAS 22530-98-9), a precautionary principle is paramount. Structurally related compounds, such as other gamma-butyrolactone (GBL) derivatives, can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Assumed Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: Potential to cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Oral Toxicity: Similar compounds have shown oral toxicity. Ingestion should be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling chemicals with unknown hazard profiles. The following PPE is mandatory when working with this compound.
Eye and Face Protection
Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes, chemical splash goggles are strongly recommended. A full-face shield should be worn over safety glasses when handling larger quantities or during vigorous agitation.
Hand Protection
Choose gloves that are resistant to lactones and benzyl compounds. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of protection. After handling the compound, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface and wash your hands thoroughly.
| Glove Type | Recommendation | Breakthrough Time |
| Nitrile | Recommended for general handling and protection against splashes. | Check manufacturer's data for specific breakthrough times. |
| Neoprene | A viable alternative with good chemical resistance. | Check manufacturer's data for specific breakthrough times. |
| Latex | Not recommended due to potential for allergic reactions and variable chemical resistance. | N/A |
Body Protection
A standard laboratory coat is required to protect your clothing and skin from contamination. For procedures with a significant splash risk, a chemically resistant apron worn over the lab coat is advised.
Respiratory Protection
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for aerosol generation that cannot be controlled, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline a safe handling process from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Put on all required PPE before entering the laboratory.
-
Visually inspect the container of this compound for any signs of damage or leakage.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Handling in a Fume Hood:
-
Perform all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Keep the container sealed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, or if you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
-
Solid Waste:
-
All solid this compound waste and contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) must be collected in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be disposed of as liquid chemical waste.
-
Do not pour any amount down the drain.
-
Segregate halogenated and non-halogenated solvent waste streams as required by your institution.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Arranging for Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
-
Emergency Procedures
Be prepared for potential emergencies by knowing the location and operation of safety equipment.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
